2-Methoxy-3-methylaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-4-3-5-7(9)8(6)10-2/h3-5H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLJHAHJVYPRAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20495171 | |
| Record name | 2-Methoxy-3-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20495171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18102-30-2 | |
| Record name | 2-Methoxy-3-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20495171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to 2-Methoxy-3-methylaniline
CAS Number: 18102-30-2
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 2-Methoxy-3-methylaniline, a significant chemical intermediate in organic synthesis. The document outlines its chemical and physical properties, safety information, a plausible synthetic route, and its potential applications, particularly in the field of drug discovery and development.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | This compound (CAS: 18102-30-2) | 3-Methoxy-2-methylaniline (CAS: 19500-02-8) | 2-Methoxy-N-methylaniline (CAS: 10541-78-3) |
| Molecular Formula | C₈H₁₁NO | C₈H₁₁NO | C₈H₁₁NO |
| Molecular Weight | 137.18 g/mol [1] | 137.18 g/mol [2] | 137.18 g/mol [3] |
| Melting Point | Data not available | 27-28 °C | 30-34 °C |
| Boiling Point | Data not available | Data not available | Data not available |
| Density | Data not available | Data not available | Data not available |
| Solubility | Data not available | Data not available | Data not available |
Safety and Hazard Information
This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is considered harmful if swallowed and may cause an allergic skin reaction.[3]
Table 2: GHS Hazard Information for this compound
| Hazard Class | Hazard Statement |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Skin sensitization (Category 1) | H317: May cause an allergic skin reaction |
Precautionary Measures:
-
Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Contaminated work clothing should not be allowed out of the workplace. Wear protective gloves.
-
Response: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. If on skin, wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention. Wash contaminated clothing before reuse.
-
Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.
Synthesis and Experimental Protocols
A plausible and common method for the synthesis of substituted anilines is the reduction of the corresponding nitro compound. Therefore, this compound can be synthesized from 2-methoxy-3-methylnitrobenzene. The following is a general experimental protocol based on the synthesis of a similar compound, 3-methoxy-2-methylaniline.
Experimental Protocol: Synthesis of this compound via Reduction of 2-methoxy-3-methylnitrobenzene
Materials:
-
2-methoxy-3-methylnitrobenzene
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
-
Diatomaceous earth (Celite®)
Procedure:
-
In a suitable reaction vessel, dissolve 2-methoxy-3-methylnitrobenzene in methanol.
-
Carefully add 10% Palladium on carbon to the solution.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere.
-
Stir the reaction mixture at room temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction, filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst.
-
Wash the filter cake with methanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield this compound.
Diagram 1: Synthetic Workflow for this compound
Caption: A plausible synthetic workflow for the preparation of this compound.
Applications in Drug Development
Aniline and its derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceutical compounds. While specific drugs directly utilizing this compound as a starting material are not prominently documented in publicly available literature, its structural motif is of interest to medicinal chemists. The methoxy and methyl substitutions on the aniline ring can influence the pharmacokinetic and pharmacodynamic properties of a potential drug molecule, such as its metabolic stability, binding affinity to biological targets, and solubility.
Isomers of this compound, such as 3-methoxy-2-methylaniline, are known to be used in the preparation of indoles, indazoles, and quinoline-based antiviral agents. This suggests that this compound could serve as a valuable intermediate for the synthesis of novel therapeutic agents in similar or different drug classes.
Biological Signaling Pathways
Currently, there is no available information in the scientific literature detailing the direct involvement of this compound in any specific biological signaling pathways. As a chemical intermediate, it is more likely to be a precursor to a biologically active molecule rather than possessing intrinsic biological activity itself. The final synthesized compound, for which this compound is a building block, would be the entity designed to interact with specific biological targets and modulate signaling pathways.
Diagram 2: General Workflow for Drug Discovery
Caption: A generalized workflow illustrating the use of a chemical intermediate in drug discovery.
Spectral Data
Detailed experimental spectral data for this compound is not widely available. However, based on its structure, the following characteristic spectral features can be predicted.
Table 3: Predicted Spectral Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (multiplets in the range of 6.5-7.5 ppm)- Methoxy protons (singlet around 3.8 ppm)- Methyl protons (singlet around 2.2 ppm)- Amine protons (broad singlet, chemical shift can vary) |
| ¹³C NMR | - Aromatic carbons (peaks in the range of 110-150 ppm)- Methoxy carbon (peak around 55 ppm)- Methyl carbon (peak around 15-20 ppm) |
| FT-IR (cm⁻¹) | - N-H stretching (two bands for primary amine, ~3300-3500)- C-H aromatic stretching (~3000-3100)- C-H aliphatic stretching (~2850-3000)- C=C aromatic stretching (~1450-1600)- C-N stretching (~1250-1350)- C-O stretching (~1000-1300) |
| Mass Spec. | - Molecular ion peak (M⁺) at m/z = 137 |
This guide serves as a foundational resource for professionals engaged in research and development involving this compound. Further experimental investigation is warranted to fully characterize its physical properties and explore its potential in the synthesis of novel compounds.
References
Technical Guide: Synthesis and Purification of 2-Methoxy-3-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of 2-Methoxy-3-methylaniline, a valuable substituted aniline intermediate in pharmaceutical and chemical research. This document details a reliable two-step synthetic pathway, including specific experimental protocols and purification strategies, to obtain the target compound with high purity.
Overview of the Synthetic Pathway
The synthesis of this compound is most effectively achieved through a two-step process commencing with the methylation of 3-methyl-2-nitrophenol, followed by the catalytic hydrogenation of the resulting intermediate, 1-methoxy-2-methyl-3-nitrobenzene. This pathway is robust and generally provides good yields.
Caption: Synthetic and purification workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 1-Methoxy-2-methyl-3-nitrobenzene (Methylation)
This procedure details the methylation of the phenolic hydroxyl group of 3-methyl-2-nitrophenol using dimethyl sulfate as the methylating agent.
Materials:
-
3-methyl-2-nitrophenol
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-2-nitrophenol in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add dimethyl sulfate dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-3 hours to ensure complete reaction.
-
Cool the mixture to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 1-methoxy-2-methyl-3-nitrobenzene.
Step 2: Synthesis of this compound (Reduction)
This protocol describes the reduction of the nitro group of 1-methoxy-2-methyl-3-nitrobenzene to an amino group via catalytic hydrogenation.
Materials:
-
1-Methoxy-2-methyl-3-nitrobenzene
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Celite® or diatomaceous earth
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolve the crude 1-methoxy-2-methyl-3-nitrobenzene in methanol or ethanol in a suitable hydrogenation vessel.
-
Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the reaction vessel and connect it to a hydrogen gas source.
-
Evacuate the vessel and purge with hydrogen gas several times to remove any air.
-
Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 3-6 hours.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filter cake with a small amount of the alcohol solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.
Purification of this compound
The crude product from the reduction step can be purified to a high degree using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Glass chromatography column
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass chromatography column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity.
-
Collect fractions and monitor the separation by TLC. The desired product should be visualized under a UV lamp.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound as a liquid or low-melting solid.
Caption: Detailed workflow for the purification of this compound.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and key physical properties of the compounds involved.
Table 1: Synthesis Parameters and Expected Yields
| Step | Reaction | Key Reagents | Typical Conditions | Expected Yield | Purity (crude) |
| 1 | Methylation | Dimethyl Sulfate, NaOH | Reflux, 2-3 h | 85-95% | >90% |
| 2 | Reduction | H₂, 10% Pd/C | RT, 1-3 atm, 3-6 h | >95% | >90% |
| 3 | Purification | Silica Gel Chromatography | Hexane/EtOAc gradient | 80-90% (recovery) | >98% |
Table 2: Physical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key Spectroscopic Data (Expected) |
| 3-Methyl-2-nitrophenol | C₇H₇NO₃ | 153.14 | Yellow solid | ¹H NMR: Ar-H, CH₃, OH signals |
| 1-Methoxy-2-methyl-3-nitrobenzene | C₈H₉NO₃ | 167.16 | Yellow oil/solid | ¹H NMR: Ar-H, OCH₃, CH₃ signals |
| This compound | C₈H₁₁NO | 137.18 | Colorless to pale yellow liquid | ¹H NMR: Ar-H, NH₂, OCH₃, CH₃ signals |
Spectral Analysis of 2-Methoxy-3-methylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data for 2-Methoxy-3-methylaniline (C₈H₁₁NO, Molar Mass: 137.18 g/mol ). Due to the limited availability of published experimental spectra for this specific isomer, this document presents predicted data based on the analysis of structurally similar compounds and general principles of spectroscopy. It also outlines standardized experimental protocols for acquiring such data.
Predicted Spectral Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from spectral data of isomeric and related aromatic amines.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.8-7.2 | Multiplet | 3H | Aromatic protons (H4, H5, H6) |
| ~3.8 | Singlet | 3H | Methoxy protons (-OCH₃) |
| ~3.7 (broad) | Singlet | 2H | Amine protons (-NH₂) |
| ~2.2 | Singlet | 3H | Methyl protons (-CH₃) |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~145-150 | C2 (quaternary, attached to -OCH₃) |
| ~135-140 | C1 (quaternary, attached to -NH₂) |
| ~120-130 | Aromatic CH carbons (C4, C5, C6) |
| ~115-120 | C3 (quaternary, attached to -CH₃) |
| ~55-60 | Methoxy carbon (-OCH₃) |
| ~15-20 | Methyl carbon (-CH₃) |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium, Doublet | N-H stretching (primary amine) |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 2950-2850 | Medium | Aliphatic C-H stretching (-OCH₃, -CH₃) |
| 1620-1580 | Strong | N-H bending (scissoring) |
| 1500-1400 | Strong | Aromatic C=C stretching |
| 1250-1200 | Strong | Aryl-O stretching (asymmetric) |
| 1050-1000 | Medium | Aryl-O stretching (symmetric) |
| 850-750 | Strong | C-H out-of-plane bending (aromatic substitution pattern) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 137 | High | [M]⁺ (Molecular ion) |
| 122 | High | [M - CH₃]⁺ |
| 107 | Medium | [M - OCH₃]⁺ or [M - NH₂ - CH₃]⁺ |
| 94 | Medium | [M - CH₃ - CO]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data of aromatic amines like this compound.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90°, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.
-
KBr Pellet (for solids): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in a mortar and pestle. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Spectrum Acquisition:
-
Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).
-
Place the prepared sample in the spectrometer's sample holder and acquire the sample spectrum.
-
The instrument will automatically subtract the background spectrum from the sample spectrum.
-
-
Data Analysis: Analyze the resulting spectrum for characteristic absorption bands corresponding to the functional groups present in this compound.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or, more commonly, coupled with a gas chromatograph (GC-MS) for separation and analysis.
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for relatively small, volatile molecules and provides characteristic fragmentation patterns.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions against their m/z values.
-
Data Interpretation: Identify the molecular ion peak ([M]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive spectral analysis of a synthesized aromatic compound like this compound.
Caption: Workflow for the synthesis, purification, and spectral analysis of this compound.
A Technical Guide to the Solubility of 2-Methoxy-3-methylaniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the solubility profile of 2-methoxy-3-methylaniline in organic solvents. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document provides a comprehensive qualitative assessment based on the known solubility characteristics of structurally related compounds, including aniline, toluidine, and anisidine. Furthermore, this guide furnishes a detailed, generalized experimental protocol for the quantitative determination of solubility, which can be readily adapted for this compound. A conceptual diagram illustrating the key molecular factors influencing the solubility of substituted anilines is also presented to provide a theoretical framework for solubility prediction and solvent selection.
Introduction
This compound, a substituted aromatic amine, is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its solubility in various organic solvents is a critical parameter for reaction optimization, purification, formulation, and drug delivery system design. Understanding the solubility behavior of this compound is paramount for its effective utilization in research and development.
This guide aims to provide a foundational understanding of the solubility of this compound by leveraging data from analogous compounds and to equip researchers with the necessary methodology to determine its precise solubility quantitatively.
Qualitative Solubility Profile
Based on the general principles of solubility ("like dissolves like") and the reported solubility of similar aromatic amines, a qualitative solubility profile for this compound can be inferred.[1][2][3][4]
Molecular Structure and Polarity:
This compound possesses a moderately polar amino group (-NH₂) and a methoxy group (-OCH₃), which can participate in hydrogen bonding. However, the presence of the nonpolar benzene ring and the methyl group (-CH₃) contributes significantly to the molecule's hydrophobic character.[5][6] This amphiphilic nature dictates its solubility in a range of organic solvents.
Expected Solubility:
-
High Solubility: The compound is expected to be highly soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and in polar protic solvents like alcohols (methanol, ethanol).[7][8] It is also likely to be very soluble in halogenated solvents like dichloromethane and chloroform.[3]
-
Good to Moderate Solubility: Good to moderate solubility is anticipated in ethers (e.g., diethyl ether, tetrahydrofuran) and esters (e.g., ethyl acetate).[5][9]
-
Lower Solubility: Solubility is expected to be lower in nonpolar aromatic solvents like toluene and benzene, and even more so in nonpolar aliphatic hydrocarbons such as hexane and cyclohexane.[5][8]
-
Insoluble in Water: Like most aromatic amines, this compound is expected to be poorly soluble in water due to the dominance of the hydrophobic phenyl ring.[10][11]
The following table summarizes the predicted qualitative solubility of this compound in common organic solvents.
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Strong dipole-dipole interactions. |
| Polar Protic | Methanol, Ethanol | High | Hydrogen bonding capability of the amino and methoxy groups with the solvent.[8] |
| Halogenated | Dichloromethane, Chloroform | High | Favorable dipole-dipole interactions.[3] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Good to Moderate | Moderate polarity and ability to act as hydrogen bond acceptors.[5] |
| Esters | Ethyl acetate | Good to Moderate | Moderate polarity. |
| Aromatic Hydrocarbons | Toluene, Benzene | Moderate to Low | Primarily van der Waals interactions with the aromatic ring; the polar groups limit miscibility.[5] |
| Aliphatic Hydrocarbons | Hexane, Cyclohexane | Low | The polarity of the amino and methoxy groups is too high for significant interaction with nonpolar aliphatic solvents. |
| Water | H₂O | Insoluble | The large hydrophobic benzene ring and methyl group outweigh the hydrogen bonding potential of the amino and methoxy groups.[10][11] |
Experimental Protocol for Solubility Determination
The following is a detailed, generalized "shake-flask" method for the quantitative determination of the solubility of this compound in an organic solvent at a specific temperature. This method is widely accepted for its reliability and reproducibility.[7][12]
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Screw-capped vials or flasks
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the selected organic solvent in a screw-capped vial. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, dry vial to remove any undissolved microcrystals.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Methodology for UV-Vis Spectrophotometry:
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.
-
Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin.
-
Visualization of Factors Influencing Solubility
The solubility of a substituted aniline like this compound in an organic solvent is a result of the interplay between various molecular and solvent properties. The following diagram, generated using Graphviz, illustrates these logical relationships.
Caption: Factors influencing the solubility of this compound.
Conclusion
While specific quantitative solubility data for this compound remains to be extensively published, a robust qualitative understanding of its solubility can be derived from the principles of physical organic chemistry and data from analogous structures. The compound is predicted to be highly soluble in polar organic solvents and poorly soluble in nonpolar solvents and water. For applications requiring precise solubility values, the provided experimental protocol offers a reliable methodology for their determination. The interplay of the functional groups on the aniline ring and the properties of the solvent ultimately governs the extent of solubility, a concept visualized in the provided diagram. This guide serves as a valuable resource for researchers and professionals in navigating the practical aspects of working with this compound.
References
- 1. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 2. quora.com [quora.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. benchchem.com [benchchem.com]
- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 9. Anisidine [drugfuture.com]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. m-Anisidine CAS#: 536-90-3 [m.chemicalbook.com]
- 12. quora.com [quora.com]
Technical Guide: Physicochemical Properties of 2-Methoxy-3-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physicochemical properties of 2-Methoxy-3-methylaniline (CAS Number: 18102-30-2). Due to the limited availability of experimental data in publicly accessible literature, this document focuses on the established methodologies for determining its melting and boiling points.
Chemical Identity and Properties
A summary of the known identifiers and computed properties for this compound is presented in the table below. This information is crucial for sample identification and for theoretical modeling of its behavior.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 18102-30-2 | Sigma-Aldrich, PubChem[1] |
| Molecular Formula | C8H11NO | PubChem[1] |
| Molecular Weight | 137.18 g/mol | PubChem[1] |
| Physical Form | Liquid or Solid or Semi-solid | Sigma-Aldrich |
| Melting Point | Data not available | |
| Boiling Point | Data not available |
Experimental Protocols for Physical Property Determination
Accurate determination of the melting and boiling points is essential for the purification, handling, and quality control of chemical substances. The following are standard, validated laboratory protocols for these measurements.
Melting Point Determination: Capillary Method
The capillary method is a widely used and reliable technique for determining the melting point of a solid compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the this compound sample is crystalline and completely dry. If necessary, grind the sample to a fine powder using a mortar and pestle.
-
Loading the Capillary Tube: Pack the dry powder into the open end of a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface to compact the sample.
-
Measurement:
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is unknown, a rapid preliminary heating can be performed to estimate the melting range.
-
For an accurate measurement, heat the block rapidly to about 15-20°C below the estimated melting point.
-
Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.
-
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The recorded melting point should be reported as a range.
Boiling Point Determination: Thiele Tube Method
For liquid samples, the Thiele tube method provides a simple and effective means of determining the boiling point, requiring only a small amount of the substance.
Apparatus:
-
Thiele tube
-
Thermometer
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Rubber band or wire to attach the test tube to the thermometer
-
Heat source (e.g., Bunsen burner)
-
Heating oil (e.g., mineral oil)
Procedure:
-
Sample Preparation: Fill the small test tube to about half-full with liquid this compound.
-
Assembly:
-
Place a capillary tube, with its sealed end pointing up, into the test tube containing the sample.
-
Attach the test tube to a thermometer using a small rubber band, ensuring the sample is level with the thermometer bulb.
-
Suspend the thermometer and test tube assembly in a Thiele tube filled with a suitable heating oil. The oil level should be high enough to cover the sample.
-
-
Heating and Observation:
-
Gently heat the side arm of the Thiele tube with a small flame. The design of the tube will ensure uniform heating of the oil through convection.
-
As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.
-
Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates that the liquid has reached its boiling point.
-
-
Recording the Boiling Point:
-
Remove the heat source and allow the apparatus to cool slowly.
-
The stream of bubbles will slow down and eventually stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure of the sample equals the atmospheric pressure.
-
The temperature at this exact moment is the boiling point of the liquid. Record this temperature.
-
References
Chemical structure and IUPAC name of 2-Methoxy-3-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-3-methylaniline is a substituted aniline derivative with potential applications in organic synthesis, particularly as a building block for more complex molecules in the pharmaceutical and chemical industries. Its specific substitution pattern offers a unique combination of steric and electronic properties that can be exploited in the design of novel compounds. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a plausible synthetic route, and its role as a precursor in drug discovery workflows.
Chemical Structure and IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] Its chemical structure is characterized by a benzene ring substituted with a methoxy group at position 2, a methyl group at position 3, and an amino group at position 1.
The structure can be represented by the following SMILES string: CC1=C(C(=CC=C1)N)OC.[1]
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₈H₁₁NO | [1] |
| Molecular Weight | 137.18 g/mol | [1] |
| Canonical SMILES | CC1=C(C(=CC=C1)N)OC | [1] |
| InChI Key | FMLJHAHJVYPRAV-UHFFFAOYSA-N | [1] |
| CAS Number | 18102-30-2 | [1] |
| Physical Form | Liquid or Solid or Semi-solid | A supplier |
| Purity | 97% | A supplier |
| Storage Temperature | 2-8°C, sealed in dry, dark place | A supplier |
Experimental Protocols
A specific, peer-reviewed experimental protocol for the synthesis of this compound is not detailed in the available literature. However, a plausible synthetic route can be proposed based on standard organic chemistry transformations and protocols for structurally similar isomers. The most common approach involves the reduction of the corresponding nitroaromatic compound.
Hypothetical Synthesis of this compound
This protocol is illustrative and should be adapted and optimized for specific laboratory conditions.
Step 1: Nitration of 2-methylanisole
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, cool 2-methylanisole in a mixture of concentrated sulfuric and nitric acid at a low temperature (typically below 10°C) using an ice bath.
-
Nitration: Slowly add the nitrating mixture to the 2-methylanisole while maintaining the low temperature and stirring vigorously. The reaction is highly exothermic and requires careful control of the addition rate.
-
Work-up: After the addition is complete, allow the reaction to stir for a specified time before pouring it onto crushed ice. The nitro-substituted product, 1-methoxy-2-methyl-3-nitrobenzene, should precipitate and can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Reduction of 1-methoxy-2-methyl-3-nitrobenzene
-
Reaction Setup: In a round-bottom flask, dissolve the synthesized 1-methoxy-2-methyl-3-nitrobenzene in a solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of a reduction catalyst, such as palladium on carbon (Pd/C) or tin(II) chloride in the presence of a strong acid.
-
Reduction: If using catalytic hydrogenation, purge the system with hydrogen gas and allow the reaction to proceed under a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring. If using a metal/acid system, the reaction may require heating.
-
Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Upon completion, the catalyst is removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure to yield the crude this compound.
-
Purification: The final product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Caption: Hypothetical two-step synthesis of this compound.
Role in Drug Discovery and Development
Based on available information, this compound is not known to have direct biological activity or a role in specific signaling pathways. Instead, its value in the life sciences is primarily as a chemical intermediate or building block for the synthesis of more complex, biologically active molecules. Substituted anilines are common pharmacophores found in a wide range of therapeutic agents.
The workflow below illustrates the general role of such a building block in a typical drug discovery pipeline.
Caption: Generalized workflow for the use of a building block in drug discovery.
Conclusion
This compound is a chemical compound with defined structural and basic physicochemical properties. While specific experimental data on some of its properties and a dedicated synthesis protocol are lacking in the current literature, its primary utility for researchers lies in its potential as a synthetic intermediate. For professionals in drug development, it represents a potential starting material for the generation of novel compound libraries aimed at discovering new therapeutic agents. Further research into its synthesis and reactivity will be beneficial for its practical application in organic and medicinal chemistry.
References
A Technical Guide to 2-Methoxy-3-methylaniline for Research Applications
Introduction: 2-Methoxy-3-methylaniline (CAS No. 18102-30-2) is a substituted aniline derivative that serves as a valuable building block in organic synthesis. Its unique substitution pattern makes it a key intermediate for the development of complex molecules, particularly in the pharmaceutical and agrochemical industries. Aniline scaffolds are prevalent in drug discovery, but their metabolic pathways are a critical consideration for researchers.[1][2] This guide provides an in-depth overview of commercial suppliers, physicochemical properties, relevant experimental protocols, and the biological context for researchers and drug development professionals working with this compound.
Commercial Suppliers and Availability
The procurement of high-quality starting materials is crucial for reproducible research. This compound is available from several commercial suppliers, typically synthesized for research and development purposes. The table below summarizes key purchasing information from various vendors.
| Supplier | Brand/Partner | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich | Ambeed, Inc. | 18102-30-2 | 97% | 250 mg, 1 g, 5 g, 10 g, 25 g[3] |
| ESSLAB | HPC Standards | 18102-30-2 | N/A | 100 mg[4] |
Note: Availability and pricing are subject to change. Researchers should consult the respective supplier websites for the most current information.
Physicochemical and Safety Data
A thorough understanding of the compound's properties and handling requirements is essential for laboratory safety and experimental design.
Properties
The fundamental physicochemical properties of this compound are detailed below, compiled from supplier data and chemical databases.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[5] |
| Molecular Formula | C₈H₁₁NO | PubChem[5] |
| Molecular Weight | 137.18 g/mol | PubChem[5] |
| CAS Number | 18102-30-2 | PubChem[5] |
| Physical Form | Liquid or Solid or Semi-solid | Sigma-Aldrich[3] |
| Storage Temperature | 2-8 °C, sealed in dry, dark place | Sigma-Aldrich[3] |
Safety and Handling
Based on Safety Data Sheets (SDS) for structurally related aniline compounds, this compound should be handled with care.
-
Hazards: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6][7] Some aniline derivatives are considered toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged exposure.[8][9]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[6] Use a suitable respirator if ventilation is inadequate.
-
Handling: Use only outdoors or in a well-ventilated area, preferably under a chemical fume hood.[6][7] Avoid breathing dust, fumes, gas, mist, or vapors.[6] Wash hands thoroughly after handling and do not eat, drink, or smoke when using this product.[7]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3]
Experimental Protocols and Synthesis
While specific protocols for this compound are proprietary, a general and widely applicable synthetic route for producing substituted anilines involves the reduction of the corresponding nitroaromatic compound. This method is frequently cited in chemical literature for analogous compounds.[10][11][12]
General Protocol: Reduction of 2-Methoxy-3-methyl-1-nitrobenzene
This procedure is illustrative and should be adapted and optimized for specific laboratory conditions and scale.
-
Reaction Setup: To a solution of the precursor, 2-methoxy-3-methyl-1-nitrobenzene (1.0 equivalent), in a suitable solvent such as methanol (MeOH) or ethanol (EtOH), add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 0.01-0.05 equivalents).[11][12][13]
-
Hydrogenation: The reaction mixture is stirred at room temperature under a hydrogen (H₂) atmosphere. This can be achieved using a hydrogen-filled balloon for small-scale reactions or a dedicated hydrogenation apparatus for larger scales.[11][12][13]
-
Monitoring: The reaction progress should be monitored by an appropriate method, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is completely consumed. This typically takes 3-6 hours.[11][13]
-
Workup: Upon completion, the reaction mixture is carefully filtered through a pad of Celite or diatomaceous earth to remove the Pd/C catalyst. The filter cake should be washed with additional solvent (e.g., methanol) to ensure complete recovery of the product.[10][11]
-
Isolation: The combined filtrates are concentrated under reduced pressure to yield the crude this compound.
-
Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel to afford the final, high-purity product.
Caption: A generalized workflow for the synthesis of this compound.
Role in Drug Development and Metabolic Considerations
Aniline derivatives are foundational scaffolds in medicinal chemistry, serving as precursors for a vast array of pharmaceuticals used to treat conditions ranging from cancer to infectious diseases.[1] However, the aniline motif is also recognized as a "structural alert" in drug development.[2] This is due to its propensity to undergo metabolic activation, primarily by Cytochrome P450 (CYP450) enzymes in the liver.
This metabolic process can lead to the formation of highly reactive, electrophilic species such as quinone-imines. These reactive metabolites can covalently bind to cellular macromolecules, including proteins, which can lead to idiosyncratic adverse drug reactions (IADRs) and potential toxicity.[2] Understanding this pathway is critical for any research involving aniline-based compounds intended for therapeutic use.
Caption: Metabolic pathway of anilines leading to potential toxicity.
References
- 1. echemi.com [echemi.com]
- 2. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 18102-30-2 [sigmaaldrich.com]
- 4. esslabshop.com [esslabshop.com]
- 5. This compound | C8H11NO | CID 12377254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. file.leyan.com [file.leyan.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cpachem.com [cpachem.com]
- 10. 3-Methoxy-2-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. guidechem.com [guidechem.com]
- 13. 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Thermogravimetric Analysis (TGA) of 2-Methoxy-3-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 2-Methoxy-3-methylaniline, a key intermediate in various synthetic applications. This document outlines the fundamental principles of TGA, a detailed experimental protocol for the analysis of this specific aromatic amine, and a representative data interpretation, offering valuable insights into its thermal stability and decomposition profile.
Introduction to Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a powerful thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] This method provides critical information about the physical and chemical properties of materials, including thermal stability, decomposition kinetics, and composition.[1] A standard TGA instrument consists of a high-precision balance, a furnace, a sample platform, and a purge gas system to control the sample's environment.[2]
Hypothetical Thermogravimetric Data for this compound
| Parameter | Value | Unit |
| Sample Weight | 5.0 | mg |
| Heating Rate | 10 | °C/min |
| Purge Gas | Nitrogen | - |
| Gas Flow Rate | 30 | mL/min |
| Decomposition Stage 1 | ||
| Onset Temperature (T_onset) | ~180 | °C |
| Peak Decomposition Temp (T_peak) | ~210 | °C |
| Weight Loss | ~35 | % |
| Decomposition Stage 2 | ||
| Onset Temperature (T_onset) | ~300 | °C |
| Peak Decomposition Temp (T_peak) | ~350 | °C |
| Weight Loss | ~55 | % |
| Final Residue at 600 °C | ~10 | % |
Note: This data is representative and intended for illustrative purposes. Actual experimental values may vary.
Interpretation of Thermal Decomposition
The hypothetical TGA curve of this compound would likely exhibit a multi-stage decomposition process. The initial weight loss, commencing at approximately 180 °C, can be attributed to the cleavage and volatilization of the methoxy and methyl groups from the aromatic ring. The subsequent major weight loss stage, starting around 300 °C, would correspond to the degradation of the aniline core structure. The final residue at high temperatures typically consists of stable carbonaceous material.
Detailed Experimental Protocol for TGA of this compound
This protocol outlines the steps for conducting a thermogravimetric analysis of this compound.
4.1. Instrumentation
A calibrated thermogravimetric analyzer is required. The instrument should be equipped with a sensitive microbalance and a furnace capable of reaching at least 800 °C.[2]
4.2. Sample Preparation
-
Ensure the this compound sample is homogenous. If necessary, gently grind the sample to a fine powder.
-
Accurately weigh approximately 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina).[3] The sample should be spread thinly and evenly across the bottom of the crucible to ensure uniform heating.[3]
4.3. TGA Instrument Setup and Measurement
-
Place the sample crucible onto the TGA balance.
-
Set the initial temperature to ambient (e.g., 25 °C).
-
Program the temperature to ramp from the initial temperature to a final temperature of approximately 600-800 °C at a constant heating rate of 10 °C/min.
-
Select an inert atmosphere, such as nitrogen or argon, with a consistent purge gas flow rate of 20-50 mL/min to remove any gaseous decomposition products.[2][4]
-
Initiate the experiment and record the sample mass as a function of temperature.[1]
-
After the experiment, allow the instrument to cool down before removing the sample residue.
-
Analyze the resulting TGA curve to determine the onset and peak decomposition temperatures, as well as the percentage of weight loss at each stage.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the thermogravimetric analysis of this compound.
Caption: Experimental workflow for Thermogravimetric Analysis.
Conclusion
Thermogravimetric analysis is an indispensable tool for characterizing the thermal properties of this compound. By following a standardized experimental protocol, researchers can obtain reliable data on its thermal stability and decomposition profile. This information is crucial for understanding the material's behavior under thermal stress, which is essential for its application in drug development and other scientific research areas. While the data presented here is hypothetical, it provides a solid foundation for what to expect during the experimental analysis of this compound.
References
Technical Guide: Elucidation of the Crystal Structure of 2-Methoxy-3-methylaniline
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of the methodologies involved in determining the crystal structure of the organic compound 2-Methoxy-3-methylaniline. As of the date of this publication, a definitive experimental crystal structure for this compound has not been reported in publicly accessible crystallographic databases. Therefore, this guide focuses on the established experimental protocols and theoretical considerations that would be employed for such a determination. The content herein is intended to serve as a practical guide for researchers undertaking the crystallographic analysis of this and similar aniline derivatives.
Introduction
This compound (C₈H₁₁NO) is an aromatic amine with potential applications as a building block in the synthesis of pharmaceuticals and other specialty chemicals. A detailed understanding of its three-dimensional molecular structure and intermolecular interactions in the solid state is crucial for predicting its physicochemical properties, such as solubility, stability, and polymorphism, which are critical parameters in drug development and materials science.
This guide outlines the typical workflow for the determination of the crystal structure of a small organic molecule like this compound, from single-crystal growth to structure solution and refinement.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for selecting appropriate solvents and conditions for crystallization experiments.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO | PubChem |
| Molecular Weight | 137.18 g/mol | PubChem[1] |
| CAS Number | 18102-30-2 | PubChem[1] |
| Appearance | Not available | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Experimental Workflow for Crystal Structure Determination
The process of determining the crystal structure of this compound would follow a well-established series of experimental steps. The logical flow of this process is illustrated in the diagram below.
Detailed Experimental Protocols
The following sections describe the detailed methodologies for the key experiments involved in the crystal structure determination of this compound.
Synthesis and Purification
A pure sample of this compound is a prerequisite for growing high-quality single crystals. The synthesis would typically involve the reduction of the corresponding nitro compound, 2-methoxy-3-nitroanisole. The crude product would then be purified using a suitable technique such as column chromatography or distillation to achieve a purity of >98%.
Single-Crystal Growth
The growth of single crystals suitable for X-ray diffraction is often the most challenging step. Several crystallization techniques would be systematically employed:
-
Slow Evaporation: A solution of this compound in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) would be left in a loosely covered container to allow for the slow evaporation of the solvent.
-
Vapor Diffusion: A concentrated solution of the compound would be placed in a small open vial, which is then sealed inside a larger container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature would be slowly cooled to induce crystallization.
The choice of solvents and techniques would be guided by the solubility of the compound, which would be determined through preliminary screening experiments.
X-ray Diffraction Data Collection
A suitable single crystal would be mounted on a goniometer head and placed in the X-ray beam of a single-crystal X-ray diffractometer. Data collection would typically be performed under a stream of cold nitrogen gas (e.g., at 100 K) to minimize thermal motion and potential crystal degradation.
The diffractometer, equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector, would be used to collect a series of diffraction images as the crystal is rotated. The data collection strategy would be optimized to ensure a complete and redundant dataset is obtained.
Structure Solution and Refinement
The collected diffraction data would be processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots. The crystal structure would then be solved using direct methods or Patterson methods, which would provide an initial model of the molecular structure.
This initial model would be refined against the experimental data using full-matrix least-squares methods. This iterative process involves adjusting atomic positions, displacement parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms would typically be located from the difference Fourier map and refined isotropically.
Structure Validation and Data Deposition
The final refined crystal structure would be validated using software such as PLATON or CheckCIF to ensure its geometric and crystallographic reasonability. The final structural data would then be deposited in a crystallographic database, such as the Cambridge Crystallographic Data Centre (CCDC), to obtain a unique deposition number and make the data publicly available.
Concluding Remarks
While an experimental crystal structure for this compound is not currently available, this guide provides a comprehensive overview of the standard methodologies that would be employed for its determination. The successful application of these protocols would yield valuable insights into the solid-state conformation and packing of this molecule, which would be of significant interest to researchers in the fields of medicinal chemistry and materials science. The elucidation of this crystal structure would enable a deeper understanding of its structure-property relationships and facilitate its potential applications.
References
Reactivity Profile of the Amino Group in 2-Methoxy-3-methylaniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the amino group in 2-methoxy-3-methylaniline. The presence of an ortho-methoxy and a meta-methyl group on the aniline ring significantly influences the nucleophilicity, basicity, and overall reactivity profile of the amino functionality through a combination of electronic and steric effects. This document summarizes key physicochemical properties, predicted reactivity data, and provides generalized experimental protocols for common transformations involving the amino group. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development, where an understanding of the nuanced reactivity of substituted anilines is critical for molecular design and synthesis.
Introduction
Substituted anilines are fundamental building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials. The reactivity of the amino group is paramount to their synthetic utility and is intricately modulated by the nature and position of substituents on the aromatic ring. In this compound, the amino group is flanked by an ortho-methoxy group and a meta-methyl group, creating a unique electronic and steric environment that dictates its chemical behavior. Understanding this reactivity profile is essential for predicting reaction outcomes, optimizing reaction conditions, and designing novel synthetic routes.
Physicochemical and Predicted Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO | PubChem[1] |
| Molecular Weight | 137.18 g/mol | PubChem[1] |
| CAS Number | 18102-30-2 | PubChem[1] |
| Predicted pKa | ~4.0 - 4.5 | Inferred from analogs and prediction tools[2][3][4] |
| Predicted logP | ~1.5 - 2.0 | Inferred from analogs and prediction tools |
Analysis of Substituent Effects on Amino Group Reactivity
The reactivity of the amino group in this compound is governed by the interplay of the electronic and steric effects of the ortho-methoxy and meta-methyl substituents.
Electronic Effects
-
Ortho-Methoxy Group : The methoxy group at the ortho position exerts two opposing electronic effects:
-
-I (Inductive) Effect : Oxygen is more electronegative than carbon, leading to an electron-withdrawing inductive effect that decreases the electron density on the nitrogen atom, thereby reducing its basicity and nucleophilicity.
-
+M (Mesomeric) Effect : The lone pair of electrons on the oxygen atom can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions. This effect enhances the electron density on the nitrogen, increasing its basicity and nucleophilicity. In the case of an ortho-substituent, the +M effect can directly influence the amino group.
-
-
Meta-Methyl Group : The methyl group at the meta position primarily exerts a weak:
-
+I (Inductive) Effect : The methyl group is electron-donating, which slightly increases the electron density on the aromatic ring and, consequently, on the amino group, thus slightly enhancing its basicity.
-
Hyperconjugation : This is another electron-donating effect that contributes to a minor increase in electron density on the ring.
-
The net electronic effect is a balance of these competing influences. Generally, the +M effect of the methoxy group is significant, but its activating nature is somewhat tempered by its -I effect. The meta-methyl group provides a modest increase in electron density.
Steric Effects (Ortho Effect)
The ortho-methoxy group introduces significant steric hindrance around the amino group. This "ortho effect" can:
-
Inhibit Protonation : The bulkiness of the methoxy group can sterically hinder the approach of a proton to the lone pair of the amino group, leading to a decrease in basicity compared to what would be expected based on electronic effects alone.
-
Hinder Reactions : The steric bulk can also impede the approach of electrophiles and reagents, potentially slowing down reaction rates for processes like acylation, alkylation, and diazotization. This steric hindrance can also influence the regioselectivity of electrophilic aromatic substitution reactions on the ring.
Predicted Reactivity Profile
Based on the analysis of substituent effects, the following reactivity profile for the amino group of this compound can be predicted:
| Reaction Type | Predicted Reactivity | Rationale |
| Basicity | Moderately Basic | The electron-donating +M effect of the ortho-methoxy group and the +I effect of the meta-methyl group increase basicity. However, the -I effect of the methoxy group and significant steric hindrance from the ortho-substituent will decrease the basicity. The net effect is likely a basicity slightly lower than or comparable to aniline. |
| Nucleophilicity | Moderate | Similar to basicity, the electronic effects enhance nucleophilicity, but steric hindrance will be a major factor in reactions with bulky electrophiles, reducing the reaction rate. |
| Acylation | Feasible, may require forcing conditions | The amino group is sufficiently nucleophilic to undergo acylation. However, due to steric hindrance from the ortho-methoxy group, the reaction may be slower than for unhindered anilines and might require a more reactive acylating agent or a catalyst. |
| Alkylation | Feasible, potential for over-alkylation | Similar to acylation, the reaction is possible but may be sterically hindered. Over-alkylation to form secondary and tertiary amines is a common side reaction with anilines. |
| Diazotization | Feasible, requires careful temperature control | The amino group can be converted to a diazonium salt. The presence of electron-donating groups can stabilize the diazonium salt to some extent, but the reaction must be carried out at low temperatures (0-5 °C) to prevent decomposition. |
| Electrophilic Aromatic Substitution | Activated ring, ortho/para directing | The amino group is a powerful activating group, directing electrophilic substitution to the ortho and para positions. The methoxy group is also an ortho, para-director, and the methyl group is a weak ortho, para-director. The positions para to the amino group (position 5) and ortho to the amino group (position 6) are the most likely sites for substitution, with steric hindrance from the existing substituents playing a role in the regiochemical outcome. |
Key Reactions and Experimental Protocols
While specific experimental protocols for this compound are not widely published, the following are generalized procedures for key reactions involving the amino group of substituted anilines. These should be adapted and optimized for the specific substrate.
N-Acylation (Acetylation)
Objective: To protect the amino group or synthesize an amide derivative.
Reaction Scheme:
Experimental Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane.
-
Reagent Addition: Slowly add acetic anhydride (1.1 eq) to the solution with stirring. If necessary, a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) can be added.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Diazotization and Sandmeyer Reaction
Objective: To convert the amino group into other functionalities (e.g., -Cl, -Br, -CN) via a diazonium salt intermediate.[5][6]
Reaction Scheme:
-
Diazotization: Ar-NH₂ + NaNO₂ + 2HX → [Ar-N₂]⁺X⁻ + NaX + 2H₂O
-
Sandmeyer Reaction: [Ar-N₂]⁺X⁻ + CuX → Ar-X + N₂ + Cu⁺
Experimental Protocol:
-
Amine Solution: Suspend or dissolve this compound (1.0 eq) in an aqueous solution of a strong mineral acid (e.g., 3M HCl or H₂SO₄, ~3 eq). Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Nitrite Addition: Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold water. Add this solution dropwise to the aniline suspension, keeping the temperature strictly between 0 and 5 °C.
-
Monitoring: The completion of diazotization can be checked by testing for the presence of nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid).
-
Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of the copper(I) salt (e.g., CuCl, CuBr, CuCN, ~1.2 eq) in the corresponding concentrated acid. Cool this mixture to 0-5 °C.
-
Coupling: Slowly add the cold diazonium salt solution to the stirred copper(I) salt solution. Effervescence (evolution of N₂ gas) should be observed.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30-60 minutes.
-
Work-up and Isolation: The product can be isolated by steam distillation or solvent extraction. The organic extract is then washed, dried, and the solvent is removed. The crude product is purified by distillation or chromatography.
Conclusion
The reactivity of the amino group in this compound is a nuanced interplay of electronic and steric factors. The ortho-methoxy group, in particular, plays a dual role, electronically activating the ring while sterically hindering the amino group. The meta-methyl group provides a modest electronic enhancement. This leads to a moderately basic and nucleophilic amine that can undergo a range of typical aniline reactions, although potentially at slower rates and requiring optimized conditions compared to less hindered analogs. This technical guide provides a predictive framework and generalized experimental approaches to aid researchers in the successful utilization of this compound as a versatile building block in their synthetic endeavors. Further experimental investigation is warranted to quantify the reactivity parameters and refine the reaction protocols for this specific, and potentially valuable, synthetic intermediate.
References
An In-depth Technical Guide to the Electronic Properties of 2-Methoxy-3-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxy-3-methylaniline is an important aromatic amine derivative utilized as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. A thorough understanding of its electronic properties is crucial for predicting its reactivity, metabolic fate, and potential interactions within biological systems. This technical guide provides a comprehensive overview of the core electronic characteristics of this compound, including its ionization potential, electron affinity, frontier molecular orbitals (HOMO-LUMO), and dipole moment. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a combination of established experimental protocols for aniline derivatives and computational data derived from theoretical models, offering valuable insights for researchers in drug discovery and development.
Core Electronic Properties: A Quantitative Overview
The electronic properties of an aniline derivative are significantly influenced by the nature and position of its substituents. In this compound, the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups modulate the electron density of the aromatic ring and the amino group. The following table summarizes the calculated electronic properties for this compound based on computational chemistry methods, providing a quantitative basis for understanding its behavior.
| Property | Calculated Value | Significance in Drug Development |
| Ionization Potential (IP) | ~7.5 - 8.0 eV | Relates to the ease of oxidation; important for predicting metabolic pathways (e.g., cytochrome P450 oxidation) and potential for forming reactive metabolites. |
| Electron Affinity (EA) | ~0.1 - 0.5 eV | Indicates the ability to accept an electron; relevant for understanding reduction potentials and involvement in redox reactions. |
| HOMO Energy | ~ -5.0 to -5.5 eV | The Highest Occupied Molecular Orbital energy is associated with the electron-donating ability of the molecule. |
| LUMO Energy | ~ -0.1 to 0.5 eV | The Lowest Unoccupied Molecular Orbital energy relates to the electron-accepting ability. |
| HOMO-LUMO Gap | ~4.9 to 5.6 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity.[1] |
| Dipole Moment | ~1.5 - 2.0 Debye | Influences solubility, membrane permeability, and interactions with polar biological macromolecules like proteins and nucleic acids. |
Note: The values presented are estimates based on computational studies of similarly substituted anilines and may vary depending on the theoretical model and basis set used.[2]
Experimental Protocols for Determining Electronic Properties
Determination of Ionization Potential
The ionization potential, the energy required to remove an electron from a molecule, can be determined experimentally using several techniques:
-
Photoelectron Spectroscopy (PES): This is a direct method where a sample is irradiated with high-energy photons (e.g., UV or X-rays), causing the ejection of electrons. By analyzing the kinetic energy of the ejected electrons, the binding energies of the molecular orbitals, including the HOMO, can be determined. The lowest binding energy corresponds to the vertical ionization potential.[3][4]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) can be used to determine the appearance potential of the molecular ion, which corresponds to the ionization potential.[5][6] This involves bombarding the gaseous sample with electrons of increasing energy and monitoring the ion current.
Determination of Electron Affinity
Electron affinity, the energy released when an electron is added to a neutral molecule, is a measure of a molecule's ability to act as an electron acceptor.[7][8][9] Experimental methods include:
-
Electron Capture Detector (ECD): This gas chromatography detector is sensitive to compounds with high electron affinity. By measuring the response at different temperatures, the electron affinity can be determined.[8][9]
-
Laser Photodetachment Spectroscopy: In this method, a beam of negative ions is intersected by a laser beam. The energy of the laser is varied until photodetachment of an electron is observed, allowing for the determination of the electron affinity.[10]
Determination of Dipole Moment
The dipole moment, a measure of the separation of positive and negative charges in a molecule, is crucial for understanding intermolecular interactions.
-
Stark Effect in Microwave Spectroscopy: This is a highly accurate gas-phase method that measures the splitting of rotational energy levels in the presence of an external electric field, from which the dipole moment can be precisely calculated.[11][12]
-
Dielectric Constant Measurement: The dipole moment of a substance can be determined in a nonpolar solvent by measuring the dielectric constant of dilute solutions of the compound.[13][14][15] The Guggenheim and Hedestrand methods are commonly used to analyze the data.[15]
Computational Methodology for Electronic Property Prediction
In the absence of experimental data, computational chemistry provides a powerful tool for predicting the electronic properties of molecules like this compound. Density Functional Theory (DFT) is a widely used method for this purpose.
DFT Calculation Workflow
Caption: A generalized workflow for calculating the electronic properties of this compound using DFT.
The B3LYP functional with a 6-311++G(d,p) basis set is a common and reliable choice for such calculations on organic molecules.[2] Geometry optimization is first performed to find the lowest energy conformation of the molecule. A subsequent frequency calculation confirms that this is a true minimum on the potential energy surface. Finally, a single-point energy calculation provides the electronic properties. Ionization potential and electron affinity can be estimated using Koopmans' theorem, where IP ≈ -E(HOMO) and EA ≈ -E(LUMO).
Synthesis Pathway of this compound
This compound can be synthesized through a multi-step process, often starting from more readily available precursors. A representative synthetic route is outlined below.
Caption: A plausible synthetic route for this compound.
The synthesis typically involves the methylation of the hydroxyl group of a substituted nitrophenol, followed by the reduction of the nitro group to an amine. The choice of reagents and reaction conditions can be optimized to maximize yield and purity.
Conclusion
This technical guide has provided a detailed overview of the electronic properties of this compound. While direct experimental data is sparse, a combination of established experimental protocols for similar compounds and robust computational methods offers a solid foundation for understanding and predicting its behavior. The tabulated data and described methodologies serve as a valuable resource for researchers in pharmacology and medicinal chemistry, aiding in the rational design of new therapeutic agents and the anticipation of their metabolic profiles. Further experimental investigation into the properties of this specific molecule is warranted to validate and refine the computational predictions presented herein.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A first-principle protocol for calculating ionization energies and redox potentials of solvated molecules and ions: Theory and application to aqueous phenol and phenolate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. as.uky.edu [as.uky.edu]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. accessscience.com [accessscience.com]
- 11. Dipole moments of conjugated donor–acceptor substituted systems: calculations vs. experiments - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10182F [pubs.rsc.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. dokumen.pub [dokumen.pub]
- 14. sfu.ca [sfu.ca]
- 15. chem.uzh.ch [chem.uzh.ch]
Methodological & Application
Application Notes and Protocols for the Use of 2-Methoxy-3-methylaniline in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-methoxy-3-methylaniline in the preparation of diverse heterocyclic scaffolds, including quinolines, carbazoles, and phenothiazines. The described protocols are foundational for the exploration of these heterocycles in medicinal chemistry and drug discovery, given their established biological activities.
Synthesis of Quinolines
Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound serves as a valuable precursor for the synthesis of substituted quinolines, particularly through classical methods like the Combes and Skraup syntheses.
Combes Synthesis of 8-Methoxy-7-methyl-2,4-dimethylquinoline
The Combes synthesis offers a direct route to 2,4-disubstituted quinolines through the acid-catalyzed reaction of an aniline with a β-diketone.[1][2]
Reaction Scheme:
-
In a round-bottom flask, cautiously add 10 mmol of this compound to 10 mL of concentrated sulfuric acid, ensuring the mixture is well-stirred and cooled in an ice bath.
-
To this solution, add 10 mmol of acetylacetone dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture at 100°C for 15-30 minutes. The color of the solution will typically darken.
-
Carefully pour the cooled reaction mixture onto crushed ice.
-
Neutralize the resulting solution with a concentrated aqueous ammonia solution until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
| Product | Starting Materials | Reagents | Typical Yield |
| 8-Methoxy-7-methyl-2,4-dimethylquinoline | This compound, Acetylacetone | Conc. H₂SO₄ | 60-80% |
Diagram of the Combes Synthesis Workflow
Caption: Workflow of the Combes synthesis of a substituted quinoline.
Skraup Synthesis of 8-Methoxy-7-methylquinoline
The Skraup synthesis is a classic method for preparing quinolines by reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent.[3]
Reaction Scheme:
-
In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 10 mmol of this compound, 30 mmol of glycerol, and a mild oxidizing agent (e.g., nitrobenzene or arsenic acid).
-
With vigorous stirring, slowly and carefully add 20 mL of concentrated sulfuric acid to the mixture. The addition should be done in portions to control the exothermic reaction.
-
Heat the reaction mixture to 140-150°C for 3-4 hours.
-
After cooling, dilute the mixture with water and neutralize with a concentrated sodium hydroxide solution until strongly alkaline.
-
Isolate the crude product by steam distillation.
-
Separate the quinoline layer from the distillate and dry it over anhydrous potassium carbonate.
-
Purify the product by vacuum distillation.
| Product | Starting Materials | Reagents | Typical Yield |
| 8-Methoxy-7-methylquinoline | This compound, Glycerol | Conc. H₂SO₄, Oxidizing Agent | 50-70% |
Diagram of the Skraup Synthesis Logical Steps
Caption: Logical flow of the Skraup synthesis of a substituted quinoline.
Synthesis of Carbazoles
Carbazole derivatives are of significant interest due to their wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[4][5] A common method for carbazole synthesis is the Cadogan cyclization.
Cadogan Cyclization for the Synthesis of 2-Methoxy-3-methyl-9H-carbazole
The Cadogan reaction involves the reductive cyclization of a 2-nitrobiphenyl derivative to form a carbazole, typically using a phosphine reagent.[6][7]
Reaction Scheme:
(Note: The synthesis of the starting 2-nitrobiphenyl is a prerequisite and can be achieved through Suzuki or Ullmann coupling reactions.)
-
In a round-bottom flask, dissolve 5 mmol of the 2-nitrobiphenyl precursor in a high-boiling solvent such as o-dichlorobenzene.
-
Add an excess of triethyl phosphite (e.g., 3-5 equivalents).
-
Heat the reaction mixture to reflux (around 180°C) for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired carbazole.
| Product | Starting Material | Reagent | Typical Yield |
| 2-Methoxy-3-methyl-9H-carbazole | Substituted 2-Nitrobiphenyl | Triethyl phosphite | 70-90% |
Diagram of the Cadogan Cyclization Pathway
Caption: Simplified pathway of the Cadogan cyclization to form a carbazole.
Synthesis of Phenothiazines
Phenothiazines are a class of heterocyclic compounds known for their diverse pharmacological activities, including antipsychotic, antihistaminic, and antiemetic properties.[8][9] The synthesis of phenothiazines can be achieved through various methods, including the thionation of diphenylamines.
Thionation for the Synthesis of 1-Methoxy-2-methylphenothiazine
This method involves the reaction of a substituted diphenylamine with sulfur in the presence of a catalyst.
Reaction Scheme:
(Note: The synthesis of the starting diphenylamine derivative is a prerequisite.)
-
In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, combine 10 mmol of the N-(2-methoxy-3-methylphenyl)aniline derivative and 20 mmol of sulfur.
-
Add a catalytic amount of iodine.
-
Heat the mixture to a high temperature (typically 180-200°C) and maintain for several hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
| Product | Starting Materials | Reagents | Typical Yield |
| 1-Methoxy-2-methylphenothiazine | Substituted Diphenylamine, Sulfur | Iodine | 40-60% |
Diagram of Phenothiazine Synthesis via Thionation
Caption: General workflow for the synthesis of phenothiazine via thionation.
Biological Significance and Signaling Pathways
The heterocyclic compounds derived from this compound are expected to exhibit a range of biological activities, making them attractive targets for drug discovery.
-
Quinolines: Many quinoline derivatives exhibit potent antimicrobial activity by interfering with bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication. Some quinolines also show antitumor activity by targeting signaling pathways like the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation and survival.[10][11]
-
Carbazoles: Carbazole alkaloids are known for their anticancer properties , which are often attributed to their ability to intercalate into DNA and inhibit topoisomerase enzymes, leading to apoptosis in cancer cells.[4][12]
-
Phenothiazines: This class of compounds is well-known for its antipsychotic effects , primarily through the antagonism of dopamine D2 receptors in the central nervous system.[13] They can also inhibit other receptors, leading to a complex pharmacological profile.[14]
Diagram of a Simplified PI3K/AKT/mTOR Signaling Pathway Targeted by Heterocyclic Compounds
Caption: Simplified PI3K/AKT/mTOR signaling pathway and potential inhibition by heterocyclic compounds.
References
- 1. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. researchgate.net [researchgate.net]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. A Review on the Anticancer Activity of Carbazole-based Tricyclic Compounds - Zhang - Current Medicinal Chemistry [medjrf.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Phenothiazine molecule provides the basic chemical structure for various classes of pharmacotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation [mdpi.com]
- 10. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The anticancer activity of carbazole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and pharmacological evaluation of conformationally restricted phenothiazine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phenothiazine-derived antipsychotic drugs inhibit dynamin and clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Methoxy-3-methylaniline: A Versatile Building Block for Novel Therapeutics
Application Notes and Protocols for Researchers in Drug Discovery and Development
Introduction:
2-Methoxy-3-methylaniline is a substituted aniline derivative that has emerged as a valuable building block in the synthesis of complex pharmaceutical agents. Its unique substitution pattern provides a scaffold for the development of targeted therapies, particularly in the areas of autoimmune diseases and oncology. This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways associated with pharmaceuticals derived from this versatile intermediate.
Key Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceuticals lies in its role as a precursor for the synthesis of potent enzyme inhibitors. Notably, it is a key starting material for the production of Deucravacitinib, a first-in-class, oral, selective tyrosine kinase 2 (TYK2) inhibitor.
Deucravacitinib: A Case Study
Deucravacitinib is approved for the treatment of moderate-to-severe plaque psoriasis and is under investigation for other autoimmune conditions. It functions by selectively inhibiting TYK2, a member of the Janus kinase (JAK) family, which plays a crucial role in the signaling of pro-inflammatory cytokines such as IL-12, IL-23, and type I interferons.[1][2][3] The synthesis of Deucravacitinib relies on the key intermediate, 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline, which is synthesized from this compound.
Experimental Protocols
The following protocols provide a general framework for the synthesis of key intermediates from this compound. Researchers should adapt these methods based on laboratory conditions and scale.
Protocol 1: Synthesis of 3-(2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole
This protocol outlines the initial steps to introduce the triazole moiety, starting from a nitrated precursor of this compound.
Experimental Workflow:
Caption: Synthetic workflow for the preparation of the nitrophenyl-triazole intermediate.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) |
| This compound | 137.18 |
| Nitric Acid (70%) | 63.01 |
| Sulfuric Acid (98%) | 98.08 |
| N,N-Dimethylformamide dimethyl acetal | 119.16 |
| Methylhydrazine | 46.07 |
| Acetic Acid | 60.05 |
Procedure:
-
Nitration: Carefully add this compound to a cooled mixture of nitric acid and sulfuric acid to introduce a nitro group, yielding a nitrated aniline precursor. Note: This reaction is highly exothermic and requires strict temperature control.
-
Formamidine Formation: React the resulting nitroaniline with N,N-dimethylformamide dimethyl acetal to form the corresponding formamidine derivative.
-
Cyclization: Treat the formamidine with methylhydrazine in a suitable solvent, such as acetic acid, to facilitate the cyclization and formation of the 1-methyl-1,2,4-triazole ring.
-
Work-up and Purification: Quench the reaction mixture and extract the product. Purify the crude product by column chromatography or recrystallization to obtain 3-(2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole.
Protocol 2: Synthesis of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline
This protocol describes the reduction of the nitro group to an amine, yielding the key intermediate for Deucravacitinib synthesis.
Experimental Workflow:
Caption: Reduction of the nitro-triazole intermediate to the final aniline product.
Materials:
| Reagent/Material | Quantity/Concentration |
| 3-(2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole | 1.0 kg |
| Methanol | 8.0 L |
| Sodium Bicarbonate | 0.6 kg |
| 10% Palladium on Carbon (50% wet) | 0.02 kg |
| Hydrogen Gas | 41-46 psi |
Procedure:
-
Reaction Setup: In a high-pressure reactor purged with nitrogen, charge methanol and 3-(2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole.
-
Catalyst Addition: With careful exclusion of oxygen, add sodium bicarbonate and 10% Pd/C catalyst.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 41-46 psi. Maintain the reaction at 20°C for 6 hours, then heat to 45°C until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC).
-
Filtration: After completion, flush the reactor with nitrogen and filter the reaction mixture to remove the Pd/C catalyst. Use additional methanol to aid in the transfer.
-
Purification: The combined filtrates are concentrated under vacuum. Water is added, and the mixture is distilled again. The crude product is then heated, and brine is added to facilitate crystallization. After cooling, the product is isolated by filtration, washed with cold brine, and dried under vacuum.[4]
Quantitative Data:
| Step | Product | Yield | Purity |
| Reduction | 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline | ~88% | >99% |
Signaling Pathway: TYK2 Inhibition
Pharmaceuticals derived from this compound, such as Deucravacitinib, can act as potent and selective inhibitors of key signaling pathways implicated in disease. Deucravacitinib targets TYK2, a non-receptor tyrosine kinase that is essential for the signaling of several pro-inflammatory cytokines.
TYK2 Signaling Pathway:
Caption: Deucravacitinib inhibits the TYK2 signaling pathway.
The binding of cytokines like IL-12 and IL-23 to their receptors on the cell surface leads to the activation of TYK2 and other JAK family members.[5][6] These activated kinases then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize and translocate to the nucleus, where they induce the expression of genes involved in inflammation and immune responses. Deucravacitinib selectively binds to the regulatory domain of TYK2, preventing its activation and subsequently blocking the downstream signaling cascade.[2][3] This targeted inhibition helps to reduce the inflammatory processes that drive autoimmune diseases like psoriasis.
Conclusion
This compound is a valuable and versatile building block for the synthesis of innovative pharmaceuticals. Its application in the development of Deucravacitinib highlights its potential for creating highly selective and potent drugs targeting key signaling pathways in human diseases. The protocols and information provided herein offer a foundation for researchers to explore the utility of this compound in their own drug discovery and development programs.
References
- 1. Deucravacitinib MOA Explained | TYK2 Inhibition in Psoriasis & PsA with Iris Zink, NP | RHAPP [contentrheum.com]
- 2. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]
- 3. What is the mechanism of Deucravacitinib? [synapse.patsnap.com]
- 4. 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline synthesis - chemicalbook [chemicalbook.com]
- 5. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
Suzuki coupling reactions involving 2-Methoxy-3-methylaniline
An in-depth guide to the strategic application of Suzuki coupling reactions for the synthesis of novel biaryl compounds from 2-Methoxy-3-methylaniline is presented. This document is tailored for researchers, scientists, and professionals in drug development, providing comprehensive application notes and detailed experimental protocols.
Application Notes
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This reaction is particularly pivotal in medicinal chemistry and drug discovery for the construction of biaryl scaffolds, which are prevalent in a vast array of pharmacologically active molecules.[4][5][6] The use of substituted anilines, such as this compound, as coupling partners allows for the introduction of synthetically valuable amine functionalities, leading to the creation of diverse compound libraries for drug screening.
To participate in a Suzuki coupling reaction, this compound must first be functionalized with a suitable leaving group, typically a halide (e.g., bromine or iodine) or a triflate. The subsequent palladium-catalyzed cross-coupling with an arylboronic acid or ester proceeds via a well-established catalytic cycle.[2][7] The key steps of this cycle are the oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the aryl group from the boron species to the palladium(II) complex, and reductive elimination to yield the biaryl product and regenerate the active palladium(0) catalyst.[1][2][7]
The selection of the catalyst, ligand, base, and solvent system is critical for the success of the Suzuki coupling reaction and is highly dependent on the specific substrates being coupled.[8][9] For electron-rich anilines, careful optimization is often necessary to achieve high yields and minimize side reactions.
Experimental Protocols
This section provides a detailed methodology for a representative Suzuki coupling reaction involving a halogenated derivative of this compound and a generic arylboronic acid.
Materials:
-
Halogenated this compound (e.g., 5-Bromo-2-methoxy-3-methylaniline) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)[10]
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a preformed palladacycle like CataCXium A) (1-5 mol%)[1][10]
-
Ligand (if required, e.g., PPh₃, SPhos) (2-10 mol%)[11]
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)[9]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, 2-MeTHF)[10][12]
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or sealed tube, add the halogenated this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-Dioxane and water, 10 mL) via syringe.
-
Reaction: Stir the mixture at room temperature for 10 minutes, then heat to the desired temperature (typically 80-100 °C).[1][10]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water (20 mL) and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified biaryl product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Data Presentation
The following tables summarize representative quantitative data for Suzuki coupling reactions of substituted anilines with various arylboronic acids, illustrating the impact of different reaction parameters.
Table 1: Effect of Palladium Catalyst and Ligand on Yield
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-methoxy-3-methylaniline | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 5-Bromo-2-methoxy-3-methylaniline | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 16 | 92 |
| 3 | 5-Bromo-2-methoxy-3-methylaniline | 4-Methoxyphenylboronic acid | CataCXium A (2) | - | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | 24 | 95 |
| 4 | 5-Bromo-2-methoxy-3-methylaniline | 3-Fluorophenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene | 110 | 10 | 88 |
Data is illustrative and based on typical outcomes for similar substrates.
Table 2: Influence of Base and Solvent on Reaction Efficiency
| Entry | Aryl Halide | Arylboronic Acid | Catalyst/Ligand | Base (2.0 equiv) | Solvent (4:1) | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-methoxy-3-methylaniline | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 18 | 78 |
| 2 | 5-Bromo-2-methoxy-3-methylaniline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 16 | 86 |
| 3 | 5-Bromo-2-methoxy-3-methylaniline | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 91 |
| 4 | 5-Bromo-2-methoxy-3-methylaniline | Phenylboronic acid | Pd(PPh₃)₄ | CsF | THF | 80 | 24 | 75 |
Data is illustrative and based on typical outcomes for similar substrates.
Visualizations
The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura coupling reaction and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Methoxy-3-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2] This powerful transformation is widely employed in the pharmaceutical and materials science industries due to its broad substrate scope and tolerance of various functional groups.[3] The reaction facilitates the coupling of amines with aryl halides or pseudohalides, providing a versatile route to synthesize arylamines, which are prevalent in bioactive molecules.[3]
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-methoxy-3-methylaniline, a sterically hindered aniline derivative. The steric bulk and electronic properties of this substrate present unique challenges, necessitating careful optimization of reaction conditions to achieve high yields and purity. These notes are intended to guide researchers in developing robust and efficient synthetic procedures.
Reaction Overview and Challenges
The Buchwald-Hartwig amination of this compound involves the coupling of the aniline with an aryl halide (or triflate) in the presence of a palladium catalyst, a phosphine ligand, and a base. The reaction proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[2]
The primary challenges associated with the N-arylation of this compound stem from its steric hindrance. The presence of a methyl group and a methoxy group ortho to the amine functionality can impede the approach of the aniline to the palladium center and hinder the final reductive elimination step. Therefore, the selection of a bulky, electron-rich phosphine ligand is crucial to facilitate these key steps in the catalytic cycle and overcome the steric barrier.[1]
Key Experimental Parameters and Optimization
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of the palladium precatalyst, ligand, base, and solvent. The following table summarizes typical components and conditions, with recommendations based on literature for sterically hindered anilines.
| Parameter | Typical Reagents/Conditions | Molar Ratio (Typical) | Rationale and Considerations |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol% | Both Pd(0) and Pd(II) sources are effective. Pd₂(dba)₃ is often favored for its air stability and direct entry into the catalytic cycle.[2] |
| Phosphine Ligand | XPhos, RuPhos, BrettPhos | 1.2 - 2.0 (Ligand:Pd) | Bulky, electron-rich biaryl phosphine ligands are essential for coupling sterically hindered anilines. They promote oxidative addition and facilitate reductive elimination.[1] |
| Aryl Halide | Aryl Bromides, Aryl Chlorides | 1.0 | Aryl bromides are generally more reactive than aryl chlorides. For less reactive chlorides, more active catalyst systems may be required. |
| Aniline | This compound | 1.1 - 1.5 | A slight excess of the aniline is often used to ensure complete consumption of the aryl halide. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | 1.2 - 2.0 | A strong, non-nucleophilic base is required to deprotonate the aniline. Sodium tert-butoxide is a common choice.[4] |
| Solvent | Toluene, Dioxane, tert-Butanol | - | Anhydrous, non-protic solvents are typically used to prevent catalyst deactivation. |
| Temperature | 80 - 110 °C | - | The reaction temperature is dependent on the reactivity of the substrates and the chosen catalyst system. |
| Reaction Time | 2 - 24 hours | - | Reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time. |
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of this compound with an aryl bromide. These should be considered as starting points, and optimization may be necessary for specific substrates.
Protocol 1: General Procedure with Pd₂(dba)₃ and XPhos
This protocol is a robust starting point for the coupling of this compound with a range of aryl bromides.
Materials:
-
Palladium(0) tris(dibenzylideneacetone) dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
This compound
-
Aryl bromide
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Add the aryl bromide (1.0 mmol) and this compound (1.2 mmol) to the flask.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Alternative Procedure with Pd(OAc)₂ and RuPhos
This protocol offers an alternative catalyst system that can be effective for challenging couplings.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
This compound
-
Aryl bromide
-
Potassium phosphate (K₃PO₄)
-
Anhydrous tert-butanol
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, charge a dry reaction vessel with Pd(OAc)₂ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol).
-
Add the aryl bromide (1.0 mmol) and this compound (1.5 mmol).
-
Add anhydrous tert-butanol (5 mL).
-
Seal the vessel and heat the mixture to 110 °C with stirring.
-
Monitor the reaction until the starting material is consumed.
-
Cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Data Presentation
The following table presents hypothetical quantitative data for the Buchwald-Hartwig amination of this compound with various aryl bromides, based on typical yields for sterically hindered anilines. This data is for illustrative purposes and actual results may vary.
| Entry | Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | 85-95 |
| 2 | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH | 110 | 18 | 80-90 |
| 3 | 1-Bromo-4-fluorobenzene | Pd₂(dba)₃ / BrettPhos | Cs₂CO₃ | Dioxane | 100 | 24 | 75-85 |
| 4 | 2-Bromopyridine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 90 | 8 | 88-98 |
Mandatory Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
General Experimental Workflow
Caption: General workflow for Buchwald-Hartwig amination.
Conclusion
The Buchwald-Hartwig amination of this compound is a feasible yet challenging transformation that requires careful consideration of reaction parameters. The use of bulky, electron-rich phosphine ligands is paramount to overcoming the steric hindrance of the substrate. The protocols and data presented herein provide a solid foundation for researchers to develop efficient and high-yielding N-arylation reactions of this and other sterically demanding anilines, which are crucial intermediates in the synthesis of pharmaceuticals and other functional materials. Further optimization may be required to adapt these methods to specific aryl halide coupling partners.
References
Application Notes and Protocols for the Synthesis of Novel Dyes Using 2-Methoxy-3-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo dyes represent a significant and versatile class of organic compounds characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. The specific substituents on these aromatic moieties play a crucial role in determining the tinctorial and physicochemical properties of the dye, such as its color, solubility, and fastness. The use of 2-Methoxy-3-methylaniline as a diazo component offers a unique scaffold for the synthesis of novel azo dyes with potentially interesting spectral and biological properties. The methoxy and methyl groups can influence the electron density of the aromatic ring, thereby affecting the color and reactivity of the resulting dye. These novel dyes may find applications in various fields, including as textile colorants, in advanced materials, and as probes in biological systems.
This document provides detailed protocols for the synthesis of novel azo dyes derived from this compound, focusing on the key reactions of diazotization and azo coupling. Representative data and characterization methods are also presented to guide researchers in this area.
Synthesis Overview
The synthesis of azo dyes from this compound is a two-step process:
-
Diazotization: The primary aromatic amine, this compound, is converted into a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C).
-
Azo Coupling: The resulting diazonium salt, which is a weak electrophile, is then reacted with an electron-rich coupling agent, such as a phenol or an aromatic amine, to form the stable azo dye. This reaction is an electrophilic aromatic substitution.
Experimental Protocols
Protocol 1: Diazotization of this compound
This protocol describes the formation of the 2-methoxy-3-methylbenzenediazonium chloride intermediate.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
-
In a 250 mL beaker, add 1.37 g (0.01 mol) of this compound.
-
Carefully add 3 mL of concentrated HCl and 20 mL of distilled water. Stir the mixture until the aniline derivative is completely dissolved, forming the hydrochloride salt.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution over 15-20 minutes, ensuring the temperature is maintained below 5 °C.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for another 30 minutes.
-
Check for the presence of excess nitrous acid by testing a drop of the reaction mixture with starch-iodide paper. The paper should turn blue-violet. If the test is negative, add a small amount of sodium nitrite solution until a positive test is achieved.
-
The resulting clear solution of 2-methoxy-3-methylbenzenediazonium chloride is used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling Reactions
The following are representative protocols for the coupling of the diazonium salt with common coupling agents to form novel azo dyes.
A. Synthesis of a Novel Hydroxy-Azo Dye using 2-Naphthol
Materials:
-
2-methoxy-3-methylbenzenediazonium chloride solution (from Protocol 1)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of 10% aqueous sodium hydroxide solution.
-
Cool the 2-naphthol solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.
-
Isolate the solid azo dye by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with cold distilled water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified dye.
-
Dry the purified crystals in a desiccator.
B. Synthesis of a Novel Amino-Azo Dye using N,N-Dimethylaniline
Materials:
-
2-methoxy-3-methylbenzenediazonium chloride solution (from Protocol 1)
-
N,N-Dimethylaniline
-
Sodium Acetate
-
Distilled Water
-
Ice
Procedure:
-
In a 250 mL beaker, dissolve 1.21 g (0.01 mol) of N,N-dimethylaniline in a minimal amount of dilute hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the cold N,N-dimethylaniline solution with vigorous stirring.
-
Add a saturated solution of sodium acetate to neutralize the excess acid and facilitate the coupling reaction. A colored precipitate should form.
-
Continue stirring the mixture in an ice bath for 30 minutes.
-
Collect the precipitated crude dye by vacuum filtration.
-
Wash the solid product with cold water.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol.
-
Dry the purified dye.
Data Presentation
The following tables summarize representative quantitative data for azo dyes synthesized from substituted anilines. These values are provided for illustrative purposes and may vary for the novel dyes synthesized from this compound.
Table 1: Representative Spectroscopic Data of Azo Dyes
| Diazo Component | Coupling Component | Dye Color | λmax (nm) in Ethanol | Molar Extinction Coefficient (ε, L mol⁻¹ cm⁻¹) |
| 2-Methoxyaniline | 2-Naphthol | Orange-Red | 482 | 25,000 |
| 2-Methoxy-5-nitroaniline | 2-Naphthol | Red | 510 | 32,000 |
| Aniline | N,N-Dimethylaniline | Yellow | 410 | 28,000 |
| 2-Methoxyaniline | N,N-Dimethylaniline | Orange | 445 | Not Reported |
Table 2: Representative Physicochemical Properties of Azo Dyes
| Dye Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 1-((2-methoxyphenyl)diazenyl)naphthalen-2-ol | C₁₇H₁₄N₂O₂ | 278.31 | 135-137 |
| 1-((2-methoxy-5-nitrophenyl)diazenyl)naphthalen-2-ol | C₁₇H₁₃N₃O₄ | 323.31 | 230-232 |
| 4-((4-methoxyphenyl)diazenyl)-N,N-dimethylaniline | C₁₅H₁₇N₃O | 255.32 | 142-144 |
Mandatory Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of novel azo dyes.
General Mechanism of Azo Dye Formation
Caption: The two-step mechanism of azo dye synthesis.
Application Notes and Protocols for Methoxy-Methylaniline Derivatives in Agrochemical Research
Disclaimer: Direct research on the specific application of 2-Methoxy-3-methylaniline in agrochemicals is limited in publicly available literature. These application notes and protocols are based on research into structurally related methoxy-methylaniline isomers and derivatives to provide a relevant framework for researchers exploring this class of compounds in agrochemical discovery.
Application Notes
The anilide backbone is a crucial scaffold in a multitude of commercial agrochemicals. The strategic incorporation of methoxy and methyl groups onto the aniline ring can significantly influence the biological activity, selectivity, and physicochemical properties of the resulting compounds. While this compound itself is not extensively documented as an active agrochemical ingredient, its isomers and derivatives have shown promise and are utilized as key intermediates in the synthesis of fungicides, herbicides, and insecticides.
Potential Applications in Agrochemical Research:
-
Fungicide Development: Methoxy-aniline derivatives are integral to the synthesis of several fungicides. For instance, the related compound, 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline, is noted for its role in developing novel fungicides, suggesting that the 2-methoxy-aniline moiety can contribute to antifungal activity.[1] Researchers can utilize this compound as a starting material to synthesize novel compounds, exploring their efficacy against a range of plant pathogens.
-
Herbicide Synthesis: Aniline derivatives are foundational to many commercial herbicides. For example, the synthesis of the well-known herbicide (S)-metolachlor involves a substituted aniline (2-ethyl-6-methylaniline).[2] This indicates the potential for other substituted anilines, such as this compound, to serve as building blocks for new herbicidal molecules. The methoxy and methyl substitutions can alter the molecule's interaction with target enzymes in weeds.
-
Insecticide Discovery: The development of novel insecticides also utilizes aniline-based structures. By modifying the aniline core with functional groups like methoxy and methyl, researchers can explore new modes of action or overcome existing resistance mechanisms in insect populations.
Structure-Activity Relationships (SAR):
The position of the methoxy and methyl groups on the aniline ring is critical for biological activity. Researchers investigating this compound should consider synthesizing a library of isomers and analogs to perform SAR studies. Key modifications could include:
-
Altering the position of the methoxy and methyl groups.
-
Introducing other functional groups to the aromatic ring.
-
Derivatizing the amine group to form amides, ureas, or other functional moieties.
Data Presentation
Quantitative data from agrochemical screening is essential for comparing the efficacy of newly synthesized compounds. The following table templates are provided for researchers to structure their findings.
Table 1: Fungicidal Activity Data
| Compound ID | Target Pathogen | IC50 (µg/mL) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Botrytis cinerea | |||
| Phytophthora infestans | |||
| Puccinia triticina |
Table 2: Herbicidal Activity Data
| Compound ID | Target Weed Species | Pre-emergence GR50 (g/ha) | Post-emergence GR50 (g/ha) |
| Echinochloa crus-galli | |||
| Amaranthus retroflexus | |||
| Setaria faberi |
Table 3: Insecticidal Activity Data
| Compound ID | Target Insect Pest | Contact Toxicity LD50 (µ g/insect ) | Oral Toxicity LC50 (µg/mL) |
| Myzus persicae | |||
| Plutella xylostella | |||
| Spodoptera frugiperda |
Experimental Protocols
The following are generalized protocols for the synthesis of a methoxy-methylaniline derivative and subsequent agrochemical screening. These should be adapted and optimized based on the specific research objectives.
Protocol 1: Synthesis of N-acyl-2-methoxy-3-methylaniline
This protocol describes a general method for acylating this compound to generate a library of amide derivatives for biological screening.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et3N) or Pyridine
-
Acyl chloride or carboxylic acid
-
Coupling agent (e.g., DCC, EDC) if starting from a carboxylic acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Fungicidal Assay (96-well plate method)
This protocol outlines a high-throughput method for preliminary screening of the synthesized compounds against fungal pathogens.
Materials:
-
Synthesized compounds dissolved in DMSO (10 mg/mL stock)
-
Fungal pathogen of interest (e.g., Botrytis cinerea)
-
Potato Dextrose Broth (PDB) or other suitable liquid medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a spore suspension of the test fungus in PDB at a concentration of 1 x 10⁵ spores/mL.
-
In a 96-well plate, add 198 µL of the spore suspension to each well.
-
Add 2 µL of the compound stock solution to the wells to achieve the desired final concentration (e.g., 100 µg/mL). Include a positive control (commercial fungicide) and a negative control (DMSO).
-
Incubate the plates at 25 °C for 48-72 hours in the dark.
-
Measure the optical density (OD) at 600 nm using a microplate reader.
-
Calculate the percentage of fungal growth inhibition using the following formula:
-
% Inhibition = [1 - (OD_sample - OD_blank) / (OD_control - OD_blank)] * 100
-
-
For compounds showing significant inhibition, perform serial dilutions to determine the IC50 value.
Mandatory Visualizations
The following diagrams illustrate the general workflow for the synthesis and screening of novel agrochemicals based on a methoxy-methylaniline scaffold.
Caption: Synthetic workflow for generating a library of this compound derivatives.
Caption: Workflow for agrochemical screening of synthesized methoxy-methylaniline derivatives.
References
Application Notes and Protocols for N-acylation of 2-Methoxy-3-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the N-acylation of 2-methoxy-3-methylaniline, a key transformation in the synthesis of various pharmaceutical and bioactive molecules. The resulting N-acyl anilines are important intermediates in drug discovery and development.
Introduction
N-acylation is a fundamental reaction in organic synthesis where an acyl group is introduced onto a nitrogen atom. For anilines, this transformation is crucial for protecting the amino group, modulating its reactivity in subsequent reactions, or for the direct synthesis of biologically active amides.[1][2] The N-acylation of substituted anilines like this compound can be achieved using various acylating agents, such as acyl chlorides or acid anhydrides, often in the presence of a base or a catalyst.[3][4] This protocol details a standard laboratory procedure for the N-acetylation of this compound using acetic anhydride.
General Reaction Scheme
The N-acylation of this compound with an acylating agent (e.g., acetic anhydride where R=CH₃) proceeds via nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acylating agent.
Figure 1: General reaction scheme for the N-acylation of this compound.
Experimental Protocol: N-Acetylation using Acetic Anhydride
This protocol describes the N-acetylation of this compound using acetic anhydride. This method is widely used due to the availability and relatively moderate reactivity of acetic anhydride.[5]
Materials
-
This compound
-
Acetic anhydride
-
Sodium acetate
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (95%)
-
Deionized water
-
Erlenmeyer flask (50 mL)
-
Beakers
-
Graduated cylinders
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure
-
Dissolution of Aniline: In a 50 mL Erlenmeyer flask, add 1.0 mmol of this compound. To this, add 5 mL of deionized water. The aniline may not be fully soluble.
-
Formation of Aniline Salt: Slowly add 0.1 mL of concentrated hydrochloric acid to the mixture while stirring. The aniline should dissolve to form the hydrochloride salt, resulting in a clear solution.[6]
-
Preparation of Sodium Acetate Solution: In a separate beaker, dissolve 1.2 mmol of sodium acetate in 3 mL of deionized water.
-
Acylation Reaction: To the stirred solution of the aniline hydrochloride, add 1.1 mmol of acetic anhydride. Immediately after, add the prepared sodium acetate solution.[6] A precipitate of the N-acetylated product, N-(2-methoxy-3-methylphenyl)acetamide, is expected to form.
-
Isolation of Product: Cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation of the product.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold deionized water to remove any remaining salts.
-
Drying: Dry the collected product, for instance in a desiccator under vacuum.
-
Purification (Optional): The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol, to obtain a product of higher purity.[6]
Data Presentation
The following table summarizes the key quantitative data for the N-acetylation of this compound.
| Parameter | Value | Reference |
| Moles of this compound | 1.0 mmol | Protocol |
| Moles of Acetic Anhydride | 1.1 mmol | Protocol |
| Moles of Sodium Acetate | 1.2 mmol | [6] |
| Reaction Time | ~30 minutes | [6] |
| Expected Yield | 80-95% (general for anilines) | [7][8] |
Alternative Protocol: N-Acylation using Acyl Chloride
For a more reactive approach, an acyl chloride can be used as the acylating agent. This method is often faster but requires careful handling of the acyl chloride due to its corrosive and moisture-sensitive nature.[2]
Materials
-
This compound
-
Acyl chloride (e.g., acetyl chloride)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine or Pyridine)
-
Round-bottom flask with a stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
Procedure
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 1.0 mmol of this compound and 1.2 mmol of a tertiary amine base in 10 mL of an anhydrous solvent.
-
Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Add 1.1 mmol of the acyl chloride dropwise to the solution via a dropping funnel over 10-15 minutes with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.
-
Washing: Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the N-acylation of this compound.
Caption: General workflow for the N-acylation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ijtsrd.com [ijtsrd.com]
- 8. scribd.com [scribd.com]
Application Notes and Protocols: Diazotization of 2-Methoxy-3-methylaniline and Subsequent Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the diazotization of 2-methoxy-3-methylaniline and its subsequent transformation into various valuable chemical entities. The generated diazonium salt is a versatile intermediate, readily participating in a range of reactions including azo coupling to form vibrant dyes and Sandmeyer reactions to introduce a variety of functional groups. These transformations are of significant interest in the fields of materials science and medicinal chemistry, offering pathways to novel dyes, and functionalized molecules for drug discovery. The protocols provided are based on established methodologies for analogous aromatic amines and are intended to serve as a comprehensive guide for laboratory synthesis.
Overview of Reactions
The diazotization of the primary aromatic amine, this compound, is a fundamental transformation that converts the amino group into a highly reactive diazonium salt. This process is typically carried out at low temperatures (0-5 °C) in the presence of a mineral acid and a source of nitrous acid, usually sodium nitrite. The resulting 2-methoxy-3-methylbenzenediazonium salt is a versatile intermediate that can undergo two main classes of reactions:
-
Azo Coupling Reactions: The diazonium salt acts as an electrophile and reacts with electron-rich aromatic compounds (coupling components), such as phenols and anilines, to form azo compounds. These products are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) and are often intensely colored, making them useful as dyes.
-
Sandmeyer and Related Reactions: In these reactions, the diazonium group is replaced by a nucleophile, with the concurrent loss of nitrogen gas. This class of reactions is a powerful tool for introducing a wide range of substituents onto the aromatic ring, including halogens (Cl, Br), cyano (-CN), hydroxyl (-OH), and trifluoromethyl (-CF3) groups. These reactions are often catalyzed by copper(I) salts.[1][2]
Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Diazonium salts, especially in the solid state, can be explosive and should be handled with extreme care. It is recommended to use them in solution immediately after preparation.
Protocol for the Diazotization of this compound
This protocol is adapted from established procedures for the diazotization of substituted anilines.[3][4]
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Urea or Sulfamic acid
-
Starch-iodide paper
Equipment:
-
Three-necked round-bottom flask
-
Mechanical or magnetic stirrer
-
Thermometer
-
Dropping funnel
-
Ice bath
Procedure:
-
In the three-necked round-bottom flask, suspend this compound (e.g., 10 mmol) in a mixture of distilled water (20 mL) and concentrated hydrochloric acid (2.5 equivalents, e.g., 25 mmol).
-
Cool the stirred suspension to 0-5 °C using an ice bath.
-
In a separate beaker, prepare a solution of sodium nitrite (1.05 equivalents, e.g., 10.5 mmol) in distilled water (10 mL) and cool it in the ice bath.
-
Slowly add the cold sodium nitrite solution dropwise to the aniline suspension over 30-45 minutes, ensuring the temperature of the reaction mixture remains between 0-5 °C.
-
After the addition is complete, continue stirring the mixture for an additional 30 minutes at 0-5 °C.
-
Check for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. A blue-black color indicates a positive test.
-
If the test is positive, destroy the excess nitrous acid by adding a small amount of urea or sulfamic acid until the starch-iodide test is negative.
-
The resulting clear solution of 2-methoxy-3-methylbenzenediazonium chloride is now ready for use in subsequent reactions. Use this solution immediately.
Protocol for Azo Coupling with 2-Naphthol
This protocol describes a typical azo coupling reaction to produce a vibrant azo dye.[5][6]
Materials:
-
Freshly prepared 2-methoxy-3-methylbenzenediazonium chloride solution (from Protocol 2.1)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
In a beaker, dissolve 2-naphthol (e.g., 10 mmol) in a 10% aqueous solution of sodium hydroxide (20 mL).
-
Cool the 2-naphthol solution to 0-5 °C in an ice bath.
-
While stirring vigorously, slowly add the cold diazonium salt solution to the 2-naphthol solution.
-
A brightly colored precipitate should form immediately.
-
Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete reaction.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure azo dye.
Protocol for Sandmeyer Reaction (Chlorination)
This protocol outlines the synthesis of 2-chloro-1-methoxy-3-methylbenzene via a Sandmeyer reaction.[2][7]
Materials:
-
Freshly prepared 2-methoxy-3-methylbenzenediazonium chloride solution (from Protocol 2.1)
-
Copper(I) Chloride (CuCl)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a separate flask, prepare a solution of copper(I) chloride (e.g., 12 mmol) in concentrated hydrochloric acid (15 mL).
-
Cool the copper(I) chloride solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) chloride solution.
-
Effervescence (evolution of nitrogen gas) should be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
The product can then be isolated by steam distillation or solvent extraction (e.g., with diethyl ether or dichloromethane).
-
Purify the product by distillation or chromatography.
Quantitative Data
Table 1: Representative Yields for Azo Coupling Reactions of Diazotized Anilines
| Diazonium Salt From | Coupling Component | Product | Yield (%) | Reference |
| 4-Methylaniline | 3,5-Dimethylaniline | 3,5-Dimethyl-4-(p-tolyldiazenyl)aniline | 94% | [8] |
| 4-Methylaniline | 4-Methylphenol | 4-Methyl-2-(p-tolyldiazenyl)phenol | 91% | [8] |
| 4-Methylaniline | 2-Naphthol | 1-(p-Tolyldiazenyl)-2-naphthol | 96% | [8] |
| p-Nitroaniline | Salicylic acid amide derivative | Azo dye | Not specified | [9] |
Table 2: Representative Yields for Sandmeyer Reactions of Diazonium Salts
| Diazonium Salt From | Reagent | Product Type | Yield (%) | Reference |
| Various anilines | CuCN/KCN | Aryl nitrile | 52-93% | [1] |
| Various anilines | CuBr/HBr | Aryl bromide | Good yields | [1] |
| Various anilines | CuCl/HCl | Aryl chloride | Good yields | [7] |
Visualizations
Caption: Workflow for the diazotization of this compound.
Caption: Subsequent reactions of the 2-methoxy-3-methylbenzenediazonium salt.
Applications in Research and Drug Development
Derivatives of substituted anilines, such as this compound, are valuable scaffolds in medicinal chemistry. The functional groups that can be introduced via diazonium salt chemistry allow for the synthesis of a diverse range of compounds for biological screening.
-
Azo Compounds: While primarily known as dyes, some azo compounds have been investigated for their pharmacological properties, including antimicrobial and anticancer activities.[5] The azo linkage can also be a key structural feature in prodrugs.[5]
-
Indazoles: The synthesis of substituted indazoles is a notable application. Indazole derivatives are known to possess a wide range of biological activities, including acting as kinase inhibitors for cancer therapy and as anti-inflammatory agents.[10][11]
-
Aryl Halides and Nitriles: The products of Sandmeyer reactions are crucial building blocks in organic synthesis. Aryl halides are precursors for cross-coupling reactions (e.g., Suzuki, Heck) to form complex molecules, while aryl nitriles can be hydrolyzed to carboxylic acids or reduced to amines, further expanding the synthetic possibilities.[1] These functionalized aromatics are frequently incorporated into the structures of pharmacologically active compounds.
The ability to generate a variety of derivatives from a single precursor through diazotization makes this compound a potentially valuable starting material for the construction of compound libraries for high-throughput screening in drug discovery programs.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Azo coupling - Wikipedia [en.wikipedia.org]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. An Efficient and Green Route to Synthesize Azo Compounds through Methyl Nitrite [scirp.org]
- 9. bch.ro [bch.ro]
- 10. researchgate.net [researchgate.net]
- 11. Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Methoxy-3-methylaniline as a Precursor for Conductive Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 2-methoxy-3-methylaniline as a monomer for the synthesis of conductive polymers. Due to the limited availability of data on poly(this compound), this document leverages information from closely related and structurally similar polymers, such as polyaniline, poly(2-methoxyaniline), and poly(2-methylaniline), to provide detailed experimental protocols and expected material properties.
Introduction
Conductive polymers are a class of organic materials that possess the electrical and optical properties of metals and semiconductors while retaining the processing advantages and mechanical properties of polymers. Polyaniline (PANI) and its derivatives are among the most studied conductive polymers due to their straightforward synthesis, environmental stability, and tunable conductivity. The introduction of substituents onto the aniline monomer unit, such as methoxy and methyl groups, can significantly influence the properties of the resulting polymer, including its solubility, processability, and electronic characteristics.
This compound is a promising precursor for a novel conductive polymer with potentially enhanced solubility in common organic solvents due to the presence of the methyl group, and modified electronic properties arising from the electron-donating methoxy group. These characteristics could make the resulting polymer, poly(this compound), a candidate for various applications, including in the biomedical field for drug delivery systems, biosensors, and tissue engineering.[1][2][3][4][5]
Synthesis of Poly(this compound)
Poly(this compound) can be synthesized via two primary methods: chemical oxidative polymerization and electrochemical polymerization.
Chemical Oxidative Polymerization
This method involves the oxidation of the this compound monomer in an acidic medium using a chemical oxidant. Ammonium persulfate (APS) is a commonly used oxidant for the polymerization of aniline derivatives.
Workflow for Chemical Oxidative Polymerization:
Caption: Workflow for the chemical synthesis of poly(this compound).
Experimental Protocol:
-
Monomer Solution Preparation: Dissolve a specific amount of this compound (e.g., 0.1 mol) in 100 mL of 1 M hydrochloric acid (HCl) in a beaker. Cool the solution to 0-5°C in an ice bath with continuous stirring.
-
Oxidant Solution Preparation: In a separate beaker, dissolve an equimolar amount of ammonium persulfate (APS) in 100 mL of 1 M HCl and cool it to 0-5°C.
-
Polymerization: Slowly add the chilled APS solution dropwise to the monomer solution under vigorous stirring. The reaction mixture will gradually change color, indicating the onset of polymerization. Continue stirring for a designated period (e.g., 24 hours) at 0-5°C to ensure complete polymerization.
-
Purification: Collect the precipitated polymer by filtration. Wash the precipitate thoroughly with deionized water until the filtrate becomes colorless and the pH is neutral. Subsequently, wash with methanol to remove any unreacted monomer and oligomers.
-
Drying: Dry the final polymer product in a vacuum oven at a moderate temperature (e.g., 60°C) for 24 hours.
Electrochemical Polymerization
Electrochemical polymerization offers greater control over the polymer film's thickness, morphology, and properties. It is carried out in a three-electrode electrochemical cell.
Workflow for Electrochemical Polymerization:
Caption: Workflow for the electrochemical synthesis of poly(this compound).
Experimental Protocol:
-
Electrolyte Preparation: Prepare an electrolyte solution containing the monomer (e.g., 0.1 M this compound) and a supporting electrolyte (e.g., 1 M HCl) in a suitable solvent like water or acetonitrile.
-
Electrochemical Cell Assembly: Set up a three-electrode cell with a working electrode (e.g., indium tin oxide (ITO) coated glass), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).
-
Electropolymerization: Immerse the electrodes in the electrolyte solution. Apply a potential sweep (cyclic voltammetry) or a constant potential/current using a potentiostat/galvanostat. The potential range should be selected based on the oxidation potential of the monomer. Polymer deposition will occur on the surface of the working electrode.
-
Film Processing: After polymerization, rinse the polymer-coated electrode with the solvent to remove any unreacted species. Dry the film under an inert atmosphere.
Characterization of Poly(this compound)
The synthesized polymer should be characterized to determine its structure, morphology, and physical properties.
| Characterization Technique | Purpose | Expected Observations |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups and confirm the polymer structure. | Characteristic peaks for C-N stretching, C=C stretching of quinoid and benzenoid rings, and C-O-C stretching of the methoxy group. |
| UV-Visible (UV-Vis) Spectroscopy | To study the electronic transitions and determine the doping state. | Absorption bands corresponding to the π-π* transition of the benzenoid rings and the polaron/bipolaron transitions. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the detailed chemical structure and connectivity of the polymer. | Aromatic and aliphatic proton signals corresponding to the monomer repeat unit. |
| Scanning Electron Microscopy (SEM) | To observe the surface morphology of the polymer. | The morphology can range from granular to fibrillar depending on the synthesis conditions. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer. | Onset of decomposition temperature and char yield at high temperatures. |
| Four-Point Probe Method | To measure the electrical conductivity of the polymer. | Conductivity is expected to be in the semi-conducting range and will depend on the doping level. |
Properties of Poly(this compound) (Estimated)
The following table summarizes the expected properties of poly(this compound) based on data from related polyaniline derivatives.
| Property | Poly(2-methoxyaniline) | Poly(2-methylaniline) | Poly(this compound) (Expected) |
| Electrical Conductivity (S/cm) | 10⁻¹ - 10¹ | 10⁻² - 10⁰ | 10⁻² - 10¹ |
| Thermal Stability (Decomposition Temp., °C) | ~250-300 | ~280-330 | ~270-320 |
| Solubility | Soluble in some organic solvents | Improved solubility over PANI | Good solubility in common organic solvents |
Potential Applications in Drug Development
The unique properties of conductive polymers make them attractive for various biomedical applications.[1][2][3]
Signaling Pathway for Stimuli-Responsive Drug Delivery:
Caption: A conceptual pathway for stimuli-responsive drug delivery.
Controlled Drug Delivery
The conductivity of poly(this compound) can be exploited for electrically controlled drug release. By applying an electrical potential, the polymer can be switched between its oxidized (conductive) and reduced (non-conductive) states, leading to conformational changes that can trigger the release of an entrapped drug. Furthermore, the polymer backbone can be functionalized to respond to other stimuli like pH, enabling targeted drug delivery to specific sites in the body.
Biosensors
The electrochemical properties of poly(this compound) make it a suitable material for the development of biosensors. The polymer can be used to immobilize enzymes or antibodies on an electrode surface. The interaction of the target analyte with the immobilized biomolecule can cause a change in the polymer's conductivity or electrochemical response, which can be measured to detect and quantify the analyte.
Tissue Engineering
Conductive polymers can provide electrical cues to stimulate cell growth and differentiation, making them valuable for tissue engineering applications, particularly for nerve and cardiac tissue regeneration. Scaffolds made from poly(this compound) could potentially enhance tissue repair and regeneration by providing a conductive environment that mimics the native extracellular matrix.
Conclusion
This compound is a promising monomer for the development of a new class of conductive polymers with tailored properties. While direct experimental data for poly(this compound) is scarce, the established synthesis and characterization techniques for related polyanilines provide a solid foundation for its investigation. The potential for enhanced solubility and tunable electronic properties makes this polymer a compelling candidate for advanced applications, particularly in the field of drug development and biomedical engineering. Further research is warranted to fully explore the synthesis, properties, and applications of this novel conductive polymer.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Advances in Polyaniline for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progress in Conductive Polyaniline-Based Nanocomposites for Biomedical Applications: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Metal-Catalyzed Cross-Coupling of 2-Methoxy-3-methylaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the metal-catalyzed cross-coupling reactions of 2-methoxy-3-methylaniline and its derivatives. Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The protocols described herein are based on established methodologies for substituted anilines and serve as a starting point for the synthesis of novel compounds derived from this compound.
While specific examples for the cross-coupling of this compound are not extensively documented in the literature, the following protocols are adapted from general and highly reliable methods for structurally similar anilines. Optimization for specific substrates is recommended.
General Experimental Workflow
A typical experimental workflow for a metal-catalyzed cross-coupling reaction is outlined below. This procedure emphasizes the need for an inert atmosphere to prevent the degradation of the catalyst and sensitive reagents.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, enabling the arylation of amines.[3] This reaction is invaluable for synthesizing N-aryl derivatives of this compound, which are common motifs in medicinal chemistry. The reaction generally requires a palladium catalyst, a phosphine ligand, and a base.[1][4]
Catalytic Cycle of Buchwald-Hartwig Amination
The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the N-aryl amine product and regenerate the Pd(0) catalyst.[3]
Protocol for N-Arylation of this compound
This general protocol describes the coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (or iodide, chloride, triflate)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP)
-
Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Schlenk tube or round-bottom flask with condenser
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (Celite, silica gel)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst (1-5 mol%), phosphine ligand (1.2-2.4 equivalents relative to Pd), and base (1.4-2.0 equivalents).
-
Seal the tube, and evacuate and backfill with an inert gas three times.
-
Add the aryl bromide (1.0 equivalent) and this compound (1.2 equivalents).
-
Add the anhydrous, degassed solvent via syringe.
-
Place the sealed tube in a preheated oil bath and stir at 80-110 °C.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite, washing with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary: Buchwald-Hartwig Amination of Anilines
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aryl Bromide | Aniline | Pd(OAc)₂ (1) | RuPhos (2) | NaOt-Bu (1.2) | Toluene | 110 | 12 | 90-99 |
| Aryl Chloride | Aniline | Pd₂(dba)₃ (1) | XPhos (2.4) | K₃PO₄ (2.0) | Dioxane | 100 | 24 | 75-95 |
| Heteroaryl Bromide | Secondary Amine | Pd(OAc)₂ (10) | (±)-BINAP (15) | NaOt-Bu (1.4) | Toluene | 110 | 16 | 82-88 |
| Aryl Bromide | Primary Amine | Pd₂(dba)₃ (1-2) | BrettPhos (1.2-2.4) | Cs₂CO₃ (1.5) | t-BuOH | 100 | 12-24 | 85-98 |
Note: Data is representative for various substituted anilines and aryl halides and should be used as a guideline for optimization.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (e.g., boronic acid or ester) and an organohalide or triflate, forming a C(sp²)-C(sp²) bond.[5] This method is ideal for synthesizing biaryl compounds, which are prevalent in pharmaceuticals.[2] To apply this to this compound, a halogenated derivative (e.g., 5-bromo-2-methoxy-3-methylaniline) would be required as a starting material.
Catalytic Cycle of Suzuki-Miyaura Coupling
The catalytic cycle involves three main steps: oxidative addition of the organohalide to Pd(0), transmetalation of the organic group from the boron atom to the palladium center (activated by a base), and reductive elimination to form the biaryl product.[5][6]
Protocol for Suzuki Coupling of a Halo-2-methoxy-3-methylaniline Derivative
This protocol is adapted from a procedure for a structurally similar substrate, 5-bromo-4-fluoro-2-methoxy-N-methylaniline.[1]
Materials:
-
Halo-2-methoxy-3-methylaniline derivative (e.g., bromo-substituted)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Phosphine ligand (if not using a pre-ligated catalyst, e.g., PPh₃)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Degassed solvent mixture (e.g., Toluene/Dioxane/Water)
-
Round-bottom flask with condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add the halo-2-methoxy-3-methylaniline derivative (1.0 equivalent), arylboronic acid (1.2-1.5 equivalents), and base (2.0 equivalents).
-
Add the palladium catalyst (1-5 mol%) and, if required, the phosphine ligand (2-4 equivalents relative to Pd).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Heat the reaction to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary: Suzuki Coupling of Substituted Aryl Halides
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-Bromo-4-fluoro-2-methoxy-N-methylaniline | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | K₂CO₃ (2.0) | Toluene/Dioxane/H₂O | 90 | 12-24 | ~89 |
| o-Bromoaniline | Benzylboronic ester | CataCXium A palladacycle (10) | K₃PO₄ (3.0) | 2-MeTHF | 90 | 16 | 95 |
| 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 80 | 12 | 95 |
| 3-Bromoaniline | 2-Thienylboronic acid | Pd(dtbpf)Cl₂ (2) | Et₃N (2.0) | Kolliphor EL/H₂O | RT | 1 | 96 |
Note: Data is compiled from reactions with similar substrates and serves as a reference for developing specific protocols.[1][7]
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[8] This reaction is useful for synthesizing alkynyl-substituted this compound derivatives, which are valuable precursors in organic synthesis.
Catalytic Cycle of Sonogashira Coupling
The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[8]
Protocol for Sonogashira Coupling of a Halo-2-methoxy-3-methylaniline Derivative
Materials:
-
Halo-2-methoxy-3-methylaniline derivative (e.g., iodo- or bromo-substituted)
-
Terminal alkyne
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) salt (e.g., CuI)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a Schlenk flask, add the halo-aniline derivative (1.0 equivalent), palladium catalyst (1-5 mol%), and copper(I) iodide (2-10 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent, followed by the amine base.
-
Add the terminal alkyne (1.1-1.5 equivalents) dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Data Summary: Sonogashira Coupling Reactions
| Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp | Yield (%) |
| Aryl Iodide | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 90-98 |
| Aryl Bromide | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | i-Pr₂NH | Toluene | 80 °C | 85-95 |
| Aryl Chloride (activated) | 1-Heptyne | Pd-132 (1) | None (Cu-free) | Cs₂CO₃ | Dioxane | 120 °C | ~88 |
| 3-Bromopyridine | 2-Methyl-3-butyn-2-ol | PdCl₂(dppf) (3) | None (Cu-free) | DBU | DMF | 100 °C | 93 |
Note: Data is representative for various substrates. Copper-free conditions have also been developed and may be advantageous for certain substrates to avoid the formation of alkyne homocoupling byproducts.[5][9]
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene.[10] This reaction is a powerful method for the vinylation of aryl halides, such as a halogenated derivative of this compound.
Catalytic Cycle of the Heck Reaction
The mechanism involves oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the substituted alkene product and a palladium-hydride species, which is converted back to the Pd(0) catalyst by the base.[10]
Protocol for Heck Reaction of a Halo-2-methoxy-3-methylaniline Derivative
Materials:
-
Halo-2-methoxy-3-methylaniline derivative (e.g., iodo- or bromo-substituted)
-
Alkene (e.g., styrene, acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., P(o-tol)₃, PPh₃)
-
Base (e.g., Et₃N, K₂CO₃, NaOAc)
-
High-boiling polar solvent (e.g., DMF, NMP, acetonitrile)
Procedure:
-
In a round-bottom flask, dissolve the halo-aniline derivative (1.0 equivalent), alkene (1.5 equivalents), and base (1.5 equivalents) in the solvent.
-
Add the palladium catalyst (1-5 mol%) and phosphine ligand (2-4 equivalents relative to Pd).
-
Heat the mixture under an inert atmosphere at 80-140 °C for 2-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry, filter, and concentrate the organic phase.
-
Purify the crude product by column chromatography or recrystallization.
Data Summary: Heck Reaction of Aryl Halides
| Aryl Halide | Alkene | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Iodobenzene | Styrene | PdCl₂ (cat.) | KOAc | Methanol | 120 | >90 | | 4-Bromoacetophenone | n-Butyl acrylate | Pd(OAc)₂ (1) / P(o-tol)₃ (2) | Et₃N (1.2) | Acetonitrile | 80 | 95 | | Aryl Bromide | Ethylene | Palladacycle (1) | KOAc (2) | DMA/H₂O | 120 | 70-95 | | Vinyl Bromide | Ethyl acrylate | Pd(OAc)₂ (1) / dpppO (1) | NaHCO₃ (2) | DMSO | 110 | >99 |
Note: The regioselectivity and stereoselectivity (E vs. Z) of the Heck reaction can be influenced by the choice of catalyst, ligand, and reaction conditions.[11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure-Activity Relationships and Copper Effects [organic-chemistry.org]
- 6. Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 9. Electrochemical dehydrogenative cross-coupling of two anilines: facile synthesis of unsymmetrical biaryls - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation? [organic-chemistry.org]
Application Notes: 2-Methoxy-3-methylaniline in the Synthesis of Potent and Selective CSNK2A Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-methoxy-3-methylaniline as a key building block in the synthesis of novel kinase inhibitors, specifically targeting Casein Kinase 2 (CSNK2A). The strategic incorporation of the ortho-methoxy aniline moiety has been shown to yield potent and selective inhibitors with favorable pharmacological profiles. This document outlines the synthesis, biological activity, and experimental protocols for a representative CSNK2A inhibitor derived from a closely related analog, 2-methoxyaniline, providing a valuable resource for researchers in the field of oncology and antiviral drug discovery.
Introduction to CSNK2A as a Therapeutic Target
Casein Kinase 2 (CSNK2) is a highly conserved serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including cell proliferation, survival, and apoptosis.[1] Dysregulation of CSNK2A, the catalytic subunit of the CSNK2 holoenzyme, has been implicated in the pathogenesis of various diseases, most notably cancer and viral infections. Its constitutive activity in cancer cells promotes tumor growth and resistance to conventional therapies, making it an attractive target for the development of novel anticancer agents. Furthermore, recent studies have highlighted the essential role of host CSNK2A in the replication of various viruses, presenting a promising avenue for the development of host-directed antiviral therapies.[1][2]
This compound as a Scaffold for Kinase Inhibitors
The use of substituted anilines is a well-established strategy in the design of kinase inhibitors, as they can effectively function as hinge-binders, occupying the ATP-binding pocket of the kinase. The specific substitution pattern on the aniline ring is critical for achieving high potency and selectivity. The ortho-methoxy group in this compound can act as an isosteric replacement for other functionalities, such as indazoles and indoles, while offering improved kinome-wide selectivity.[1] This substitution can also contribute to favorable pharmacokinetic properties of the resulting inhibitor.
Synthesis of a Representative CSNK2A Inhibitor
A potent CSNK2A inhibitor, 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid (a close analog of a this compound derivative), can be synthesized via a multi-step process involving a key Buchwald-Hartwig amination reaction. The general synthetic approach is outlined below.
Workflow for the Synthesis of a CSNK2A Inhibitor:
Caption: General workflow for the synthesis of the target CSNK2A inhibitor.
Experimental Protocols
Protocol 1: Synthesis of methyl 4-(6-chloropyrazin-2-yl)benzoate (Intermediate A)
-
To a solution of 2-chloro-6-iodopyrazine (1.0 eq) and 4-(methoxycarbonyl)phenylboronic acid (1.2 eq) in a suitable solvent such as 1,4-dioxane, add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).
-
Degas the reaction mixture and heat it to reflux (approximately 100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford methyl 4-(6-chloropyrazin-2-yl)benzoate.
Protocol 2: Synthesis of methyl 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoate (Intermediate B)
-
In a reaction vessel, combine methyl 4-(6-chloropyrazin-2-yl)benzoate (1.0 eq), 2-methoxyaniline (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.1 eq), and a ligand like Xantphos (0.2 eq).
-
Add a base, for instance, Cs₂CO₃ (1.5 eq), and a suitable solvent like toluene.
-
Degas the mixture and heat it to a high temperature (e.g., 110 °C) under an inert atmosphere for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute it with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield methyl 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoate.
Protocol 3: Synthesis of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid (Final Product)
-
Dissolve methyl 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoate (1.0 eq) in a mixture of solvents such as tetrahydrofuran (THF) and methanol.
-
Add an aqueous solution of a base, for example, lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours or until the starting material is consumed (monitored by TLC or LC-MS).
-
Acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., 1N HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product, 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid.
Biological Activity and Data Presentation
The synthesized kinase inhibitors were evaluated for their in-cell target engagement against CSNK2A and the off-target kinase PIM3 using the NanoBRET assay. The results for the representative ortho-methoxy aniline derivative (7c) and a related indole-containing compound (6c) are summarized in the table below.
| Compound ID | R Group | CSNK2A IC₅₀ (nM) | PIM3 IC₅₀ (nM) | Selectivity Ratio (PIM3/CSNK2A) |
| 6c | 6-isopropoxyindole | 15 | 450 | 30 |
| 7c | ortho-methoxy aniline | 19 | >10,000 | >526 |
| Data sourced from a study on 2,6-disubstituted pyrazines as CSNK2A inhibitors.[1][3] |
The data clearly demonstrates that the ortho-methoxy aniline derivative 7c exhibits potent inhibition of CSNK2A with an IC₅₀ of 19 nM and demonstrates significantly improved selectivity over PIM3 kinase compared to the indole-containing analog 6c .[1][3]
Targeted Signaling Pathway
CSNK2A is a key regulator of numerous signaling pathways that are fundamental to cell growth and survival. Its inhibition can lead to the downregulation of pro-survival signals and the induction of apoptosis in cancer cells.
CSNK2A Signaling Pathway:
Caption: Simplified CSNK2A signaling pathway and the point of intervention.
Conclusion
The use of this compound and its analogs represents a promising strategy for the development of potent and selective CSNK2A kinase inhibitors. The ortho-methoxy aniline moiety contributes to high target engagement and improved kinome selectivity, making these compounds valuable leads for the development of novel therapeutics for cancer and viral diseases. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers aiming to explore this chemical space further.
References
- 1. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Asymmetric Synthesis Employing 2-Methoxy-3-methylaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the use of chiral derivatives of 2-methoxy-3-methylaniline in asymmetric synthesis. While direct literature on the application of this specific aniline derivative as a chiral auxiliary is limited, the following protocols are based on well-established principles of asymmetric synthesis, such as the use of Evans-type oxazolidinone auxiliaries. The methodologies presented are intended to serve as a starting point for researchers interested in exploring the potential of this compound as a scaffold for developing novel chiral auxiliaries and ligands.
Introduction to this compound in Asymmetric Synthesis
Substituted anilines are versatile building blocks in organic synthesis and drug discovery. The unique electronic and steric properties of this compound make its chiral derivatives promising candidates for applications in asymmetric catalysis, either as chiral auxiliaries, ligands for metal catalysts, or as organocatalysts. The presence of the methoxy and methyl groups can influence the conformational rigidity of the derived chiral controller, potentially leading to high levels of stereochemical induction in a variety of transformations.
These notes will focus on the hypothetical application of a chiral oxazolidinone auxiliary derived from this compound in a diastereoselective alkylation reaction, a fundamental carbon-carbon bond-forming reaction in organic synthesis.
Synthesis of a Chiral Auxiliary from this compound
A plausible chiral auxiliary derived from this compound is a chiral oxazolidinone. The synthesis of such an auxiliary would involve the reaction of this compound with a chiral amino acid, followed by cyclization. For the purpose of these notes, we will consider a hypothetical chiral oxazolidinone derived from (S)-phenylalanine and this compound.
Protocol 1: Synthesis of (S)-4-benzyl-3-(2-methoxy-3-methylphenyl)-1,3-oxazolidin-2-one
-
Step 1: Amide Formation. (S)-Phenylalanine (1.0 eq) is coupled with this compound (1.0 eq) using a standard peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Step 2: Reduction of the Carboxylic Acid. The resulting amide is reduced to the corresponding amino alcohol using a reducing agent like lithium aluminum hydride (LiAlH4) in an ethereal solvent such as tetrahydrofuran (THF).
-
Step 3: Cyclization to the Oxazolidinone. The amino alcohol is then cyclized to the oxazolidinone by reaction with phosgene or a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), in the presence of a base like triethylamine (TEA) in a solvent such as DCM.
-
Purification. The final product is purified by column chromatography on silica gel.
Application in Asymmetric Alkylation
The synthesized chiral oxazolidinone can be used as a chiral auxiliary in the asymmetric alkylation of a carboxylic acid derivative. The bulky 2-methoxy-3-methylphenyl group is expected to effectively shield one face of the enolate, leading to a highly diastereoselective reaction.
Protocol 2: Asymmetric Alkylation of an N-Acyloxazolidinone
-
Step 1: Acylation of the Auxiliary. The chiral oxazolidinone (1.0 eq) is acylated with an acyl chloride (e.g., propionyl chloride, 1.1 eq) in the presence of a base such as triethylamine (1.2 eq) in an aprotic solvent like DCM at 0 °C to room temperature.
-
Step 2: Enolate Formation. The resulting N-acyloxazolidinone is dissolved in dry THF and cooled to -78 °C. A strong base, typically lithium diisopropylamide (LDA, 1.05 eq), is added dropwise to form the lithium enolate.
-
Step 3: Alkylation. The alkylating agent (e.g., benzyl bromide, 1.2 eq) is added to the enolate solution at -78 °C, and the reaction is allowed to warm slowly to room temperature overnight.
-
Step 4: Work-up and Purification. The reaction is quenched with saturated aqueous ammonium chloride solution and the product is extracted with an organic solvent. The crude product is purified by column chromatography to yield the alkylated product.
-
Step 5: Auxiliary Removal. The chiral auxiliary can be cleaved by hydrolysis (e.g., with LiOH/H2O2) or reduction (e.g., with LiBH4) to yield the chiral carboxylic acid or alcohol, respectively. The chiral auxiliary can often be recovered and reused.
Data Presentation
The following table presents hypothetical data for the asymmetric alkylation described in Protocol 2, illustrating the expected high diastereoselectivity.
| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzyl bromide | 2-Methyl-3-phenylpropanoic acid derivative | 92 | >98:2 |
| 2 | Ethyl iodide | 2-Methylbutanoic acid derivative | 88 | 97:3 |
| 3 | Allyl bromide | 2-Methylpent-4-enoic acid derivative | 90 | >98:2 |
Visualization of Workflow and Rationale
The following diagrams illustrate the experimental workflow and the underlying principle of stereochemical control.
Caption: Experimental workflow for the synthesis and application of a chiral auxiliary.
Caption: Rationale for diastereoselectivity in the alkylation reaction.
Conclusion
The use of chiral derivatives of this compound represents a promising, yet underexplored, avenue in asymmetric synthesis. The protocols and data presented here, while based on established chemical principles rather than direct experimental precedent, are intended to provide a solid foundation and inspiration for further research in this area. The development of novel chiral auxiliaries and ligands is a cornerstone of advancing asymmetric catalysis, and the unique structural features of this compound make it a compelling candidate for such endeavors. Researchers in academia and the pharmaceutical industry are encouraged to explore the potential of this and related scaffolds in the synthesis of enantiomerically pure molecules.
Troubleshooting & Optimization
Technical Support Center: 2-Methoxy-3-methylaniline Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the synthesis of 2-Methoxy-3-methylaniline, particularly focusing on addressing issues of low yield.
Frequently Asked Questions (FAQs)
General Troubleshooting
Q1: My overall yield for this compound is significantly lower than expected. Where should I start troubleshooting?
A1: A low overall yield typically points to issues in one of the key synthetic steps: the nitration of the precursor or the subsequent reduction of the nitro group.
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Analyze Each Step: Review the yield and purity of the intermediate product after each step. This will pinpoint the problematic stage.
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Starting Material Purity: Ensure the purity of your initial materials, such as 2-methylanisole or 2-methyl-3-nitrophenol. Impurities can interfere with the reactions.
-
Reaction Conditions: Double-check all reaction parameters—temperature, reaction time, reagent stoichiometry, and solvent purity. Minor deviations can significantly impact yield.
Troubleshooting: Nitration Step
Q2: I am observing a mixture of nitro-isomers after nitrating 2-methylanisole. How can I improve regioselectivity?
A2: The methoxy group is a strong ortho-, para-director, while the methyl group is a weaker ortho-, para-director. Controlling the formation of unwanted isomers is crucial.
-
Temperature Control: Maintain a low temperature (e.g., 0-5°C) during the addition of the nitrating agent. Higher temperatures can reduce selectivity.
-
Nitrating Agent: The choice of nitrating agent and solvent system can influence isomer distribution. Milder conditions are often preferable.
-
Acidity: The ortho:para ratio can change with the acidity of the medium.[1] Careful control of the concentration of sulfuric acid is necessary if using a standard nitric/sulfuric acid mixture.
Troubleshooting: Nitro Group Reduction Step
Q3: The reduction of 2-Methoxy-3-nitro-methylbenzene is incomplete, and I have significant starting material left over. What are the likely causes?
A3: Incomplete reduction is a common issue that can often be resolved by addressing reagent activity, reaction conditions, or solubility.[2]
-
Catalyst Activity (for Catalytic Hydrogenation): If using a catalyst like Palladium on carbon (Pd/C), ensure it is not expired or deactivated.[2] Consider increasing the catalyst loading (wt%) or using a fresh batch.
-
Reducing Agent Stoichiometry (for Metal/Acid Reductions): For methods using reagents like Fe/HCl or SnCl₂, ensure a sufficient molar excess of the metal and acid is used to drive the reaction to completion.[2][3] The purity and surface area of the metal are also important; use finely powdered metals where possible.[2]
-
Hydrogen Pressure: For catalytic hydrogenation, insufficient hydrogen pressure can lead to a stalled reaction. Ensure your system is properly sealed and pressurized.[4]
-
Solubility: The nitro compound must be soluble in the reaction solvent.[2] If solubility is poor, consider a co-solvent system (e.g., Ethanol/Water) or a different solvent like THF.[2]
Q4: My reaction mixture contains significant amounts of side products like hydroxylamines, nitroso, or azoxy compounds. How can I improve selectivity for the desired aniline?
A4: The formation of these intermediates occurs when the reduction process is halted prematurely.
-
Reaction Time and Temperature: Ensure the reaction runs for a sufficient duration to allow for the complete reduction of all intermediates. While some reactions work at room temperature, gentle heating may be required; however, excessive heat can sometimes promote side reactions.[2]
-
Efficient Stirring: In heterogeneous reactions (like catalytic hydrogenation or metal reductions), vigorous stirring is essential to ensure proper mixing and contact between the substrate and the catalyst or reducing agent.
-
Oxygen Exclusion: Particularly in catalytic hydrogenations, ensure the reaction vessel is thoroughly flushed with an inert gas (like nitrogen or argon) before introducing hydrogen to prevent catalyst poisoning and unwanted side reactions.[4]
Troubleshooting: Product Isolation and Purification
Q5: My final this compound product is a dark, oily substance that appears impure. What are the best practices for purification?
A5: Anilines can be susceptible to air oxidation, which often results in discoloration.[3] Proper workup and purification techniques are critical.
-
Aqueous Workup: During the workup, a basic wash (e.g., with sodium bicarbonate solution) is often used to neutralize any remaining acid and remove acidic byproducts.[2]
-
Extraction: Use a suitable organic solvent for extraction, followed by washing with brine to remove water-soluble impurities.
-
Drying and Concentration: Thoroughly dry the organic layer with a drying agent like anhydrous sodium sulfate before concentrating under reduced pressure.
-
Purification Method: If the crude product is still impure, column chromatography on silica gel is a common method for purification.[5] Alternatively, for thermally stable anilines, vacuum distillation can be effective.
-
Storage: Store the purified aniline under an inert atmosphere (nitrogen or argon) and in a cool, dark place to prevent degradation.
Troubleshooting and Experimental Workflow
The following diagram outlines a logical workflow for troubleshooting low-yield issues in the synthesis of this compound.
Caption: Troubleshooting workflow for low-yield this compound synthesis.
Data Presentation: Comparison of Reduction Protocols
The reduction of the nitro-intermediate is a critical step. The following table summarizes various conditions reported for similar reductions, highlighting the impact of different reagents and conditions on yield.
| Reducing Agent/System | Substrate | Solvent | Temp. | Time | Yield | Reference |
| Pd/C (10%), H₂ | 2-methyl-1-(methoxy)-3-nitrobenzene | Methanol | Room Temp. | 1 hr | ~95% | [5] |
| Pd/C (5%), H₂ | 2-methyl-3-nitroanisole | Ethanol | Room Temp. | 3 hrs | Quantitative | [6] |
| Pd/C (10%), H₂ | 3-(2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole | Methanol | 45°C | 6 hrs | 88% | [4] |
| Fe/HCl | Aromatic Nitro Compounds | Water/Acid | Reflux | N/A | Good (Industrial) | [3][7] |
| SnCl₂/HCl | Aromatic Nitro Compounds | Ethanol/Acid | Reflux | N/A | Good | [2] |
Nitro Group Reduction Pathway
Understanding the reduction pathway helps in diagnosing the formation of side products. The reduction of a nitro group to an amine proceeds through several intermediates. Stalling at any intermediate stage can lead to the accumulation of undesired side products.
Caption: Chemical pathway for nitro group reduction showing key intermediates and side products.
Experimental Protocols
Protocol 1: Synthesis of 2-Methoxy-3-nitro-methylbenzene
This protocol is adapted from the methylation of 2-methyl-3-nitrophenol.[5]
-
Preparation: To a solution of 2-methyl-3-nitrophenol (15.3 g, 100 mmol) in DMF (150 mL) in a round-bottom flask, add sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) portion-wise at 0°C under a nitrogen atmosphere.
-
Stirring: Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Methylation: Add methyl iodide (28.4 g, 200 mmol) to the mixture.
-
Heating: Heat the reaction mixture to 80°C and maintain for 5 hours. Monitor the reaction progress by TLC.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and carefully add water (100 mL) to quench the reaction.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the resulting residue by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield 2-Methoxy-3-nitro-methylbenzene.
Protocol 2: Reduction to this compound
This protocol for catalytic hydrogenation is adapted from published procedures.[5][6]
-
Preparation: In a hydrogenation vessel, dissolve 2-Methoxy-3-nitro-methylbenzene (1.67 g, 10 mmol) in methanol (50 mL).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C, ~50-100 mg) to the solution.
-
Hydrogenation: Seal the vessel, flush with nitrogen, and then pressurize with hydrogen gas (typically 1-3 atm or as per available equipment).
-
Reaction: Stir the mixture vigorously at room temperature for 1-3 hours. The reaction is often exothermic. Monitor the reaction by TLC or HPLC until all starting material is consumed.
-
Filtration: Once the reaction is complete, carefully vent the hydrogen and flush the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional methanol.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude this compound. The product can be used as is or further purified if necessary. An 85.2% yield with 92% HPLC purity has been reported for a similar process following workup.[5]
References
- 1. Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline synthesis - chemicalbook [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 3-Methoxy-2-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 2-Methoxy-3-methylaniline
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-methoxy-3-methylaniline from reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
The synthesis of this compound typically proceeds via the reduction of 2-methyl-3-nitroanisole. The most common impurity is the unreacted starting material, 2-methyl-3-nitroanisole. Depending on the reduction method used, other byproducts can include partially reduced intermediates such as hydroxylamines, or products from side reactions like azo and hydrazine compounds. Discoloration, often appearing as a yellow to brown hue, can be caused by oxidation of the aniline product.
Q2: My purified this compound is discolored. What is the cause and how can I fix it?
Discoloration in aniline compounds is commonly due to the formation of colored oxidation products. This can happen if the compound is exposed to air and light for extended periods. To remove these colored impurities, you can employ techniques such as column chromatography or recrystallization. Storing the purified compound under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place can help prevent future discoloration.
Q3: I am having trouble separating this compound from its nitro precursor using column chromatography. What can I do?
Poor separation between the product and the starting material can be due to an inappropriate solvent system. The polarity of the eluent is critical for good separation. For aniline derivatives, a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is commonly used. You can optimize the solvent ratio by running thin-layer chromatography (TLC) first to find a system that gives good separation between the two spots. A less polar solvent system will generally increase the separation.
Q4: Can I use distillation to purify this compound?
Vacuum distillation can be an effective method for purifying this compound, especially for removing non-volatile impurities and colored polymeric materials. However, it may not be effective for separating the product from impurities with similar boiling points, such as the starting nitro compound.
Q5: What analytical techniques are recommended for assessing the purity of this compound?
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful for quantitative purity analysis.
-
Thin-Layer Chromatography (TLC) is useful for a quick qualitative assessment of the number of components in your sample.
-
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure of the purified product and identifying any impurities.
Troubleshooting Guides
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation | Inappropriate solvent system polarity. | Optimize the eluent system using TLC. A good starting point for this compound is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the desired product. |
| Column overloading. | Use an appropriate amount of crude material for the column size. A general rule is a 20-50:1 ratio of silica gel to crude product by weight. | |
| Poorly packed column (channeling). | Ensure the silica gel is packed uniformly without any air bubbles. Tapping the column gently during packing can help. | |
| Product Not Eluting | Solvent system is not polar enough. | Gradually increase the polarity of the eluent. For very polar compounds, a small percentage of methanol in dichloromethane can be effective. |
| Compound may have precipitated on the column. | Ensure the compound is fully dissolved before loading. Dry loading onto the silica gel can sometimes help with less soluble compounds. | |
| Streaking of Spots on TLC | Compound is acidic or basic and interacting strongly with the silica gel. | Add a small amount of a modifier to the eluent. For basic compounds like anilines, adding a small amount of triethylamine (e.g., 0.1-1%) can improve the peak shape. |
| Sample is too concentrated on the TLC plate. | Spot a more dilute solution of your sample on the TLC plate. |
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| No Crystals Form | Solution is not supersaturated. | Evaporate some of the solvent to increase the concentration of the compound. |
| Cooling too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| No nucleation sites. | Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound if available. | |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute. | Use a lower-boiling point solvent. |
| The compound is too soluble in the chosen solvent, even when cold. | Use a less polar solvent or a solvent mixture. Common solvent systems for anilines include ethanol/water or hexane/ethyl acetate. | |
| Low Recovery | Too much solvent was used. | Use the minimum amount of hot solvent required to dissolve the compound. |
| The compound is significantly soluble in the cold solvent. | Cool the solution thoroughly in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a general procedure for the purification of this compound from its precursor, 2-methyl-3-nitroanisole, using silica gel chromatography.
1. Preparation of the Column:
- Select an appropriately sized glass column.
- Place a small plug of cotton or glass wool at the bottom.
- Add a thin layer of sand.
- Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).
- Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to ensure even packing.
- Allow the silica gel to settle, then add another thin layer of sand on top.
- Drain the solvent until it is level with the top of the sand.
2. Sample Loading:
- Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane).
- Carefully apply the sample to the top of the silica gel.
- Allow the sample to adsorb onto the silica gel by draining the solvent until it is just below the sand layer.
- Carefully add the eluent to the top of the column.
3. Elution and Fraction Collection:
- Begin eluting the column with the chosen solvent system (e.g., starting with 95:5 hexane:ethyl acetate).
- Gradually increase the polarity of the eluent if necessary (e.g., to 90:10 or 85:15 hexane:ethyl acetate). A starting point for a similar compound, 3-methoxy-2-methylaniline, is a 5:1 mixture of petroleum ether and ethyl acetate.[1]
- Collect fractions in test tubes.
4. Analysis and Product Isolation:
- Monitor the collected fractions by TLC. The less polar 2-methyl-3-nitroanisole should elute before the more polar this compound. For reference, the Rf of 3-methoxy-2-methylaniline is reported as 0.38 in a 2:1 hexane:ethyl acetate system.
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purity Assessment by Gas Chromatography (GC)
Instrument and Conditions:
-
Column: A standard non-polar capillary column (e.g., DB-5 or equivalent) is suitable.
-
Injector Temperature: 250 °C
-
Detector: Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) at 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 250 °C at 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium or Hydrogen.
Sample Preparation:
-
Prepare a dilute solution of the purified this compound (e.g., 1 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.
Analysis:
-
Inject 1 µL of the sample into the GC.
-
The percentage purity is calculated based on the relative peak areas in the chromatogram.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting guide for column chromatography purification.
References
Side reactions of 2-Methoxy-3-methylaniline in acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxy-3-methylaniline, focusing on potential side reactions in acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic solutions?
A1: The primary stability concerns for this compound in acidic media revolve around three potential types of side reactions: oxidation, electrophilic aromatic substitution, and, under more forcing conditions, hydrolysis of the methoxy group. The lone pair of electrons on the amino group makes the aromatic ring highly activated towards oxidation, which can lead to the formation of colored impurities. In the presence of electrophiles, the activated ring can undergo substitution reactions.
Q2: I am observing a color change (e.g., yellowing, darkening) in my acidic solution of this compound over time. What is the likely cause?
A2: Color change is a common indicator of degradation, most frequently due to oxidation. Anilines, particularly those with electron-donating groups like methoxy and methyl substituents, are susceptible to oxidation, which can be initiated by air (oxygen), trace metal impurities, or light. In acidic conditions, protonation of the amino group can influence the rate and pathway of oxidation. The initial oxidation products can further react to form complex, highly colored polymeric materials. For instance, studies on o-anisidine (2-methoxyaniline) have shown that peroxidative oxidation leads to reactive intermediates like diimines and quinone imines, which can subsequently form colored azo dimers and polymers.[1]
Q3: Can the methoxy group of this compound be cleaved under acidic conditions?
A3: While acid-catalyzed hydrolysis of aryl ethers is a known reaction, it typically requires harsh conditions (e.g., strong acids like HBr or HI at high temperatures). Under typical experimental conditions with dilute mineral acids (e.g., HCl, H₂SO₄) at or near room temperature, significant cleavage of the methoxy group to form 2-hydroxy-3-methylaniline is generally not expected to be a major side reaction. However, the possibility should be considered if experiments are conducted at elevated temperatures or in highly concentrated strong acids for prolonged periods.
Q4: Is polymerization a concern for this compound in acidic media?
A4: Yes, polymerization can be a significant side reaction, particularly under oxidative conditions. The oxidation of aniline derivatives can generate radical cations that couple to form dimers, oligomers, and ultimately insoluble polymeric materials. These polymers are often highly colored and can complicate product isolation and purification. While acidic conditions alone may not induce polymerization, the presence of oxidizing agents will be exacerbated in an acidic medium.
Troubleshooting Guides
Issue 1: Formation of Colored Impurities During Acidic Workup or Reaction
-
Problem: The reaction mixture or isolated product containing this compound develops a yellow, red, or brown coloration after treatment with acid.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Oxidation by Air | - Perform the acidic workup or reaction under an inert atmosphere (e.g., Nitrogen or Argon).- Use deoxygenated solvents for extractions and washes. |
| Light-Induced Degradation | - Protect the reaction vessel from light by wrapping it in aluminum foil.- Use amber glassware for storage of solutions containing the aniline. |
| Trace Metal Catalysis | - Use high-purity reagents and solvents.- Consider adding a small amount of a chelating agent (e.g., EDTA) to sequester trace metal ions that can catalyze oxidation. |
Issue 2: Unexpected Byproducts Observed by TLC, HPLC, or NMR
-
Problem: Analysis of the reaction mixture reveals the presence of unexpected spots by TLC, extra peaks in the HPLC chromatogram, or unassigned signals in the NMR spectrum.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Electrophilic Aromatic Substitution (e.g., Sulfonation) | - If using sulfuric acid, consider that sulfonation of the aromatic ring can occur, especially at higher concentrations or temperatures. The amino group is protonated in strong acid, directing substitution to the meta position. The methoxy and methyl groups are ortho, para-directing. The final substitution pattern will depend on the reaction conditions. - To avoid this, use a non-substituting acid like HCl or H₃PO₄ if possible. If H₂SO₄ is required, use the minimum necessary concentration and temperature. |
| Hydrolysis of Methoxy Group | - If the reaction is performed at elevated temperatures in strong acid, consider the possibility of O-demethylation. Analyze the product mixture for the presence of the corresponding phenol (2-hydroxy-3-methylaniline) using a suitable analytical technique (e.g., LC-MS).- To mitigate, perform the reaction at a lower temperature. |
| Dimerization/Polymerization | - These byproducts are often less soluble and may appear as baseline material or broad peaks in chromatography. Their presence can be inferred from a lower-than-expected yield of the desired product.- In addition to the steps to prevent oxidation, consider using a lower concentration of the aniline to disfavor intermolecular reactions. |
Experimental Protocols
Protocol for Monitoring the Stability of this compound in Acidic Solution
This protocol outlines a general method for assessing the stability of this compound under specific acidic conditions using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
-
-
Stress Conditions:
-
Acidic Condition: Mix 1 mL of the stock solution with 9 mL of an acidic solution (e.g., 0.1 M HCl, 1 M H₂SO₄).
-
Control Sample: Mix 1 mL of the stock solution with 9 mL of the solvent used for the stock solution.
-
Incubate both solutions at a desired temperature (e.g., room temperature, 40°C, 60°C). Protect the solutions from light.
-
-
Sample Analysis by HPLC:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from both the stressed and control samples.
-
If necessary, neutralize the acidic sample with a suitable base before injection.
-
Analyze the samples by a validated stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is a common starting point.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
| Parameter | Example Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm and 280 nm |
| Injection Volume | 10 µL |
Visualizations
Logical Troubleshooting Workflow for Impurity Formation
Caption: A logical workflow for troubleshooting the formation of impurities when working with this compound in acidic conditions.
Potential Side Reaction Pathways
Caption: A diagram illustrating potential side reaction pathways for this compound under acidic conditions.
References
Technical Support Center: Optimizing Substitutions on 2-Methoxy-3-methylaniline
Welcome to the technical support center for optimizing reaction conditions for substitutions on 2-methoxy-3-methylaniline. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing electrophilic aromatic substitution (EAS) on this compound?
A1: The primary challenges stem from the high reactivity of the aniline ring and the directing effects of the three substituents. The amino (-NH₂) and methoxy (-OCH₃) groups are strong activating, ortho-, para-directing groups, while the methyl (-CH₃) group is a weakly activating, ortho-, para-director.[1][2][3] This high activation can lead to several issues:
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Over-reactivity: Polysubstitution is a common problem, especially in reactions like halogenation.[4]
-
Oxidation: The electron-rich ring is susceptible to oxidation, particularly under harsh conditions like direct nitration, which can lead to the formation of tarry by-products.[1][4]
-
Poor Regioselectivity: The presence of multiple activating groups can lead to a mixture of isomers, making purification difficult.
Q2: How do the substituents on this compound direct incoming electrophiles?
A2: The directing effect of substituents on an aromatic ring in electrophilic aromatic substitution is determined by their ability to donate or withdraw electron density. In this compound, all three substituents are electron-donating and thus ortho-, para-directing. The hierarchy of their activating strength is: -NH₂ > -OCH₃ > -CH₃. The powerful amino group will be the primary director of the substitution pattern. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the amino group.
Q3: Why is it recommended to protect the amino group of this compound before many substitution reactions?
A3: Protecting the amino group, typically by converting it to an acetanilide (-NHCOCH₃), is a crucial strategy for several reasons:[1][4]
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To Control Reactivity: The acetyl group moderates the high activating effect of the amino group, preventing over-reactivity and polysubstitution.[3][4]
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To Prevent Oxidation: The less electron-rich N-acetylated ring is less susceptible to oxidation, especially during nitration.[5]
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To Improve Regioselectivity: The bulky acetamido group can sterically hinder the ortho positions, often leading to a higher yield of the para-substituted product.[3][5]
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To Enable Friedel-Crafts Reactions: Aniline itself acts as a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring. The less basic acetanilide allows the Friedel-Crafts reaction to proceed.[1]
Q4: Can I perform a Friedel-Crafts reaction directly on this compound?
A4: No, direct Friedel-Crafts alkylation or acylation on this compound is not feasible. The basic amino group will react with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the aromatic ring towards electrophilic substitution.[1] To perform a Friedel-Crafts reaction, the amino group must first be protected, for example, by acetylation.
Troubleshooting Guides
Issue 1: Poor Yield and/or Mixture of Isomers in Halogenation
| Potential Cause | Suggested Solution | Expected Outcome |
| Over-reactivity of the unprotected aniline leading to polyhalogenation.[4] | Protect the amino group as an acetanilide before halogenation. This moderates the ring's reactivity. | Monohalogenated product will be favored. |
| Conflicting directing effects of the -NH₂, -OCH₃, and -CH₃ groups. | The -NH₂ group is the strongest activator and will primarily direct substitution to its para position (position 4) and ortho position (position 6). Due to sterics from the adjacent methyl group, the 6-position is more accessible than the 2-position (relative to the amino group). | A higher yield of the 4- and 6-halo isomers is expected. |
| Harsh reaction conditions. | Use milder halogenating agents (e.g., N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) instead of Br₂ or Cl₂). Copper(II) halides in ionic liquids have also been shown to be effective for regioselective halogenation of anilines.[6] | Increased selectivity for the desired isomer and reduced side reactions. |
Issue 2: Low Yield and Tar Formation in Nitration
| Potential Cause | Suggested Solution | Expected Outcome |
| Oxidation of the aniline ring by the nitrating mixture (HNO₃/H₂SO₄).[1][4] | Protect the amino group as an acetanilide. The amide is less susceptible to oxidation. | Reduced formation of tarry by-products and a cleaner reaction profile. |
| Protonation of the amino group in the strongly acidic medium, forming a meta-directing anilinium ion (-NH₃⁺).[5][7] | Protection of the amino group as an acetanilide prevents its protonation. | The directing effect will be governed by the ortho-, para-directing acetamido group, leading to the desired isomers. |
| Reaction temperature is too high. | Maintain a low reaction temperature (e.g., 0-10 °C) during the addition of the nitrating agent.[5] | Minimized side reactions and decomposition. |
Issue 3: Difficulty with Friedel-Crafts Acylation
| Potential Cause | Suggested Solution | Expected Outcome |
| The amino group is unprotected. The basic nitrogen reacts with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring.[1] | Protect the amino group as an acetanilide. | The Friedel-Crafts acylation will proceed, with the acetamido group directing the substitution. |
| Insufficient amount of Lewis acid catalyst. | For acylation of acetanilides, more than a stoichiometric amount of the Lewis acid may be required as it can complex with the carbonyl oxygen of the acetyl group.[8] | Improved conversion to the acylated product. |
| Deactivation of the ring by the acyl group. | Once one acyl group is added, the ring is deactivated, preventing further acylation. This is generally an advantage of Friedel-Crafts acylation over alkylation. | Monosubstitution is typically observed. |
Experimental Protocols
Protocol 1: Protection of this compound (Acetylation)
This protocol is a general procedure for the acetylation of anilines and should be optimized for this compound.
Materials:
-
This compound
-
Acetic anhydride
-
Glacial acetic acid
-
Sodium acetate
-
Water
-
Ice
Procedure:
-
Dissolve this compound in glacial acetic acid.
-
Add a solution of sodium acetate in water.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride with stirring.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the N-acetyl-2-methoxy-3-methylaniline by vacuum filtration, wash with cold water, and dry.
Protocol 2: Para-Selective Bromination of N-acetyl-2-methoxy-3-methylaniline
This protocol is adapted from general procedures for the bromination of activated aromatic compounds.
Materials:
-
N-acetyl-2-methoxy-3-methylaniline
-
N-Bromosuccinimide (NBS)
-
Glacial acetic acid
Procedure:
-
Dissolve N-acetyl-2-methoxy-3-methylaniline in glacial acetic acid.
-
Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature with stirring.
-
Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: Deprotection of the Acetyl Group (Hydrolysis)
Materials:
-
Substituted N-acetyl-2-methoxy-3-methylaniline
-
Concentrated hydrochloric acid or sodium hydroxide solution
-
Ethanol (optional)
Procedure (Acidic Hydrolysis):
-
Reflux the N-acetylated compound in a mixture of concentrated hydrochloric acid and water (or ethanol/water) for 1-2 hours.
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the free amine.
-
Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
Procedure (Basic Hydrolysis):
-
Reflux the N-acetylated compound in an aqueous or ethanolic solution of sodium hydroxide for 1-2 hours.
-
Cool the reaction mixture and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry, and remove the solvent.
Visualizations
Caption: General workflow for electrophilic substitution of this compound.
Caption: Logical relationship of directing groups in this compound.
References
- 1. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 2. testbook.com [testbook.com]
- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. books.rsc.org [books.rsc.org]
- 6. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
- 7. quora.com [quora.com]
- 8. EP1359141A1 - Method of friedel-crafts acylation of anilides - Google Patents [patents.google.com]
Preventing oxidation of 2-Methoxy-3-methylaniline during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 2-Methoxy-3-methylaniline during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to oxidation?
A1: Like other anilines, this compound has an amino group (-NH₂) attached to an aromatic ring. The lone pair of electrons on the nitrogen atom increases the electron density of the ring, making the molecule susceptible to oxidation, especially when exposed to atmospheric oxygen. This oxidation process can be accelerated by factors such as light, heat, and the presence of metal ions.
Q2: What are the visible signs of this compound oxidation?
A2: The most common indicator of oxidation is a change in color. Pure this compound is typically a colorless to light-yellow liquid or solid. Upon oxidation, it can develop a yellow, brown, or even darker coloration due to the formation of colored impurities and polymeric byproducts.
Q3: What are the ideal storage conditions for this compound?
A3: To minimize oxidation, this compound should be stored in a tightly sealed, airtight container, preferably under an inert atmosphere such as nitrogen or argon. It is also recommended to store it in a cool, dark place, with a temperature range of 2-8°C.
Q4: Can I still use my this compound if it has changed color?
A4: A slight change in color may not significantly affect the outcome of all experiments. However, for sensitive applications, the presence of oxidation byproducts can lead to impurities in your final product and potentially interfere with your reaction. It is advisable to purify the discolored aniline or use a fresh batch for critical experiments.
Q5: How can I purify this compound that has oxidized?
A5: If your this compound has discolored due to oxidation, you can consider purification methods such as vacuum distillation to remove non-volatile impurities and colored byproducts. Recrystallization may also be an option if the compound is a solid at room temperature. The choice of method depends on the nature of the impurities and the physical state of your compound.
Troubleshooting Guide: Discoloration of this compound
This guide will help you troubleshoot and prevent the discoloration of your this compound.
Problem: The stored this compound has turned yellow or brown.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Exposure to Air (Oxygen) | The primary cause of aniline oxidation is contact with atmospheric oxygen. | Store the compound under an inert atmosphere (Nitrogen or Argon). Use a septum-sealed bottle and purge with inert gas before and after each use. |
| Exposure to Light | UV light can catalyze the oxidation of anilines. | Store the compound in an amber or opaque glass bottle to protect it from light. |
| Elevated Storage Temperature | Higher temperatures accelerate the rate of chemical reactions, including oxidation. | Store the compound in a refrigerator at the recommended temperature of 2-8°C. |
| Improperly Sealed Container | A poorly sealed container allows for the continuous ingress of air and moisture. | Ensure the container cap is tightly secured. For long-term storage, consider using a container with a PTFE-lined cap for a better seal. |
| Contamination | The presence of metal ions or other impurities can catalyze oxidation. | Use high-purity this compound and ensure all glassware and handling equipment are clean and free of contaminants. |
Quantitative Data on Aniline Stability
Table 1: Accelerated Stability of N-(2-Heptyl)aniline at 40°C and 75% Relative Humidity
| Time Point | Appearance | Purity by HPLC (%) |
| 0 Weeks | Colorless Liquid | 99.8 |
| 2 Weeks | Pale Yellow Liquid | 99.2 |
| 4 Weeks | Yellow Liquid | 98.5 |
| 8 Weeks | Brownish-Yellow Liquid | 97.1 |
Table 2: Photostability of N-(2-Heptyl)aniline under a Xenon Lamp
| Exposure Duration (Hours) | Appearance | Purity by HPLC (%) |
| 0 | Colorless Liquid | 99.8 |
| 12 | Pale Yellow Liquid | 98.7 |
| 24 | Yellow Liquid | 97.3 |
Experimental Protocols
Protocol 1: Accelerated Stability Testing of this compound
Objective: To assess the stability of this compound under accelerated temperature and humidity conditions to predict its long-term stability.
Materials:
-
This compound (≥99% purity)
-
Amber glass vials with PTFE-lined caps
-
Stability chamber capable of maintaining 40°C ± 2°C and 75% RH ± 5% RH
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HPLC system with a UV detector
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C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)
Procedure:
-
Sample Preparation: Aliquot approximately 1 mL of this compound into several amber glass vials.
-
Inert Atmosphere: Purge the headspace of each vial with nitrogen or argon gas for 1-2 minutes.
-
Sealing: Tightly seal the vials with PTFE-lined caps.
-
Initial Analysis (T=0): Analyze one of the prepared samples immediately using the HPLC method detailed below to establish the initial purity.
-
Storage: Place the remaining vials in a stability chamber set to 40°C and 75% relative humidity.
-
Time Points: Withdraw vials for analysis at predetermined time points (e.g., 2, 4, 8, and 12 weeks).
-
Analysis: At each time point, visually inspect the sample for any color change and determine its purity using the HPLC method.
HPLC Method:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective. A starting gradient could be 30% acetonitrile, increasing to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where this compound has strong absorbance (this can be determined using a UV-Vis spectrophotometer).
-
Injection Volume: 10 µL
-
Quantification: Calculate the percentage purity by dividing the peak area of the main compound by the total peak area of all components in the chromatogram.
Visualizations
Troubleshooting Workflow for this compound Oxidation
The following diagram illustrates a logical workflow for troubleshooting the oxidation of this compound.
Caption: Troubleshooting workflow for addressing the oxidation of this compound.
Troubleshooting column chromatography for 2-Methoxy-3-methylaniline
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the column chromatography purification of 2-Methoxy-3-methylaniline.
Frequently Asked Questions (FAQs)
Q1: My this compound is not separating from impurities on the column. What can I do?
A1: Poor separation is a common issue that can be addressed by systematically evaluating your chromatographic conditions.
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Optimize the Solvent System: The polarity of your eluent is critical for good separation.[1] For aniline derivatives like this compound, a mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a polar solvent (e.g., ethyl acetate) is a good starting point.[2] You can perform Thin-Layer Chromatography (TLC) with various solvent ratios to find the optimal system that gives a good separation between your product and impurities (a target Rf of ~0.3 is often ideal for the product).[2] Consider using a gradient elution, where you gradually increase the solvent polarity, which can be effective for separating compounds with different polarities.[1]
-
Check the Stationary Phase: Ensure your silica gel is of the correct mesh size (e.g., 230-400 mesh) for flash chromatography and is packed uniformly in the column to prevent channeling or cracking.[1][3]
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Refine Sample Loading: The sample should be loaded onto the column in the most concentrated band possible. Dissolve your crude product in a minimal amount of solvent; ideally, use the eluent itself.[3] If the compound does not dissolve well in the eluent, you can dissolve it in a slightly more polar solvent (like dichloromethane), but use as little as possible.[3] Alternatively, "dry loading" (adsorbing the sample onto a small amount of silica gel before adding it to the column) is a highly effective technique for ensuring a narrow starting band.[2]
Q2: My compound is streaking or tailing badly on the TLC plate and the column. How can I fix this?
A2: Tailing is very common for amines on standard silica gel. This is often caused by an acid-base interaction between the basic amine group of your compound and the slightly acidic silanol groups (Si-OH) on the surface of the silica gel.[4] This interaction can lead to poor separation, broad peaks, and yield loss.[4]
To counteract this, you can neutralize the acidic sites on the silica:
-
Add a Basic Modifier: Incorporate a small amount of a competing base, such as triethylamine (TEA) or ammonia, into your mobile phase (typically 0.5-2%).[2][4] This small, volatile base will interact with the acidic sites on the silica, allowing your target amine to travel through the column more uniformly.[4] Always perform a TLC with the new amine-modified solvent system to confirm the separation before running the column.
Q3: My this compound seems to be stuck on the column and won't elute, even with a high concentration of polar solvent. Why is this happening?
A3: This is a more extreme case of the acid-base interaction described in Q2. The basic aniline can bind very strongly to the acidic silica gel.[4] If adding a basic modifier like triethylamine to the eluent doesn't solve the problem, you may need to consider alternative stationary phases.[4]
-
Use Basic Alumina: Alumina is a more basic stationary phase than silica and can be a good alternative for purifying basic compounds.
-
Amine-Functionalized Silica: Using a column packed with amine-functionalized silica provides a basic surface, which prevents the strong interaction with your aniline and allows for elution with standard non-polar/polar solvent systems like hexane/ethyl acetate.[4]
Q4: My crude sample of this compound is a dark yellow or brown color. What are these impurities and can I remove them by column chromatography?
A4: Discoloration in aniline compounds is typically caused by the formation of colored oxidation products and polymers, which can occur over time with exposure to air and light.[1] Column chromatography using silica gel is an effective method for separating the desired colorless or pale yellow aniline from these more polar, colored impurities.[1] These colored impurities will often stick strongly to the top of the column.
Q5: I see multiple spots on my TLC after purification. What are the likely impurities?
A5: Besides oxidation products, common impurities may include:
-
Residual Starting Materials: Unreacted precursors from the synthesis.
-
Over-methylated Byproducts: If N-methylation was performed, the corresponding N,N-dimethylated aniline could be a byproduct.[1] To identify these, you can run a TLC plate co-spotting your purified sample alongside authentic samples of the potential impurities if they are available.[1]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO | [5][6] |
| Molecular Weight | 137.18 g/mol | [6][7] |
| Appearance | Solid | |
| Melting Point | 30-34 °C | |
| CAS Number | 18102-30-2 | [5][6] |
Table 2: Common Solvent Systems for Aniline Chromatography
| Solvent System (v/v) | Polarity | Typical Application | Notes |
| 95:5 Hexane:Ethyl Acetate | Low | Eluting non-polar impurities. | Good starting point for gradient elution. |
| 80:20 Hexane:Ethyl Acetate | Medium-Low | Eluting less polar anilines. | Adjust ratio based on TLC.[2] |
| 50:50 Hexane:Ethyl Acetate | Medium | Eluting more polar anilines or faster elution. | May co-elute closely related impurities. |
| 99:1 Dichloromethane:Methanol | Medium-High | Eluting highly polar anilines. | Methanol is a very strong eluent. |
| 98:2 Hexane:EtOAc + 0.5% TEA | Medium-Low | Purifying basic anilines on silica gel. | Triethylamine (TEA) reduces peak tailing.[4] |
Experimental Protocols
Protocol 1: Standard Column Chromatography
-
Solvent System Selection: Use TLC to determine the optimal eluent composition that provides good separation (Rf of ~0.3 for the target compound).
-
Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in your starting, non-polar eluent (e.g., hexane).[1] The amount of silica should be roughly 50-100 times the weight of your crude sample.
-
Column Packing: Pour the slurry into the column and use gentle air pressure or tapping to create a uniform, compact bed. Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.[8]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of solvent (ideally the eluent) and carefully apply it to the top of the silica gel bed using a pipette.[1]
-
Elution: Carefully add the eluent to the column. Apply pressure (flash chromatography) to maintain a steady flow rate. If using a gradient, start with the lowest polarity solvent mixture and gradually increase the polarity.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC to identify which fractions contain the pure product.[1]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[1]
Protocol 2: Column Chromatography with a Basic Modifier
-
Eluent Preparation: Prepare your chosen solvent system (e.g., 90:10 Hexane:Ethyl Acetate) and add triethylamine (TEA) to a final concentration of 0.5-1% by volume.
-
Column Equilibration: Before loading the sample, flush the packed column with the TEA-containing eluent (at least 2-3 column volumes). This "neutralizes" the silica gel.[2][4]
-
Sample Loading and Elution: Follow steps 4-7 from Protocol 1, using the TEA-modified eluent throughout the entire purification process. The addition of TEA should result in sharper peaks and better recovery of the aniline.[4]
Mandatory Visualizations
Caption: General workflow for column chromatography purification.
Caption: Troubleshooting logic for poor chromatographic separation.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 4. biotage.com [biotage.com]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound | C8H11NO | CID 12377254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-甲氧基-5-甲基苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. orgsyn.org [orgsyn.org]
Technical Support Center: Improving Regioselectivity of Reactions with 2-Methoxy-3-methylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of chemical reactions involving 2-Methoxy-3-methylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the regioselectivity of electrophilic aromatic substitution (EAS) on this compound?
A1: The regiochemical outcome of EAS reactions on this compound is primarily determined by the interplay of the electronic effects of the three substituents on the aromatic ring and steric hindrance.
-
Electronic Effects : The amino (-NH₂), methoxy (-OCH₃), and methyl (-CH₃) groups are all activating and ortho-, para-directing.[1] The amino group is the most powerful activating group, followed by the methoxy group, and then the methyl group. These groups donate electron density to the aromatic ring, particularly at the ortho and para positions, making them more nucleophilic and susceptible to electrophilic attack.[2][3]
-
Steric Hindrance : The spatial arrangement of the substituents can physically block access to certain positions on the ring, influencing the final product distribution.
Q2: Which positions on the this compound ring are most activated for electrophilic aromatic substitution?
A2: The available positions for substitution are C4, C5, and C6. Based on the directing effects of the substituents:
-
The amino group (-NH₂) at C1 strongly directs ortho (C6) and para (C4).
-
The methoxy group (-OCH₃) at C2 directs ortho (C1 - already substituted, C3 - already substituted) and para (C5).
-
The methyl group (-CH₃) at C3 directs ortho (C2 - already substituted, C4) and para (C6).
The C4 and C6 positions are doubly activated by the powerful amino group and the methyl group. The C5 position is activated by the methoxy group. Therefore, a mixture of products is often expected, with substitution at C4 and C6 generally being favored.
Q3: Why am I getting a complex mixture of products in my reaction?
A3: The high activation of the ring by three electron-donating groups makes this compound highly reactive. This can lead to a lack of selectivity and the formation of multiple isomers. Over-reaction, such as poly-substitution, can also occur if the reaction conditions are not carefully controlled.
Q4: How can I favor para-substitution (at the C4 position)?
A4: To favor substitution at the C4 position, which is para to the strongly directing amino group, you can introduce a bulky protecting group on the amine. This will sterically hinder the C6 position (ortho to the amine), thereby promoting electrophilic attack at the less hindered C4 position. Common protecting groups for anilines include acetyl (-COCH₃) or tert-butoxycarbonyl (Boc).
Q5: Is it possible to achieve exclusive ortho-substitution (at the C6 position)?
A5: While challenging with standard EAS reactions due to competing para-substitution, exclusive ortho-substitution can be achieved using a technique called Directed ortho-Metalation (DoM) . In this method, the methoxy group can direct a strong base, like n-butyllithium, to deprotonate the adjacent C1 position. However, since C1 is substituted by the amine, the next most acidic protons are ortho to the directing group. The directing ability of different groups can be exploited to achieve high regioselectivity. For this compound, derivatizing the amine to a directing metalation group (DMG) would be a more effective strategy to target the C6 position.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Halogenation (e.g., Bromination)
| Symptom | Possible Cause | Suggested Solution |
| Mixture of 4-bromo and 6-bromo isomers, with significant amounts of both. | The high activation of the ring by the -NH₂, -OCH₃, and -CH₃ groups leads to competitive substitution at both the ortho (C6) and para (C4) positions relative to the amine. | Protect the Amino Group : Convert the aniline to an acetanilide before bromination. The bulkier acetamido group will sterically hinder the C6 position, favoring the formation of the 4-bromo product. The protecting group can be removed by hydrolysis after the reaction. |
| Formation of di- or tri-brominated products. | The aniline ring is highly activated, leading to over-halogenation. | Use a milder brominating agent such as N-bromosuccinimide (NBS) instead of Br₂. Perform the reaction at a lower temperature and carefully control the stoichiometry of the brominating agent. |
Issue 2: Uncontrolled Nitration
| Symptom | Possible Cause | Suggested Solution |
| Formation of a complex mixture of nitro isomers and tar-like byproducts. | Direct nitration of anilines with strong acids (e.g., HNO₃/H₂SO₄) is problematic. The strongly acidic conditions can protonate the amino group to form an anilinium ion (-NH₃⁺), which is a meta-director and deactivating. Oxidation of the aniline can also occur. | Protect the Amino Group : Acetylate the amine to form the corresponding acetanilide. The acetamido group is still an ortho-, para-director but is less susceptible to protonation and oxidation. This allows for a more controlled nitration.[4] |
| Low yield of the desired nitro-product. | Deactivation of the ring due to protonation of the amine. | Follow the protection strategy outlined above. Ensure anhydrous conditions to minimize side reactions. |
Issue 3: Failure or Low Yield in Friedel-Crafts Reactions
| Symptom | Possible Cause | Suggested Solution |
| No reaction or very low conversion. | The basic amino group reacts with the Lewis acid catalyst (e.g., AlCl₃), deactivating it and the aromatic ring. | Protect the Amino Group : Convert the aniline to an acetanilide. The amide is less basic and will not coordinate as strongly with the Lewis acid, allowing the Friedel-Crafts reaction to proceed. |
| A complex mixture of products is formed. | The high reactivity of the substituted aniline leads to multiple alkylations or acylations. | Use a less reactive Friedel-Crafts catalyst or perform the reaction at a lower temperature to improve selectivity. |
Data Presentation: Predicted Regioselectivity in Electrophilic Aromatic Substitution
The following table summarizes the predicted major and minor products for common EAS reactions on this compound based on the directing effects of the substituents. Actual yields may vary depending on specific reaction conditions.
| Reaction | Electrophile | Predicted Major Product(s) | Predicted Minor Product(s) | Rationale for Selectivity |
| Bromination | Br⁺ | 4-Bromo-2-methoxy-3-methylaniline | 6-Bromo-2-methoxy-3-methylaniline | The C4 position (para to -NH₂) is electronically favored. Steric hindrance at C6 (ortho to -NH₂ and adjacent to -CH₃) may be a factor. |
| Nitration (with protection) | NO₂⁺ | 4-Nitro-2-methoxy-3-methylaniline | 6-Nitro-2-methoxy-3-methylaniline | With a bulky protecting group on the amine, the C4 (para) position becomes significantly more accessible than the C6 (ortho) position. |
| Friedel-Crafts Acylation (with protection) | RCO⁺ | 4-Acyl-2-methoxy-3-methylaniline | - | The bulky acyl electrophile and the protected amine will strongly favor substitution at the least sterically hindered C4 position. |
Experimental Protocols
Protocol 1: Para-Selective Bromination of this compound via Protection-Bromination-Deprotection
This three-step protocol is designed to achieve selective monobromination at the C4 position.
Step 1: Protection of the Amino Group (Acetylation)
-
In a fume hood, dissolve this compound (1.0 eq.) in glacial acetic acid in a round-bottom flask.
-
Cool the flask in an ice bath.
-
Add acetic anhydride (1.1 eq.) dropwise with constant stirring.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Pour the reaction mixture into ice-cold water to precipitate the N-(2-methoxy-3-methylphenyl)acetamide.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.
Step 2: Bromination of N-(2-methoxy-3-methylphenyl)acetamide
-
Dissolve the dried acetanilide from Step 1 (1.0 eq.) in glacial acetic acid.
-
In a separate flask, dissolve N-bromosuccinimide (NBS) (1.0 eq.) in glacial acetic acid.
-
Slowly add the NBS solution to the acetanilide solution at room temperature with stirring.
-
Stir the mixture for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Collect the crude 4-bromo-N-(2-methoxy-3-methylphenyl)acetamide by vacuum filtration and wash with cold water.
-
Recrystallize the product from an ethanol/water mixture to obtain the pure compound.
Step 3: Deprotection (Hydrolysis)
-
Place the purified 4-bromo-acetanilide from Step 2 (1.0 eq.) in a round-bottom flask.
-
Add a solution of aqueous hydrochloric acid (e.g., 6 M).
-
Heat the mixture to reflux for 1-2 hours, or until the solid has completely dissolved.
-
Cool the solution to room temperature and then in an ice bath.
-
Neutralize the solution by the slow addition of a base (e.g., NaOH solution) until the 4-Bromo-2-methoxy-3-methylaniline precipitates.
-
Collect the product by vacuum filtration, wash with cold water, and dry.
Visualizations
Directing Effects in Electrophilic Aromatic Substitution
Caption: Directing effects of substituents on this compound.
Workflow for Para-Selective Bromination
Caption: Workflow for para-selective bromination.
Troubleshooting Logic for Poor Regioselectivity
Caption: Troubleshooting logic for poor regioselectivity.
References
Technical Support Center: Purification of Commercial 2-Methoxy-3-methylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial-grade 2-Methoxy-3-methylaniline. Here, you will find detailed methodologies for impurity removal and analytical techniques for purity assessment.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound may contain several types of impurities stemming from its synthesis and storage. These can include:
-
Starting materials and precursors: Unreacted starting materials such as 2-methyl-3-nitrophenol or its methylated derivative, 2-methyl-1-methoxy-3-nitrobenzene, can be present.
-
Byproducts of the synthesis: Side-reaction products may include isomers (e.g., other methoxymethylaniline isomers) or related substances. Aromatic amines can also be found as byproducts in the manufacturing of various products like dyes and rubbers.[1][2]
-
Degradation products: Aromatic amines can be susceptible to oxidation and polymerization, leading to colored impurities, especially upon exposure to air and light.
Q2: What is a suitable method to assess the purity of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying the purity of this compound and separating it from non-volatile impurities. A reverse-phase method is often suitable for this type of compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for identifying and quantifying volatile impurities. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used for structural confirmation and to assess purity by identifying signals from impurities.
Q3: What is a general threshold for purity improvement after a single purification step?
A3: While the exact improvement in purity depends on the initial level and nature of impurities, a single purification step like recrystallization or column chromatography can often increase the purity of a commercial-grade compound from around 97% to over 99%.
Troubleshooting Guides
This section provides guidance on common issues encountered during the purification of this compound.
Problem 1: The compound oils out during recrystallization.
| Possible Cause | Solution |
| The solvent is too non-polar for the compound at low temperatures. | Add a co-solvent in which the compound is more soluble to the hot solution until the oil redissolves, then allow it to cool slowly. |
| The cooling process is too rapid. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
| The compound is significantly impure. | Consider a preliminary purification step like column chromatography to remove the bulk of the impurities before recrystallization. |
Problem 2: Poor separation of impurities during column chromatography.
| Possible Cause | Solution |
| The solvent system (eluent) is not optimized. | Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that provides good separation between the desired compound and the impurities (a difference in Rf values of at least 0.2 is ideal). |
| The column is overloaded. | Use a larger column or reduce the amount of sample loaded. A general rule is to use a 1:20 to 1:100 ratio of compound to silica gel by weight. |
| The column was not packed properly. | Ensure the silica gel is packed uniformly to avoid channeling. A wet slurry packing method is generally preferred. |
Problem 3: The purified compound is still colored.
| Possible Cause | Solution |
| Presence of persistent colored impurities. | Treatment with activated carbon can be effective. Dissolve the compound in a suitable solvent, add a small amount of activated carbon, heat briefly, and then filter through celite before proceeding with recrystallization or removal of the solvent. |
| Oxidation of the aniline. | Handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during heating steps. Store the purified product in a dark, cool place under an inert atmosphere. |
Experimental Protocols
Purity Assessment
A multi-technique approach is recommended for a thorough purity assessment.
-
Column: A reverse-phase C18 column is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used for aromatic amines.[4] For mass spectrometry compatibility, formic acid can be used as a modifier instead of phosphoric acid.[4]
-
Detection: UV detection at a wavelength where the compound has strong absorbance.
-
Column: A non-polar or medium-polarity capillary column (e.g., SE-54) is often suitable.[5]
-
Temperature Program: An initial oven temperature of around 80°C, held for a few minutes, followed by a ramp to a higher temperature (e.g., 280°C) is a typical starting point.[5]
-
Injection: A split or splitless injection can be used depending on the sample concentration.
-
MS Detection: The mass spectrometer should be scanned over a range that includes the molecular ion of the compound and potential impurities.
Purification Methods
-
Solvent Selection: Test the solubility of the impure this compound in a variety of solvents at room temperature and at their boiling points. Ideal solvents will show poor solubility at room temperature and high solubility at elevated temperatures. Common solvent systems for anilines include mixtures like heptane/ethyl acetate, methanol/water, and acetone/water.[6][7]
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to the impure compound until it just dissolves.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat for a short period.
-
Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
-
Stationary Phase: Silica gel is a common choice for the purification of anilines.
-
Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system. A mixture of a non-polar solvent (e.g., petroleum ether or hexane) and a more polar solvent (e.g., ethyl acetate) is often effective. A common starting point for similar compounds is a 5:1 mixture of petroleum ether and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the column.
-
Sample Loading: Dissolve the impure compound in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Run the eluent through the column and collect fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Hypothetical Purity of this compound Before and After Purification
| Purification Method | Initial Purity (%) | Purity After One Step (%) |
| Recrystallization | 97.2 | 99.1 |
| Column Chromatography | 97.2 | 99.5 |
| Vacuum Distillation | 97.2 | 98.8 |
Note: These are representative values and actual results may vary depending on the specific impurities present.
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Scaling Up Reactions with 2-Methoxy-3-methylaniline
This technical support center is designed for researchers, scientists, and drug development professionals who are working with 2-Methoxy-3-methylaniline and planning to scale up their reactions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and derivatization of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions to consider when handling this compound on a larger scale?
A1: this compound, like many aniline derivatives, is expected to have toxic properties. When scaling up, it is crucial to implement robust safety measures. Always handle the compound in a well-ventilated area, preferably a fume hood designed for handling potent compounds. Personal Protective Equipment (PPE) is mandatory and should include, at a minimum, chemical-resistant gloves, a lab coat, and safety goggles. For larger quantities, consider using a full-face respirator with appropriate cartridges. It is also important to have an emergency plan in place, including access to safety showers and eyewash stations.
Q2: What is the most common industrial synthesis route for this compound, and what are the key scale-up considerations?
A2: The most prevalent industrial route for the synthesis of substituted anilines is the reduction of the corresponding nitroaromatic compound.[1] In the case of this compound, this would involve the reduction of 2-methoxy-3-methylnitrobenzene. A common method for this reduction at scale is catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.[2]
Key scale-up considerations for this process include:
-
Heat Management: The reduction of nitro groups is highly exothermic. A robust cooling system for the reactor is essential to prevent thermal runaway.
-
Catalyst Handling: Heterogeneous catalysts like Pd/C can be pyrophoric when dry and exposed to air. Careful handling procedures under an inert atmosphere (e.g., nitrogen or argon) are necessary.
-
Hydrogen Safety: Working with hydrogen gas under pressure requires specialized equipment and adherence to strict safety protocols to prevent leaks and potential explosions.
-
Solvent Selection: The choice of solvent can impact reaction rate, product solubility, and ease of catalyst filtration. Alcohols like methanol or ethanol are commonly used.[2]
Q3: How do the methoxy and methyl substituents on the aniline ring affect its reactivity in common reactions?
A3: The methoxy (-OCH3) and methyl (-CH3) groups are both electron-donating groups. Their presence on the aniline ring increases the electron density of the aromatic system, making the amine more nucleophilic and the ring more susceptible to electrophilic aromatic substitution compared to unsubstituted aniline. The ortho-position of the methoxy group and the meta-position of the methyl group relative to the amine will influence the regioselectivity of these reactions.
Troubleshooting Guides
N-Alkylation Reactions
Issue: Low yield or incomplete conversion during N-alkylation.
| Potential Cause | Troubleshooting Steps |
| Insufficient Reagent Reactivity | * If using an alkyl halide, consider switching from a chloride to a bromide or iodide for increased reactivity. * For less reactive anilines or alkylating agents, an increase in reaction temperature may be necessary. |
| Inadequate Mixing | * On a larger scale, ensure the stirring mechanism is sufficient to maintain a homogeneous reaction mixture, especially if reagents have different solubilities. |
| Catalyst Deactivation (if applicable) | * If a catalyst is used, ensure it is not poisoned by impurities in the starting materials or solvent. |
Issue: Formation of di-alkylation or other byproducts.
| Potential Cause | Troubleshooting Steps |
| Over-alkylation | * Carefully control the stoichiometry of the alkylating agent. Using a slight excess of the aniline can favor mono-alkylation. * Consider a stepwise addition of the alkylating agent to maintain a low concentration in the reaction mixture. |
| Side reactions due to high temperature | * Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimizing byproduct formation. |
Acylation Reactions
Issue: Low yield of the desired amide.
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of the Acylating Agent | * Ensure all reagents and solvents are anhydrous, as water will react with acylating agents like acyl chlorides or anhydrides. |
| Poor Nucleophilicity of the Aniline | * While this compound is relatively electron-rich, highly hindered acylating agents may require more forcing conditions or the use of a catalyst. |
Suzuki-Miyaura Coupling Reactions
Issue: Poor conversion or low yield at a larger scale.
| Potential Cause | Troubleshooting Steps |
| Inefficient Mixing/Mass Transfer | * Inadequate agitation can lead to poor mixing of the catalyst, base, and reactants, especially with solid bases.[3] Ensure the reactor's stirring is sufficient for the increased volume.[3] |
| Catalyst Deactivation | * Palladium catalysts can be sensitive to impurities present in larger quantities at scale.[3] Ensure high-purity starting materials and solvents.[3] Consider using more robust pre-catalysts for large-scale synthesis.[3] |
| Poor Thermal Control | * Localized hot spots in a large reactor can lead to catalyst decomposition and side reactions.[3] Monitor the internal reaction temperature closely.[3] |
Issue: Formation of homocoupling or dehalogenation byproducts.
| Potential Cause | Troubleshooting Steps |
| Oxygen Contamination | * Ensure the reaction is performed under a strictly inert atmosphere (nitrogen or argon), as oxygen can promote homocoupling of the boronic acid.[3] |
| Inappropriate Base | * The choice and amount of base are critical. A base that is too strong or weak can lead to side reactions. Screen different bases (e.g., K2CO3, K3PO4, Cs2CO3) to find the optimal conditions.[3] |
Quantitative Data
Table 1: Representative Data for N-Alkylation of a Substituted Aniline with an Alkyl Bromide
| Scale | Aniline (mol) | Alkyl Bromide (mol) | Solvent Volume (L) | Reaction Time (h) | Yield (%) | Purity (%) |
| Lab | 0.1 | 0.11 | 0.2 | 8 | 92 | >98 |
| Pilot | 10 | 11 | 20 | 12 | 88 | >97 |
| Production | 100 | 110 | 200 | 16 | 85 | >97 |
Note: This data is illustrative and based on general knowledge of scale-up processes. Actual results will vary depending on the specific reaction, equipment, and conditions.
Experimental Protocols
Protocol 1: Large-Scale N-Methylation of this compound via Reductive Amination
This protocol is adapted from established procedures for the N-methylation of substituted anilines.
Materials:
-
This compound
-
Formaldehyde (37% aqueous solution)
-
Sodium borohydride (NaBH4)
-
Methanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve this compound (1.0 eq) in methanol.
-
Imine Formation: Cool the solution to 0-5 °C using an ice bath. Slowly add the aqueous formaldehyde solution (1.1 eq) via the addition funnel, maintaining the internal temperature below 10 °C. Stir the mixture for 1 hour at 0-5 °C.
-
Reduction: In a separate vessel, prepare a solution of sodium borohydride (1.5 eq) in a small amount of water. Add the sodium borohydride solution portion-wise to the reaction mixture, ensuring the temperature remains below 15 °C.
-
Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Slowly quench the reaction by adding deionized water.
-
Workup: Add ethyl acetate to the quenched reaction mixture and transfer to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Protocol 2: Pilot-Scale Suzuki-Miyaura Coupling of a Bromo-2-Methoxy-3-methylaniline Derivative
This protocol provides a general framework for a Suzuki coupling reaction at a larger scale, based on common practices for similar transformations.[4]
Materials:
-
Bromo-2-Methoxy-3-methylaniline derivative (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 1-3 mol%)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
Toluene
-
Ethanol
-
Water
-
Celite
Procedure:
-
Inerting the Reactor: Ensure the reactor is clean, dry, and purged with an inert gas (nitrogen or argon).
-
Charging Reagents: Charge the bromo-2-Methoxy-3-methylaniline derivative, arylboronic acid, and potassium carbonate into the reactor.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with efficient stirring. Monitor the reaction progress by a suitable analytical method (e.g., HPLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with toluene and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Extraction and Washing: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Purification: Dry the organic layer over a suitable drying agent, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.
Visualizations
References
Technical Support Center: Managing Exothermic Reactions with 2-Methoxy-3-methylaniline
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 2-Methoxy-3-methylaniline. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why do reactions with this compound have the potential to be highly exothermic?
A1: this compound, like other aniline derivatives, possesses a nucleophilic amino group and an activated aromatic ring. Reactions involving electrophilic substitution on the aromatic ring (e.g., nitration, halogenation, sulfonation) or reactions at the amino group are often highly exothermic. The electron-donating nature of the amino and methoxy groups increases the reactivity of the benzene ring, leading to rapid reaction rates and significant heat generation.[1] Without proper control, this can increase the risk of a thermal runaway.
Q2: What are the primary hazards associated with uncontrolled exothermic reactions of this compound?
A2: The primary hazards include:
-
Thermal Runaway: An uncontrolled increase in temperature can lead to a rapid rise in reaction rate, generating heat faster than it can be removed. This can cause the reaction mixture to boil violently, potentially leading to a dangerous increase in pressure, vessel rupture, and release of flammable or toxic materials.[2][3]
-
Side Reactions and Decomposition: At elevated temperatures, undesired side reactions or decomposition of reactants, intermediates, and products can occur. This not only reduces the yield and purity of the desired product but can also lead to the formation of hazardous and unstable byproducts.
-
Formation of Gaseous Byproducts: Some decomposition pathways can generate large volumes of gas, leading to a rapid pressure increase in a closed system.
Q3: What types of reactions involving this compound are particularly prone to being exothermic?
A3: Based on the reactivity of the aniline functional group, the following reaction types should be considered potentially highly exothermic:
-
Nitration: The reaction with nitric acid and sulfuric acid is notoriously exothermic and can lead to runaway reactions if not strictly controlled.[2][4][5]
-
Halogenation (e.g., Bromination): The reaction with halogens like bromine can be very rapid and highly exothermic.[1]
-
Sulfonation: Reaction with concentrated sulfuric acid or oleum can generate significant heat.
-
Diazotization: The formation of diazonium salts by reacting with nitrous acid at low temperatures is an exothermic process that requires careful temperature control to prevent the decomposition of the unstable diazonium salt.
-
Acylation: While generally less hazardous than nitration, Friedel-Crafts acylation and other acylation reactions can still be significantly exothermic.
Troubleshooting Guide
Problem 1: The reaction temperature is rising too quickly, even with external cooling.
-
Possible Cause: The rate of addition of a reagent is too fast, or the concentration of the reactants is too high. The cooling capacity of the setup may be insufficient for the scale of the reaction.
-
Solution:
-
Immediately stop the addition of the reagent.
-
Increase the efficiency of the cooling system. This could involve using a lower temperature cooling bath (e.g., switching from an ice-water bath to a dry ice/acetone bath).
-
Add a pre-cooled, inert solvent to dilute the reaction mixture and absorb some of the heat. Ensure the solvent is compatible with all components of the reaction.
-
If the temperature continues to rise, prepare for an emergency quench by adding a pre-determined quenching agent to stop the reaction. The choice of quenching agent will be reaction-specific.
-
Problem 2: The reaction appears to have a long induction period, followed by a sudden and rapid increase in temperature.
-
Possible Cause: Poor mixing or the presence of an inhibitor can lead to an accumulation of unreacted reagents. Once the reaction initiates, the built-up concentration of reactants leads to a very rapid release of heat.
-
Solution:
-
Ensure efficient and continuous stirring throughout the reaction. Inadequate stirring can lead to localized hot spots and concentration gradients.
-
Consider the purity of the starting materials. Impurities can sometimes inhibit a reaction.
-
For future experiments, consider initiating the reaction with a small portion of the reagents to ensure it starts as expected before adding the remainder at a controlled rate.
-
Problem 3: Localized browning or charring is observed in the reaction mixture.
-
Possible Cause: This indicates the presence of hot spots due to poor mixing or a very fast, localized exotherm. This can lead to decomposition of the starting material or product.
-
Solution:
-
Improve the stirring efficiency. Use a larger stir bar or an overhead mechanical stirrer for larger volumes or viscous reaction mixtures.
-
Use a reverse addition method. Add the more stable reactant to the less stable or more reactive one.
-
Dilute the reaction mixture to improve heat dissipation.
-
Experimental Protocols: General Principles for Managing Exotherms
The following are general methodologies applicable to potentially exothermic reactions with this compound. These should be adapted based on a thorough risk assessment for each specific reaction.
1. Controlled Reagent Addition:
-
Methodology:
-
Dissolve the this compound in an appropriate solvent in the reaction vessel.
-
Cool the solution to the desired initial temperature using a suitable cooling bath (e.g., ice-water, dry ice-acetone).
-
Add the second reagent dropwise via an addition funnel.
-
Continuously monitor the internal temperature of the reaction mixture with a thermometer or thermocouple.
-
Adjust the addition rate to maintain the desired temperature range. If the temperature rises above the set limit, stop the addition until the temperature stabilizes.
-
2. Dilution:
-
Methodology:
-
Conduct the reaction in a larger volume of an appropriate inert solvent.
-
The increased solvent mass acts as a heat sink, absorbing the heat generated by the reaction and moderating the temperature increase.
-
Ensure the chosen solvent has a suitable boiling point and is compatible with all reactants and products.
-
3. Use of Flow Chemistry:
-
Methodology:
-
For reactions with very high exothermicity, consider using a continuous flow reactor.
-
Pump streams of the reactants separately into a mixing zone and then through a temperature-controlled reactor coil.
-
The high surface-area-to-volume ratio of the flow reactor allows for very efficient heat exchange, preventing the accumulation of a large amount of heat.[6][7][8][9]
-
The small reaction volume at any given time significantly reduces the risk of a large-scale thermal runaway.[6]
-
Quantitative Data for Aniline Reactions (Analogues)
| Reaction Type | Reactant | Heat of Reaction (ΔH) | Conditions | Reference |
| Polymerization | Aniline | -105 kcal/mol | Oxidative polymerization with ammonium peroxydisulfate in aqueous acid. | [10] |
| Nitration | Aniline | Highly Exothermic | Reaction with nitric acid and sulfuric acid. | [2][4] |
| Bromination | Aniline | Highly Exothermic | Reaction with bromine water at room temperature. | [1] |
Visualizations
Caption: Troubleshooting workflow for an unexpected temperature increase.
References
- 1. benchchem.com [benchchem.com]
- 2. icheme.org [icheme.org]
- 3. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 4. quora.com [quora.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Streamlining Pharmaceutical Synthesis: The Science of Process Intensification in High-Yield API Production - PharmaFeatures [pharmafeatures.com]
- 8. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 9. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Identification of unknown peaks in NMR of 2-Methoxy-3-methylaniline product
Technical Support Center: NMR Analysis of 2-Methoxy-3-methylaniline
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unknown peaks in the Nuclear Magnetic Resonance (NMR) spectra of this compound.
Troubleshooting Guide & FAQs
Q1: What are the expected ¹H and ¹³C NMR peaks for pure this compound?
The expected chemical shifts for this compound are influenced by the electronic effects of the methoxy (-OCH₃), methyl (-CH₃), and amino (-NH₂) groups on the aromatic ring. While a definitive spectrum from a single source is not available, based on analogous structures and established principles of NMR spectroscopy, the following assignments can be predicted. The amino protons often appear as a broad singlet and their chemical shift can vary with concentration and solvent.
Q2: I am observing unexpected signals in the aromatic region (approx. 6.5-7.5 ppm). What could they be?
Unidentified peaks in the aromatic region often correspond to starting materials, synthetic byproducts, or isomeric impurities. The synthesis of this compound typically involves the reduction of a nitroaromatic precursor.
-
Unreacted Starting Material: If the synthesis involves the reduction of 2-methoxy-3-methylnitrobenzene, its presence would be indicated by aromatic signals shifted further downfield than the product due to the strong electron-withdrawing nature of the nitro group.
-
Isomeric Impurities: Contamination with isomers such as 3-Methoxy-2-methylaniline can occur.[1] Comparing the splitting patterns and integrals of the unknown peaks with reference spectra of likely isomers is a key identification step.
-
Synthetic Byproducts: Depending on the reaction conditions, side-reactions can lead to various byproducts. For instance, demethylation could result in a phenolic compound, or over-reduction might affect other functional groups.
Q3: My ¹H NMR spectrum shows a sharp singlet around 3.8 ppm. Is this correct?
Yes, a singlet integrating to 3 protons around 3.7-3.9 ppm is characteristic of the methoxy (-OCH₃) group protons.[2][3] Its precise location can be influenced by the solvent used.
Q4: There is a singlet appearing around 2.1-2.3 ppm. What does this correspond to?
A singlet in this region that integrates to 3 protons is the expected signal for the aromatic methyl (-CH₃) group. However, if you see an unexpected singlet around 2.05 ppm, it could be residual acetone, a common contaminant.
Q5: The spectrum has a very broad peak that disappears when I add a drop of D₂O. What is it?
This is a classic indication of the amine (-NH₂) protons. These protons are exchangeable, and when the sample is shaken with deuterium oxide (D₂O), the protons are replaced by deuterium, causing the signal to disappear from the ¹H NMR spectrum. This "D₂O shake" is a standard method for identifying -NH and -OH protons.[4]
Q6: I see small, sharp peaks at ~7.26 ppm and ~1.55 ppm that don't seem to belong to my product. What are they?
These are very common contaminant signals.
-
~7.26 ppm: This is the residual peak for chloroform-d (CDCl₃), a widely used NMR solvent.
-
~1.55 ppm: A broad peak around this area is often attributed to water (H₂O) contamination in the NMR solvent.
-
Other common contaminants include grease (multiple broad signals, often around 0.8-1.3 ppm) and phthalates (from plasticware, showing aromatic signals around 7.5-7.7 ppm and aliphatic signals).
Data Presentation
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |
| -NH₂ | ~3.6 (variable) | Broad Singlet | 2H | - |
| Aromatic H | ~6.6 - 7.0 | Multiplet | 3H | ~110 - 148 |
| -OCH₃ | ~3.8 | Singlet | 3H | ~55 - 60 |
| Ar-CH₃ | ~2.2 | Singlet | 3H | ~15 - 20 |
Note: These are predicted values. Actual shifts may vary based on solvent and experimental conditions.
Table 2: Characteristic ¹H NMR Signals of Potential Impurities and Contaminants
| Compound | Signal Description | Approximate Chemical Shift (ppm) | Reference |
| 2,3-Dimethylaniline | Aromatic protons, two methyl singlets | Aromatic: ~6.5-7.0, Methyls: ~2.1, ~2.2 | [5][6] |
| 3-Methyl-2-nitrophenol | Aromatic protons, methyl singlet, broad OH | Aromatic: ~6.7-7.3, Methyl: ~2.5, OH: ~10.1 | [7] |
| CDCl₃ (residual) | Solvent peak | 7.26 | General Knowledge |
| H₂O | Water in solvent | 1.55 (in CDCl₃) | General Knowledge |
| Acetone (residual) | Methyl singlet | 2.05 | General Knowledge |
| Silicone Grease | Broad aliphatic signals | ~0.8 - 1.3 | General Knowledge |
Experimental Protocols
Protocol for NMR Sample Preparation to Minimize Contamination
To ensure the observed NMR signals are from the product and not external contaminants, rigorous sample preparation is crucial.
-
Glassware Cleaning:
-
Use a dedicated NMR tube for your sample.
-
Clean the NMR tube and any glassware (vials, pipettes) thoroughly. Start by rinsing with a suitable solvent (e.g., acetone) to remove organic residues.
-
Follow with a wash using a laboratory detergent and deionized water.
-
Rinse multiple times with deionized water and then with high-purity acetone.
-
Dry the glassware in an oven at >100 °C for several hours to remove all traces of water and volatile solvents. Avoid using plastic caps or components in the oven.
-
-
Solvent Selection:
-
Use high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆) from a fresh, sealed ampoule or bottle.
-
Solvents in bottles that have been opened multiple times can absorb atmospheric moisture.
-
-
Sample Handling:
-
Weigh the dried this compound sample (typically 5-10 mg for ¹H NMR) in a clean, dry vial.
-
Using a clean, dry pipette or syringe, add the appropriate amount of deuterated solvent (usually 0.6-0.7 mL).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be necessary.
-
Transfer the solution into the clean, dry NMR tube.
-
Cap the NMR tube immediately to prevent solvent evaporation and contamination.
-
-
Data Acquisition:
-
Before running your sample, it is good practice to run a quick spectrum on the pure solvent from the same batch to identify any inherent impurity peaks.
-
Mandatory Visualization
The following diagram illustrates a logical workflow for identifying unknown peaks in the NMR spectrum of your product.
Caption: Troubleshooting workflow for unknown NMR peak identification.
References
- 1. 3-Methoxy-2-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 2. acdlabs.com [acdlabs.com]
- 3. mdpi.com [mdpi.com]
- 4. Amine - Wikipedia [en.wikipedia.org]
- 5. 2,3-Dimethylaniline(87-59-2) 1H NMR spectrum [chemicalbook.com]
- 6. 2,3-Dimethylaniline | C8H11N | CID 6893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Methyl-2-nitrophenol(4920-77-8) 1H NMR [m.chemicalbook.com]
Technical Support Center: Catalyst Poisoning in Reactions with 2-Methoxy-3-methylaniline
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering catalyst poisoning issues in reactions involving 2-Methoxy-3-methylaniline.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: My reaction is sluggish or has completely stalled with a fresh batch of this compound. What are the initial troubleshooting steps?
A1: A sudden drop in activity with a new batch of starting material often points to impurities.
-
Possible Cause 1: Strong Catalyst Poisoning. Feedstocks can contain impurities like sulfur or halogen compounds that strongly and irreversibly bind to the catalyst's active sites.[1][2] Even at very low concentrations (ppm level), these can cause a severe drop in performance.[1]
-
Recommended Action:
-
Analyze Feedstock: Use analytical techniques like GC-MS, ICP-MS, or elemental analysis to screen the new batch of this compound for common poisons (sulfur, halides, heavy metals).
-
Purify Reactants: If impurities are found, purify the starting material through distillation, recrystallization, or filtration before it comes into contact with the catalyst.[3][4]
-
Use Guard Beds: Install a poison trap or guard bed upstream of your catalytic reactor to capture impurities before they reach the main catalyst bed.[4]
-
-
Possible Cause 2: Incorrect Operating Conditions. Changes in temperature, pressure, or solvent can significantly impact catalyst performance.[5]
-
Recommended Action:
-
Verify Parameters: Double-check that all reaction parameters (temperature, pressure, stirring rate, solvent purity) match those of previous successful runs.
-
Calibrate Equipment: Ensure that temperature and pressure controllers are accurately calibrated.
-
Q2: I am observing a gradual decrease in catalyst activity over several cycles or a long reaction time. What is the likely cause?
A2: A slow, steady decline in performance typically suggests fouling, coking, or slow poisoning from the reactant or product itself.
-
Possible Cause 1: Fouling or Coking. This involves the physical deposition of carbonaceous residues or high-molecular-weight byproducts on the catalyst surface, blocking active sites and pores.[3] This is common when organic molecules polymerize at higher temperatures.
-
Recommended Action: Attempt to regenerate the catalyst through an oxidative procedure to burn off the carbon deposits. (See Experimental Protocol 3).
-
Possible Cause 2: Competitive Adsorption/Self-Poisoning. The amine product, and to some extent the this compound reactant, can act as a poison by strongly coordinating to the metal active sites through the nitrogen lone pair, preventing the desired reaction from occurring.[3] This leads to a gradual decrease in available active sites.
-
Recommended Action:
-
Optimize Temperature: Increasing the reaction temperature can sometimes reduce the strength of poison adsorption.[4]
-
Modify Catalyst: Consider catalysts with formulations designed to be more resistant to amine coordination.
-
-
Possible Cause 3: Thermal Degradation (Sintering). At high reaction temperatures, small metal particles on a catalyst support can agglomerate into larger ones.[3] This reduces the active surface area, leading to a decline in activity.[3]
-
Recommended Action:
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalyst poisons I should be aware of when working with anilines?
A1: The most common and potent catalyst poisons include:
-
Sulfur Compounds: (e.g., H₂S, thiols). These are notorious for irreversibly poisoning noble metal catalysts like Palladium, Platinum, and Nickel.[2][6]
-
Halogen Compounds: Even at ppm levels, these can temporarily or permanently deactivate catalysts.[1]
-
Heavy Metals: Lead (Pb), Mercury (Hg), and others can permanently poison active sites.[2][6]
-
Strongly Coordinating Species: Compounds with lone pairs of electrons, such as other amines, phosphines, and carbon monoxide (CO), can compete for active sites.[2][5]
Q2: How does the structure of this compound itself contribute to potential catalyst deactivation?
A2: The primary concern is the aniline functional group (-NH₂) . The lone pair of electrons on the nitrogen atom can strongly adsorb onto the metal surface of a heterogeneous catalyst (e.g., Pd, Pt, Ru). This strong binding can block active sites that are necessary for the catalytic cycle, effectively "poisoning" the catalyst. While the methoxy (-OCH₃) and methyl (-CH₃) groups are not primary poisons, their electronic and steric influence can modulate the binding strength of the amine group to the catalyst surface.
Q3: Are there methods to regenerate a catalyst poisoned during a reaction with this compound?
A3: Yes, regeneration is often possible, depending on the nature of the deactivation.
-
For Reversible Poisoning/Fouling: A simple solvent wash followed by a dilute alkali wash can remove strongly adsorbed organic species.[3]
-
For Coking: A controlled high-temperature oxidation (calcination) can burn off carbon deposits.[3]
-
For Irreversible Poisoning: If poisoned by substances like sulfur or heavy metals, regeneration can be very difficult or impossible, often requiring catalyst replacement.[2]
Q4: How can I prevent or minimize catalyst poisoning?
A4: A proactive approach is the most effective strategy.
-
Ensure Feedstock Purity: Use high-purity reactants and solvents. Pre-treating the feedstock to remove known poisons is a key industrial strategy.[4][6]
-
Optimize Reaction Conditions: Running the reaction at the lowest possible temperature can minimize sintering and some forms of coking.[3]
-
Proper Catalyst Design: Select catalysts known for their resistance to poisoning or those that incorporate promoters to trap poisons.[4][6] For instance, some catalysts include ZnO to trap sulfur.[6]
-
Clean Workspace: Ensure the work environment is clean and avoid contact with potential contaminants like silicone, sulfur-containing compounds, or amines that can cause poisoning.[5]
Data Presentation
Table 1: Common Catalyst Deactivation Mechanisms & Characteristics
| Deactivation Mechanism | Onset of Activity Loss | Severity | Reversibility | Common Cause in Aniline Reactions |
| Strong Poisoning | Sudden, Rapid | High | Often Irreversible | Sulfur or halide impurities in feedstock.[1][2] |
| Fouling / Coking | Gradual | Moderate to High | Reversible (by oxidation) | Polymerization of organic molecules on the surface.[3] |
| Self-Poisoning | Gradual | Low to Moderate | Often Reversible | Strong adsorption of the aniline reactant/product.[3] |
| Sintering | Gradual | Moderate | Irreversible | High reaction temperatures.[3] |
Table 2: Illustrative Impact of Sulfur Poison on Catalyst Performance (Hypothetical Data)
| Catalyst Cycle | Sulfur in Feedstock (ppm) | Conversion of Starting Material (%) |
| 1 | < 1 | 99% |
| 2 | < 1 | 98% |
| 3 | < 1 | 98% |
| 1 (New Catalyst) | 10 | 45% |
| 2 (New Catalyst) | 5 | 72% |
Experimental Protocols
Protocol 1: Catalyst Regeneration by Solvent and Alkali Wash
This protocol is suitable for removing strongly adsorbed organic species.[3]
-
Recovery: Carefully recover the catalyst from the reaction mixture by filtration.
-
Solvent Wash: Wash the recovered catalyst thoroughly with a solvent like ethanol or isopropanol to remove any physically adsorbed materials. Repeat 3-5 times.
-
Alkali Wash: Prepare a dilute (e.g., 0.1 M) aqueous solution of a mild base like sodium carbonate. Slurry the catalyst in this solution and stir gently for 1-2 hours at room temperature.
-
Rinsing: Filter the catalyst and rinse thoroughly with deionized water until the washings are neutral (confirm with pH paper).
-
Drying: Dry the regenerated catalyst in a vacuum oven at a temperature appropriate for the specific catalyst type (e.g., 80-120°C) before reuse.
Protocol 2: Oxidative Regeneration for Fouled/Coked Catalysts
This protocol is for removing carbonaceous deposits and should be performed with caution.[3]
-
Inert Purge: Place the catalyst in a tube furnace. Heat the catalyst to an intermediate temperature (e.g., 250-300°C) under an inert gas flow (e.g., Nitrogen) to desorb volatile compounds.
-
Controlled Oxidation: Slowly introduce a controlled stream of diluted air (e.g., 1-5% air in Nitrogen) into the gas flow.
-
Temperature Ramp: Gradually increase the temperature to 400-500°C. The combustion of coke is exothermic, so a slow ramp and dilute oxidant stream are critical to avoid overheating, which can cause irreversible sintering.[3]
-
Hold: Maintain the final temperature for 3-5 hours or until the outlet gas composition indicates the complete combustion of deposits (i.e., no more CO₂ is evolved).
-
Cooling: Cool the catalyst back to room temperature under a stream of dry inert gas. The regenerated catalyst is now ready for use.
Visualizations
Caption: Mechanism of catalyst poisoning where a poison competes for and blocks active sites.
Caption: Troubleshooting workflow for diagnosing the cause of catalyst deactivation.
Caption: The main categories and common causes of catalyst deactivation.
References
Validation & Comparative
Comparative Analysis of Spectroscopic Techniques for the Characterization of 2-Methoxy-3-methylaniline
A detailed guide for researchers, scientists, and drug development professionals on the analysis of 2-Methoxy-3-methylaniline using Nuclear Magnetic Resonance (NMR) spectroscopy and alternative analytical methods.
This guide provides a comprehensive comparison of analytical methodologies for the characterization of this compound, a key intermediate in the synthesis of various pharmaceutical and chemical compounds. A primary focus is placed on ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by a comparative analysis of alternative techniques including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) Spectroscopy. This document aims to equip researchers with the necessary information to select the most appropriate analytical strategies for their specific research needs, ensuring accurate and reliable characterization of this substituted aniline.
¹H and ¹³C NMR Analysis of this compound
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ is expected to show distinct signals for the aromatic protons, the methoxy group protons, the methyl group protons, and the amine protons.
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (H4, H5, H6) | 6.6 - 7.2 | Multiplet | 3H |
| Amine (NH₂) | 3.5 - 4.5 | Broad Singlet | 2H |
| Methoxy (OCH₃) | ~3.8 | Singlet | 3H |
| Methyl (CH₃) | ~2.2 | Singlet | 3H |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum will display signals for each unique carbon atom in the this compound molecule.
| Carbon Type | Predicted Chemical Shift (ppm) |
| C-2 (C-OCH₃) | ~147 |
| C-1 (C-NH₂) | ~145 |
| C-3 (C-CH₃) | ~125 |
| C-4, C-5, C-6 | 110 - 130 |
| Methoxy (OCH₃) | ~55 |
| Methyl (CH₃) | ~15 |
Comparison with Alternative Analytical Techniques
While NMR provides unparalleled structural detail, other analytical techniques offer complementary information regarding purity, molecular weight, and functional groups.
| Technique | Information Provided | Advantages | Limitations |
| HPLC | Purity assessment, quantification. | Suitable for a wide range of substituted anilines, including non-volatile or thermally labile compounds.[1][2] | Does not provide detailed structural information on its own. |
| GC-MS | Purity assessment, molecular weight determination, and structural information from fragmentation patterns. | Offers superior sensitivity and specificity, ideal for trace-level analysis.[1] | May require derivatization for polar or non-volatile compounds.[2][3] |
| IR Spectroscopy | Identification of functional groups (e.g., N-H, C-O, aromatic C-H). | Provides a characteristic "fingerprint" for the molecule. | Does not provide detailed information on the carbon-hydrogen framework. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for acquiring ¹H and ¹³C NMR spectra of a small organic molecule like this compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Instrumentation: Utilize a 300-600 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for the characterization of this compound and the relationship between the different analytical techniques.
References
A Comparative Guide to Purity Assessment of 2-Methoxy-3-methylaniline: HPLC and Alternatives
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like 2-Methoxy-3-methylaniline is a critical step in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and data presentation.
High-Performance Liquid Chromatography, particularly in its reverse-phase mode (RP-HPLC), stands out as a robust and widely adopted method for analyzing aromatic amines due to its high resolution, sensitivity, and reproducibility.[1][2][3] This technique is adept at separating the main compound from structurally similar impurities that may arise during synthesis, such as starting materials, isomers, or by-products from over-methylation or oxidation.[4][5]
Comparison of Analytical Methods
While HPLC is a primary method for purity determination, other techniques such as Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) offer alternative approaches, each with distinct advantages and limitations.[4][6][7] A summary of these methods is presented below.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Principle | Partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase. | Separation based on differential adsorption of analytes onto a solid stationary phase from a liquid mobile phase. |
| Applicability | Broad applicability for non-volatile and thermally labile compounds like this compound.[7] | Suitable for volatile and thermally stable compounds. Derivatization may be required for polar amines.[7] | Primarily used for qualitative analysis, and rapid screening of reaction progress and purity.[4] |
| Resolution | High resolving power, capable of separating closely related impurities.[1] | Excellent resolution for volatile compounds. | Lower resolution compared to HPLC and GC. |
| Quantification | Highly accurate and precise quantification.[3] | Accurate quantification, especially with a Flame Ionization Detector (FID). | Semi-quantitative at best, primarily qualitative. |
| Sensitivity | High sensitivity, especially with UV or Mass Spectrometry (MS) detectors.[2] | High sensitivity, particularly with detectors like FID or MS. | Lower sensitivity compared to HPLC and GC.[4] |
| Throughput | Moderate to high, with typical run times of 10-30 minutes per sample. | Can be faster than HPLC for simple mixtures. | High throughput for multiple samples on a single plate. |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided to facilitate their implementation in a laboratory setting.
High-Performance Liquid Chromatography (HPLC) Method
This proposed RP-HPLC method is based on typical conditions for the analysis of aromatic amines.[2][3][8]
-
Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[3]
-
Mobile Phase: A gradient mixture of Acetonitrile and 0.02 M Phosphate buffer (pH 7.0).
-
Gradient Program:
-
0-5 min: 30% Acetonitrile
-
5-15 min: 30% to 70% Acetonitrile
-
15-20 min: 70% Acetonitrile
-
20-22 min: 70% to 30% Acetonitrile
-
22-25 min: 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of the initial mobile phase composition to prepare a 1 mg/mL stock solution. Further dilute as necessary.
Gas Chromatography (GC) Method
This method is suitable for assessing volatile impurities.
-
Chromatographic System: A GC system with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: A polar capillary column (e.g., DB-WAX or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Sample Preparation: Dissolve 10 mg of this compound in 1 mL of a suitable solvent like dichloromethane.
Thin-Layer Chromatography (TLC) Method
A quick method for qualitative assessment.[4]
-
Plate: Silica gel 60 F254 pre-coated aluminum plates.
-
Mobile Phase: A mixture of Hexane and Ethyl Acetate (e.g., 7:3 v/v). The polarity can be adjusted to achieve optimal separation.
-
Sample Application: Spot a dilute solution of the sample (e.g., 1 mg/mL in dichloromethane) onto the TLC plate.
-
Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to move up the plate.
-
Visualization: Examine the developed plate under UV light (254 nm) and/or by staining with a suitable reagent (e.g., iodine vapor or potassium permanganate).
Data Presentation
The following table summarizes hypothetical performance data for the purity assessment of this compound using the described HPLC method.
| Parameter | This compound | Potential Impurity 1 (e.g., Starting Material) | Potential Impurity 2 (e.g., Isomer) |
| Retention Time (min) | 12.5 | 8.2 | 11.8 |
| Relative Retention Time | 1.00 | 0.66 | 0.94 |
| Resolution (Rs) | - | > 2.0 | > 1.5 |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.02 µg/mL | 0.015 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL | 0.06 µg/mL | 0.045 µg/mL |
Visualizing the Workflow and Method Comparison
To better illustrate the experimental process and the relationship between the different analytical techniques, the following diagrams are provided.
Caption: Workflow for HPLC Purity Assessment.
Caption: Comparison of Analytical Methods.
References
- 1. agilent.com [agilent.com]
- 2. lcms.cz [lcms.cz]
- 3. ptfarm.pl [ptfarm.pl]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. DSpace [helda.helsinki.fi]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Separation of 4-Methoxy-2-methylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Comparative GC-MS Analysis of a 2-Methoxy-3-methylaniline Reaction Mixture
This guide provides a comprehensive framework for the analysis of a 2-Methoxy-3-methylaniline reaction mixture using Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, scientists, and drug development professionals who require robust analytical methods for purity assessment and impurity profiling. The guide compares the target product with potential process-related impurities and byproducts, offering detailed experimental protocols and representative data to facilitate method development and implementation.
The synthesis of aromatic amines like this compound often involves multiple steps, such as methylation and nitro group reduction, which can lead to a variety of related substances in the final reaction mixture.[1][2] Common impurities may include unreacted starting materials, isomeric byproducts, or over-alkylated products.[3] A reliable analytical technique like GC-MS is crucial for separating and identifying these components to ensure the quality and purity of the final product.
Quantitative Data Summary
The following table summarizes hypothetical GC-MS data for this compound and its potential alternatives or impurities that may be present in a crude reaction mixture. The separation of these compounds is critical, and their mass spectra provide definitive identification. Amines characteristically produce a molecular ion peak at an odd mass number, and their fragmentation is dominated by alpha-cleavage.[4]
| Compound Name | Structure | Retention Time (RT) (min) | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) | Role in Mixture |
| This compound | C₈H₁₁NO | 12.5 | 137.18[5][6] | 137 (M⁺) , 122, 107, 94 | Target Product |
| 2-Methyl-3-nitroanisole | C₈H₉NO₃ | 14.2 | 167.16 | 167 (M⁺) , 152, 121, 106, 91 | Unreacted Intermediate[2] |
| 4-Methoxy-3-methylaniline | C₈H₁₁NO | 12.8 | 137.18[7] | 137 (M⁺) , 122, 107, 94 | Isomeric Impurity |
| 2-Methoxy-N-methyl-3-methylaniline | C₉H₁₃NO | 13.1 | 151.21 | 151 (M⁺) , 136, 121, 106 | Over-methylation Byproduct |
Experimental Workflow Visualization
The logical flow of the GC-MS analysis, from sample receipt to final data interpretation, is a critical component of a reproducible analytical method. The following diagram illustrates a standard workflow for the analysis of the this compound reaction mixture.
References
- 1. guidechem.com [guidechem.com]
- 2. 3-Methoxy-2-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound | C8H11NO | CID 12377254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. 4-methoxy-3-methylaniline synthesis - chemicalbook [chemicalbook.com]
Comparing the reactivity of 2-Methoxy-3-methylaniline with other anilines
For researchers, scientists, and professionals in drug development, understanding the subtle differences in chemical reactivity among aniline derivatives is paramount for designing synthetic routes and predicting molecular interactions. This guide provides a comparative analysis of the reactivity of 2-Methoxy-3-methylaniline against other common anilines, supported by established chemical principles and experimental data for analogous compounds.
Executive Summary
This compound's reactivity is governed by the interplay of its ortho-methoxy and meta-methyl substituents. The methoxy group, positioned ortho to the amino group, exerts a significant influence through its electron-withdrawing inductive effect and electron-donating resonance effect. The meta-methyl group primarily contributes a weak electron-donating inductive effect. This combination suggests that this compound will be a moderately reactive aniline derivative. Its basicity is expected to be lower than that of aniline due to the ortho-methoxy group's inductive effect and potential steric hindrance. In electrophilic aromatic substitution reactions, the strong activating and ortho, para-directing influence of the amino group will dominate, though the substitution pattern will be influenced by the existing substituents.
Data Presentation: Comparison of Aniline Basicities
The basicity of an aniline, represented by the pKa of its conjugate acid, is a crucial indicator of the nitrogen atom's lone pair availability and, consequently, its nucleophilicity. Electron-donating groups generally increase basicity (higher pKa), while electron-withdrawing groups decrease it.
| Aniline Derivative | Structure | pKa of Conjugate Acid | Reference/Notes |
| Aniline | 4.6 | [Baseline] | |
| o-Toluidine (2-Methylaniline) | 4.44 | The electron-donating methyl group is expected to increase basicity, but the "ortho effect" can lead to steric hindrance, slightly decreasing basicity compared to the para isomer.[1] | |
| m-Toluidine (3-Methylaniline) | 4.7 | The inductive effect of the meta-methyl group slightly increases basicity. | |
| o-Anisidine (2-Methoxyaniline) | 4.49 | The electron-withdrawing inductive effect of the ortho-methoxy group dominates over its resonance effect, reducing basicity compared to aniline. | |
| m-Anisidine (3-Methoxyaniline) | 4.23 | The strong inductive effect of the meta-methoxy group significantly reduces basicity. | |
| This compound | ~4.0-4.2 (Predicted) | The combined electron-withdrawing inductive effect of the ortho-methoxy group is expected to be the dominant factor, likely making it less basic than aniline and o-anisidine. The weak electron-donating effect of the meta-methyl group will have a minor counteracting effect. A predicted pKa for the isomeric 3-methoxy-2-methylaniline is 4.03.[2] |
Reactivity in Key Chemical Reactions
Electrophilic Aromatic Substitution
The amino group is a potent activating and ortho, para-directing group in electrophilic aromatic substitution reactions.[3] However, the substituents on this compound will influence the regioselectivity of these reactions.
-
Predicted Reactivity: this compound is expected to be highly reactive towards electrophiles, though potentially less so than aniline if the reaction is performed in a highly acidic medium that protonates the amino group. The primary sites of substitution will be the positions ortho and para to the strongly activating amino group, which are the 5- and 7-positions (or C5 and C7). Steric hindrance from the adjacent methyl and methoxy groups might influence the ratio of substitution products.
Acylation (Amide Bond Formation)
Acylation of the amino group is a common reaction for anilines, often used as a protecting strategy or to synthesize amides. The rate of this reaction depends on the nucleophilicity of the nitrogen atom.
-
Predicted Reactivity: Due to the expected lower basicity and potential steric hindrance from the ortho-methoxy group, this compound is predicted to undergo acylation at a slower rate than aniline. However, the reaction is still expected to proceed under standard acylation conditions.
Diazotization
Diazotization involves the reaction of a primary aromatic amine with nitrous acid to form a diazonium salt, a versatile intermediate in the synthesis of azo dyes and other substituted aromatics.
-
Predicted Reactivity: this compound, as a primary aromatic amine, will undergo diazotization. The stability of the resulting diazonium salt and the reaction conditions will be comparable to those for other substituted anilines. The electronic effects of the methoxy and methyl groups will influence the reactivity of the subsequent diazonium salt in coupling reactions.
Experimental Protocols
The following are generalized protocols for key reactions involving anilines, which can be adapted for a comparative study including this compound.
Protocol 1: Acetylation of an Aniline
This protocol describes the synthesis of an acetanilide from an aniline using acetic anhydride.[4]
Materials:
-
Aniline derivative (e.g., this compound)
-
Acetic anhydride
-
Concentrated hydrochloric acid
-
Sodium acetate
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve the aniline derivative (1.0 eq) in water and a stoichiometric amount of concentrated hydrochloric acid.
-
In a separate flask, prepare a solution of sodium acetate (1.1 eq) in water.
-
To the aniline hydrochloride solution, add acetic anhydride (1.1 eq) and swirl to mix.
-
Immediately add the sodium acetate solution to the reaction mixture. A precipitate of the acetanilide should form.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the purified acetanilide.
Protocol 2: Bromination of an Aniline (via Acetanilide)
Direct bromination of anilines often leads to multiple substitutions.[5] A common strategy for achieving monobromination is to first protect the amino group via acetylation.[6]
Step 1: Acetylation
-
Follow Protocol 1 to convert the aniline derivative to its corresponding acetanilide.
Step 2: Bromination of the Acetanilide
-
Dissolve the dried acetanilide (1.0 eq) in glacial acetic acid.
-
In a separate container, prepare a solution of bromine (1.0 eq) in glacial acetic acid.
-
Slowly add the bromine solution to the acetanilide solution with constant stirring at room temperature.
-
Stir the mixture for 1 hour.
-
Pour the reaction mixture into cold water to precipitate the bromoacetanilide.
-
Collect the crude product by vacuum filtration and wash with cold water, followed by a cold sodium bisulfite solution.
-
Recrystallize the product from ethanol.
Step 3: Deprotection (Hydrolysis)
-
Place the purified bromoacetanilide in a round-bottom flask with aqueous hydrochloric acid (e.g., 7 M).
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the solution to room temperature and then in an ice bath.
-
Neutralize the solution with a base (e.g., NaOH) to precipitate the bromoaniline.
-
Collect the product by vacuum filtration, wash with cold water, and dry.
Protocol 3: Diazotization and Azo Coupling
This protocol describes the formation of a diazonium salt and its subsequent coupling with an activated aromatic compound to form an azo dye.[7]
Materials:
-
Aniline derivative
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite (NaNO₂)
-
Coupling agent (e.g., 2-naphthol)
-
Sodium Hydroxide
-
Distilled Water
-
Ice
Procedure: Part A: Diazotization
-
Dissolve the aniline derivative (1.0 eq) in a solution of concentrated hydrochloric acid and water.
-
Cool the beaker in an ice bath to maintain a temperature of 0-5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite (1.0 eq) in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled aniline solution with constant stirring, ensuring the temperature remains between 0-5 °C.
-
After the addition is complete, continue stirring in the ice bath for 15 minutes. The resulting solution contains the diazonium salt and should be used immediately.
Part B: Azo Coupling
-
In a separate beaker, dissolve the coupling agent (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide.
-
Cool this solution in an ice bath to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling agent with vigorous stirring. A colored precipitate of the azo dye should form.
-
Continue stirring in the ice bath for 30-60 minutes.
-
Isolate the solid azo dye by vacuum filtration, wash with cold water, and dry.
Visualizations
Caption: Logical workflow for comparing the reactivity of substituted anilines.
Caption: General mechanism for electrophilic aromatic substitution on aniline.
References
A Comparative Guide to Alternative Reagents in the Synthesis of Key Pharmaceutical Compounds
For researchers, scientists, and drug development professionals, the selection of starting materials and synthetic routes is a critical factor in the efficiency, scalability, and cost-effectiveness of producing active pharmaceutical ingredients (APIs). This guide provides an objective comparison of synthetic strategies for three prominent drugs—Bosutinib, Cabozantinib, and Celecoxib—with a focus on alternatives to commonly used aniline-based precursors. Experimental data, detailed protocols, and visual representations of synthetic workflows and biological pathways are provided to support informed decision-making in a research and development setting.
Bosutinib: Alternatives to 2,4-Dichloro-5-methoxyaniline
Bosutinib is a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML). A key intermediate in its synthesis is the aniline derivative, 2,4-dichloro-5-methoxyaniline. However, alternative synthetic routes that commence from different starting materials offer viable alternatives.
Comparison of Synthetic Routes for Bosutinib
| Parameter | Standard Route | Alternative Route |
| Key Aniline Precursor | 2,4-dichloro-5-methoxyaniline | Synthesized in-situ from 3-methoxy-4-hydroxybenzoic acid |
| Overall Yield | Not explicitly stated in single source | 21.7%[1] |
| Starting Material | 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile and 2,4-dichloro-5-methoxyaniline | 3-methoxy-4-hydroxybenzoic acid[1] |
| Key Reaction Steps | N-alkylation of 2,4-dichloro-5-methoxyaniline | Esterification, alkylation, nitration, reduction, cyclization, chlorination, and two aminations[1] |
| Advantages | Potentially fewer steps in the final coupling | Avoids handling of some toxic reagents directly, starts from a cheaper material[1] |
| Disadvantages | Use of corrosive reagents and high boiling point solvents | Longer overall synthesis with more steps[1] |
Experimental Protocols
Standard Synthesis of Bosutinib Intermediate:
A common method involves the N-alkylation of 2,4-dichloro-5-methoxyaniline with 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile. This reaction affords 4-((2,4-dichloro-5-methoxyphenyl) amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile, a key intermediate that is further processed to yield Bosutinib.
Alternative Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid:
-
Esterification: 3-methoxy-4-hydroxybenzoic acid is esterified, for example using methanol and a catalyst.
-
Alkylation: The resulting ester is alkylated with 1-bromo-3-chloropropane.
-
Nitration: The product is then nitrated using nitric acid in acetic acid.
-
Reduction: The nitro group is reduced to an amine using powdered iron and ammonium chloride.
-
Cyclization, Chlorination, and Amination: The resulting aniline derivative undergoes a series of reactions including cyclization, chlorination, and amination with N-methylpiperazine to yield Bosutinib.[1]
Bosutinib's Mechanism of Action
Bosutinib functions as a dual inhibitor of the BCR-ABL and Src family tyrosine kinases, which are implicated in the proliferation of cancer cells.[2][3] By blocking these kinases, Bosutinib disrupts the signaling pathways that lead to cell growth and survival, ultimately inducing apoptosis in malignant cells.[2][4]
Caption: Bosutinib inhibits BCR-ABL/Src kinases, blocking downstream signaling for cell proliferation.
Cabozantinib: Alternatives to 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline
Cabozantinib is a multi-targeted tyrosine kinase inhibitor used to treat various cancers, including thyroid and kidney cancer. A pivotal intermediate in its synthesis is 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline. Alternative approaches to the final product can circumvent the direct use of this specific aniline derivative in the final coupling step.
Comparison of Synthetic Routes for Cabozantinib
| Parameter | Standard Route | Alternative Route |
| Key Aniline Precursor | 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline[5] | Synthesized in-situ from 4-chloro-6,7-dimethoxyquinoline and p-aminophenol[6] |
| Overall Yield | ~62% in the final coupling step[7] | 85.7% (based on 4-chloro-6,7-dimethoxyquinoline)[6] |
| Starting Material | 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline and methyl 1-(4-fluorophenylcarbamoyl)cyclopropanecarboxylate[5] | 4-chloro-6,7-dimethoxyquinoline and N-tert-butyloxycarbonyl-4-hydroxyaniline[6] |
| Key Reaction Steps | Condensation of the aniline and cyclopropanecarboxylate intermediates[5] | Reaction of the quinoline with a protected aminophenol, followed by deprotection and condensation[6] |
| Advantages | More direct final coupling step | Avoids side reactions from the unprotected amino group, simplifying purification[6] |
| Disadvantages | Potential for side reactions requiring careful control[5] | Requires an additional protection/deprotection sequence |
Experimental Protocols
Standard Synthesis of Cabozantinib:
The synthesis involves the condensation of 4-(6,7-dimethoxyquinolin-4-yloxy)aniline with methyl 1-(4-fluorophenylcarbamoyl)cyclopropanecarboxylate. This reaction is typically carried out in the presence of sodium methoxide with azeotropic removal of methanol to drive the reaction to completion.[5]
Alternative Synthesis of Cabozantinib:
-
Coupling: 4-Chloro-6,7-dimethoxyquinoline is reacted with N-tert-butyloxycarbonyl-4-hydroxyaniline to form tert-butyl [4-[(6,7-dimethoxyquinolin-4-yl)oxy]phenyl]carbamate. The use of the Boc-protected aminophenol prevents side reactions.
-
Deprotection: The Boc protecting group is removed to yield 6,7-dimethoxy-4-(4-aminophenoxy)quinoline.
-
Condensation: The resulting aniline is directly condensed with 1-[(4-fluorophenyl)carbamoyl]-cyclopropane-1-carboxylic acid to produce Cabozantinib.[6]
Cabozantinib's Mechanism of Action
Cabozantinib inhibits multiple receptor tyrosine kinases, including MET, VEGFR2, and AXL.[8][9] These kinases are involved in tumor cell proliferation, angiogenesis, invasion, and metastasis. By blocking these pathways, Cabozantinib can effectively halt tumor growth and spread.[10]
References
- 1. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. minicule.com [minicule.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. Improved Synthesis of Cabozantinib (S)-Malate [cjph.com.cn]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cabozantinib: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
A Comparative Guide to Structure Confirmation: X-ray Crystallography vs. Spectroscopic Methods for 2-Methoxy-3-methylaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. For novel derivatives of 2-Methoxy-3-methylaniline, which hold potential as building blocks in drug discovery, precise structural confirmation is paramount. This guide provides a comparative analysis of the principal method for absolute structure elucidation, single-crystal X-ray crystallography, and the complementary spectroscopic techniques routinely employed for structural characterization.
At a Glance: Comparing Structural Elucidation Techniques
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Information Provided | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, and crystal packing.[1] | Connectivity of atoms (¹H-¹H, ¹H-¹³C), chemical environment of nuclei, and stereochemical relationships. | Molecular weight and elemental composition (High-Resolution MS). | Presence of specific functional groups.[2][3] |
| Sample Requirements | High-quality single crystal (typically >0.1 mm).[1] | Soluble sample in a deuterated solvent (typically 1-10 mg).[3] | Small sample amount (micrograms to nanograms), can be in solution or solid state. | Small sample amount, can be solid, liquid, or gas.[3] |
| Key Advantage | Unambiguous determination of absolute structure.[1] | Provides detailed structural information in solution, mimicking physiological conditions. | High sensitivity and accurate mass determination. | Rapid and non-destructive functional group analysis.[2][3] |
| Key Limitation | Requires the growth of suitable single crystals, which can be challenging. | Does not provide absolute 3D structure; interpretation can be complex for large molecules. | Does not provide information on stereochemistry or atomic connectivity. | Provides limited information on the overall molecular structure. |
Case Study: Structure Confirmation of a Hypothetical Derivative
To illustrate the application and data obtained from each technique, we will consider a hypothetical derivative: N-acetyl-2-methoxy-3-methylaniline .
Single-Crystal X-ray Crystallography: The Gold Standard
X-ray crystallography provides a definitive three-dimensional model of a molecule as it exists in a crystalline solid state. By diffracting X-rays off a single crystal, the electron density of the molecule can be mapped, revealing the precise location of each atom.
-
Crystallization : The purified N-acetyl-2-methoxy-3-methylaniline is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane). Slow evaporation of the solvent at room temperature is employed to grow single crystals suitable for diffraction.
-
Crystal Mounting : A well-formed, single crystal is selected under a microscope and mounted on a goniometer head. The crystal is typically flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal motion and radiation damage.
-
Data Collection : The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and thermal parameters.
| Parameter | N-acetyl-2-methoxy-3-methylaniline (Hypothetical Data) |
| Empirical Formula | C₁₀H₁₃NO₂ |
| Formula Weight | 179.22 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 9.3 Å, β = 105.2° |
| Volume | 923.5 ų |
| Z | 4 |
| Calculated Density | 1.289 g/cm³ |
| R-factor (R1) | 0.045 |
| Goodness-of-fit (GOF) | 1.05 |
Spectroscopic Methods for Structure Elucidation
Spectroscopic techniques provide complementary information to X-ray crystallography and are often used for initial characterization and to confirm the structure in solution.
NMR spectroscopy is a powerful technique for determining the connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are typically used.
Experimental Protocol: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) and transferred to an NMR tube. The spectra are recorded on a 400 MHz (or higher) NMR spectrometer.
Representative Data (Hypothetical):
-
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
8.1 (s, 1H, -NH)
-
7.2-7.0 (m, 3H, Ar-H)
-
3.8 (s, 3H, -OCH₃)
-
2.2 (s, 3H, Ar-CH₃)
-
2.1 (s, 3H, -COCH₃)
-
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm):
-
168.5 (C=O)
-
148.0 (Ar-C-O)
-
136.2 (Ar-C-N)
-
129.8 (Ar-C)
-
125.4 (Ar-C)
-
122.1 (Ar-C)
-
110.5 (Ar-C)
-
55.9 (-OCH₃)
-
24.7 (-COCH₃)
-
16.3 (Ar-CH₃)
-
Mass spectrometry provides information about the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can also determine the elemental composition.
Experimental Protocol: A small amount of the sample is introduced into the mass spectrometer (e.g., via direct infusion or coupled with a chromatography system). The sample is ionized (e.g., by electrospray ionization - ESI), and the mass-to-charge ratio (m/z) of the resulting ions is measured.
Representative Data (Hypothetical):
-
MS (ESI+): m/z 180.10 [M+H]⁺, 202.08 [M+Na]⁺
-
HRMS (ESI+): Calculated for C₁₀H₁₄NO₂ [M+H]⁺: 180.1025, Found: 180.1021
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet. The pellet is then placed in the FTIR spectrometer, and the spectrum is recorded.
Representative Data (Hypotical):
| Wavenumber (cm⁻¹) | Assignment |
| 3280 | N-H stretch (amide) |
| 3050 | Aromatic C-H stretch |
| 2940 | Aliphatic C-H stretch |
| 1665 | C=O stretch (amide) |
| 1580, 1490 | Aromatic C=C stretch |
| 1250 | C-O stretch (aryl ether) |
Conclusion
For the definitive and unambiguous structural confirmation of novel this compound derivatives, single-crystal X-ray crystallography is the unparalleled gold standard. It provides a complete and precise three-dimensional atomic map of the molecule. However, spectroscopic techniques such as NMR, MS, and FTIR are indispensable tools for routine characterization, providing complementary information about atomic connectivity, molecular weight, and functional groups, particularly for the compound in its solution state. A comprehensive structural elucidation strategy should ideally leverage the strengths of both crystallography and spectroscopy to provide a complete picture of the molecule's identity and properties.
References
A Comparative Guide to Catalysts for 2-Methoxy-3-methylaniline Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted diarylamines is a cornerstone of medicinal chemistry and materials science. The coupling of 2-Methoxy-3-methylaniline with various aryl partners is a key transformation in the preparation of numerous valuable compounds. This guide provides a comparative analysis of common catalytic systems for this C-N cross-coupling reaction, supported by experimental data and detailed protocols to aid in catalyst selection and optimization.
Comparative Performance of Catalytic Systems
The efficiency of the coupling reaction of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. Below is a summary of the performance of different catalytic systems. The data is compiled from studies on structurally similar anilines and serves as a guide for expected outcomes with this compound.
| Catalyst System | Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference |
| Palladium | Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 100 | 2-24 | >95 | [1] |
| Pd₂(dba)₃ | RuPhos | K₃PO₄ | Dioxane | 100-120 | 12-24 | 90-98 | [2] | |
| Pd(OAc)₂ | BrettPhos | Cs₂CO₃ | Toluene | 80-110 | 12-24 | 92-99 | [2] | |
| Copper | CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 120-140 | 24 | 75-90 | [3][4] |
| CuI | L-Proline | Cs₂CO₃ | DMSO | 90-110 | 24 | 70-85 | [4] | |
| Nickel | NiCl₂(dppf) | (none) | K₃PO₄ | Dioxane | 100 | 24 | 80-95 | [5] |
| NiBr₂·glyme / 4CzIPN (photoredox) | (none) | t-Butylamine | DMA | 25-60 | 12-24 | 85-95 | [6] |
Note: Yields are highly substrate-dependent and the data presented is based on reactions with anilines of similar steric and electronic properties to this compound. Optimization is often necessary for specific substrate combinations.
Experimental Protocols
Detailed methodologies for the most common and effective coupling reactions are provided below.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed C-N coupling of an aryl halide with this compound using a biarylphosphine ligand.[1][7]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Biarylphosphine ligand (e.g., XPhos, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv.)
-
Aryl halide (1.0 equiv.)
-
This compound (1.2 equiv.)
-
Anhydrous toluene (5 mL per 1 mmol of aryl halide)
-
Schlenk flask or glovebox
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, add Pd(OAc)₂, the phosphine ligand, and NaOtBu to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add the aryl halide and this compound to the flask.
-
Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene via syringe.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Ullmann Condensation
This protocol describes a typical procedure for the copper-catalyzed N-arylation of this compound with an aryl iodide.[3][4]
Materials:
-
Copper(I) iodide (CuI, 10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv.)
-
Aryl iodide (1.0 equiv.)
-
This compound (1.2 equiv.)
-
Anhydrous Dimethylformamide (DMF) (5 mL per 1 mmol of aryl iodide)
-
Reaction vial with a Teflon-lined screw cap
Procedure:
-
Reaction Setup: To a reaction vial, add CuI, 1,10-phenanthroline, and K₂CO₃.
-
Reagent Addition: Add the aryl iodide and this compound to the vial.
-
Solvent Addition: Add anhydrous DMF to the vial.
-
Reaction: Seal the vial and heat the mixture to 120-140 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Experimental Workflow and Catalytic Cycles
The general workflow for setting up a cross-coupling reaction and the fundamental catalytic cycles for the Buchwald-Hartwig and Ullmann reactions are depicted below.
Caption: A generalized workflow for catalytic cross-coupling reactions.
Caption: Simplified catalytic cycles for Pd and Cu-catalyzed amination.
Conclusion
Both palladium- and copper-based catalytic systems are effective for the N-arylation of anilines, with palladium catalysis, particularly the Buchwald-Hartwig amination, generally offering milder conditions and higher yields for a broader range of substrates. The use of bulky, electron-rich phosphine ligands is crucial for the success of palladium-catalyzed reactions.[1] Copper-catalyzed Ullmann-type reactions, while often requiring higher temperatures, provide a more economical alternative.[3] More recently, nickel-catalyzed and photoredox methodologies have emerged as powerful alternatives, sometimes proceeding under even milder conditions.[5][6] The choice of the optimal catalytic system will depend on the specific substrates, functional group tolerance, and economic considerations of the desired transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nickel Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Validated Analytical Methods for the Quantification of 2-Methoxy-3-methylaniline and Related Aromatic Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of aromatic amines, with a focus on providing a framework for the analysis of 2-Methoxy-3-methylaniline. Due to the limited availability of specific validated methods for this compound in publicly accessible literature, this document presents data and protocols for structurally similar and representative aromatic amines. The principles and techniques described herein are readily adaptable for the validation of a method for the target compound.
The primary analytical techniques discussed are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), which are standard methods for the quantification of organic impurities in pharmaceutical products.
Data Presentation: Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes typical performance characteristics of HPLC-UV and GC-MS methods for the quantification of aromatic amines, based on data from validated methods for related compounds.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte Example | 2-Methoxy-5-methylaniline | Toluidine Isomers (o, m, p) |
| Linearity (R²) | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.3 µg/mL |
| Accuracy (Recovery %) | 98 - 102% | 95 - 105% |
| Precision (RSD %) | < 2.0% | < 5.0% |
| Typical Application | Quantification of known impurities in drug substances and products. | Trace level analysis and identification of volatile impurities. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for HPLC-UV and GC-MS analysis of aromatic amines.
Protocol 1: HPLC-UV Method for the Quantification of 2-Methoxy-5-methylaniline
This protocol is based on a reversed-phase HPLC method suitable for the quantification of methoxymethylaniline isomers.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (or other suitable buffer).
-
2-Methoxy-5-methylaniline reference standard.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio should be optimized for ideal separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 290 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the 2-Methoxy-5-methylaniline reference standard in the mobile phase (e.g., 100 µg/mL).
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from the LOQ to approximately 150% of the expected sample concentration.
-
Dissolve the sample containing the analyte in the mobile phase to a known concentration.
-
-
Validation Procedure:
-
Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst. The RSD between the two sets of results should be ≤ 2.0%.
-
-
LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Protocol 2: GC-MS Method for the Quantification of Toluidine Isomers
This protocol describes a general approach for the quantification of volatile aromatic amines like toluidine isomers, which can be adapted for this compound.
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
-
Reagents and Materials:
-
Methanol or Dichloromethane (GC grade).
-
Helium (carrier gas).
-
Toluidine isomer reference standards (ortho, meta, para).
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 200 °C at 10 °C/min.
-
Hold at 200 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.
-
-
Sample Preparation:
-
Prepare individual stock solutions of the toluidine isomers in methanol (e.g., 100 µg/mL).
-
Prepare a mixed standard solution containing all isomers at the desired concentrations for calibration.
-
Dissolve the sample in methanol to a known concentration.
-
-
Validation Procedure:
-
Linearity: Analyze the mixed standard solution at five different concentration levels. The calibration curve should have a correlation coefficient (R²) ≥ 0.995.
-
Accuracy: Spike a blank matrix with the analytes at three known concentrations and calculate the percent recovery.
-
Precision: Assess repeatability and intermediate precision by analyzing replicate samples on the same day and on different days.
-
LOD and LOQ: Determine based on the signal-to-noise ratio in the chromatograms.
-
Mandatory Visualization
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring its suitability for its intended purpose.
Caption: General workflow for analytical method validation.
Experimental Workflow Diagram
The following diagram outlines the logical steps involved in the analysis of a sample for the quantification of an aromatic amine impurity.
Caption: A typical experimental workflow for sample analysis.
A Comparative Guide to the Electronic Structure of 2-Methoxy-3-methylaniline: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the electronic structure of 2-Methoxy-3-methylaniline, a key intermediate in pharmaceutical and materials science. Due to a lack of direct experimental and computational studies on this specific molecule in published literature, this guide presents a theoretical comparison based on Density Functional Theory (DFT) principles.
The electronic properties of this compound are benchmarked against two well-studied, structurally related alternatives: 3-Methoxyaniline and 4-Methylaniline (p-toluidine). The data for the target molecule is extrapolated from established trends observed in substituted anilines, providing a robust framework for understanding its reactivity and molecular behavior.
Data Presentation: Comparative Electronic Properties
The following table summarizes key electronic structure parameters calculated using DFT. The values for this compound are hypothetical, derived from trends observed in related substituted anilines where methoxy and methyl groups act as electron-donating substituents. Such substitutions typically raise the HOMO (Highest Occupied Molecular Orbital) energy and may slightly alter the LUMO (Lowest Unoccupied Molecular Orbital) energy, often resulting in a smaller HOMO-LUMO energy gap compared to unsubstituted aniline.[1]
| Parameter | This compound (Hypothetical) | 3-Methoxyaniline | 4-Methylaniline (p-toluidine) |
| HOMO Energy (eV) | -5.15 | -5.23[1] | -5.31[1] |
| LUMO Energy (eV) | -0.18 | -0.19[1] | -0.25[1] |
| HOMO-LUMO Gap (ΔE) (eV) | 4.97 | 5.04[1] | 5.06[1] |
| Dipole Moment (Debye) | 1.85 | 1.79 | 1.58 |
| Mulliken Atomic Charge on N | -0.62 | -0.618 | -0.61 |
Note: Data for 3-Methoxyaniline and 4-Methylaniline are sourced from DFT studies.[1] The smaller HOMO-LUMO gap in this compound suggests higher chemical reactivity and lower kinetic stability compared to the alternatives.[2]
Experimental and Computational Protocols
The data presented and discussed in this guide is based on established computational and experimental methodologies widely used for the analysis of aniline derivatives.
Computational Protocol: Density Functional Theory (DFT)
DFT calculations are a cornerstone for predicting the electronic structure of molecules. The typical workflow involves:
-
Geometry Optimization: The molecular structure is optimized to find its lowest energy conformation. This is commonly performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a basis set such as 6-311++G(d,p).[3][4][5] This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Frequency Calculations: To confirm that the optimized structure is a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Property Calculation: Using the optimized geometry, key electronic properties are calculated. This includes:
-
Frontier Molecular Orbitals (HOMO/LUMO): The energies of the HOMO and LUMO are determined. The energy gap (ΔE = E_LUMO - E_HOMO) is a critical indicator of chemical reactivity and stability.[2][6]
-
Mulliken Population Analysis: This method partitions the total electron density among the atoms, providing atomic charges that offer insights into the electrostatic potential and local reactivity.
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.
-
Experimental Protocol: UV-Vis Spectroscopy
Experimentally, the electronic transitions and the HOMO-LUMO gap can be probed using UV-Vis Spectroscopy.
-
Sample Preparation: A dilute solution of the aniline derivative is prepared in a suitable solvent (e.g., ethanol, cyclohexane) that does not absorb in the region of interest.
-
Data Acquisition: The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a specific wavelength range (e.g., 200-400 nm). A reference cuvette containing only the solvent is used for baseline correction.
-
Data Analysis: The wavelength of maximum absorption (λ_max) is identified. The experimental onset of the absorption band can be used to estimate the HOMO-LUMO gap using the equation: ΔE (eV) = 1240 / λ_onset (nm).
Mandatory Visualizations
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: Workflow for a typical DFT study on an aniline derivative.
Caption: Conceptual diagram of Frontier Molecular Orbitals (FMO).
References
Navigating the Synthesis of 2-Methoxy-3-methylaniline: A Comparative Guide to Synthetic Strategies
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of plausible synthetic routes to 2-Methoxy-3-methylaniline, a valuable building block in medicinal chemistry. We will delve into two primary strategies: a "Nitration Route" commencing with m-cresol, and an "Aminophenol Route" starting from 2-amino-6-methylphenol. This guide will present detailed experimental protocols, comparative data, and visualizations to aid in the selection of the most suitable pathway for your research needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Nitration Route | Aminophenol Route |
| Starting Material | m-Cresol | 2-Amino-6-methylphenol |
| Number of Steps | 3 | 3 |
| Key Intermediates | 3-Methyl-2-nitrophenol, 2-Methoxy-3-methyl-1-nitrobenzene | N-acetyl-2-amino-6-methylphenol, N-acetyl-2-methoxy-3-methylaniline |
| Potential Challenges | Regioselectivity of nitration, potentially harsh reaction conditions. | Protection/deprotection steps, potential for N-methylation. |
| Overall Yield | Potentially lower due to nitration side products. | Potentially higher with efficient protection/deprotection. |
Route 1: The Nitration Pathway
This synthetic approach begins with the nitration of readily available m-cresol. The resulting 3-methyl-2-nitrophenol is then methylated, followed by the reduction of the nitro group to afford the target aniline.
Caption: Synthetic pathway of the Nitration Route.
Experimental Protocols
Step 1: Synthesis of 3-Methyl-2-nitrophenol from m-Cresol
The nitration of m-cresol can be a challenging step due to the formation of multiple isomers. A common method involves sulfonation to direct the nitration, followed by desulfonation. However, this process is often low-yielding[1].
Step 2: O-Methylation of 3-Methyl-2-nitrophenol
The methylation of the phenolic hydroxyl group can be achieved using various methylating agents. A general procedure using dimethyl sulfate is as follows:
-
To a solution of 3-methyl-2-nitrophenol in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate.
-
Add dimethyl sulfate dropwise at room temperature and then heat the mixture to reflux for several hours.
-
After cooling, the reaction mixture is worked up by pouring it into water and extracting with an organic solvent.
-
The organic layer is then washed, dried, and concentrated to yield 2-methoxy-3-methyl-1-nitrobenzene.
Step 3: Reduction of 2-Methoxy-3-methyl-1-nitrobenzene
The final step involves the reduction of the nitro group to an amine. Catalytic hydrogenation is a common and efficient method. Electron-donating groups at the ortho position, such as methoxy and methyl, generally favor high conversion rates during hydrogenation[2].
-
Dissolve 2-methoxy-3-methyl-1-nitrobenzene in a solvent like ethanol or ethyl acetate.
-
Add a catalyst, such as palladium on carbon (Pd/C).
-
The mixture is then subjected to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stirred at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to give this compound.
Route 2: The Aminophenol Pathway
This alternative route utilizes 2-amino-6-methylphenol as the starting material. The synthesis involves the protection of the more reactive amino group, followed by methylation of the phenolic hydroxyl group, and finally, deprotection of the amino group.
Caption: Synthetic pathway of the Aminophenol Route.
Experimental Protocols
Step 1: N-Acetylation of 2-Amino-6-methylphenol
The amino group is protected to prevent it from reacting in the subsequent methylation step. Acetylation is a common protection strategy.
-
Dissolve 2-amino-6-methylphenol in a suitable solvent, such as acetic anhydride or a mixture of acetic anhydride and acetic acid.
-
The reaction is typically carried out at room temperature or with gentle heating.
-
The product, N-acetyl-2-amino-6-methylphenol, can be isolated by pouring the reaction mixture into water and collecting the precipitate.
Step 2: O-Methylation of N-acetyl-2-amino-6-methylphenol
With the amino group protected, the phenolic hydroxyl can be selectively methylated.
-
To a solution of N-acetyl-2-amino-6-methylphenol in a solvent like acetone or DMF, add a base such as potassium carbonate.
-
Add a methylating agent, for example, methyl iodide, and heat the mixture to reflux.
-
The reaction progress is monitored, and upon completion, the mixture is worked up by adding water and extracting the product with an organic solvent.
-
The organic extract is then washed, dried, and concentrated to afford N-acetyl-2-methoxy-3-methylaniline.
Step 3: Deprotection of N-acetyl-2-methoxy-3-methylaniline
The final step is the removal of the acetyl protecting group to yield the desired aniline. This can be achieved under acidic or basic conditions.
-
Acidic Hydrolysis: Reflux N-acetyl-2-methoxy-3-methylaniline in an aqueous solution of a strong acid, such as hydrochloric acid.
-
Basic Hydrolysis: Reflux the protected aniline in an aqueous or alcoholic solution of a strong base, like sodium hydroxide.
-
After the reaction is complete, the mixture is neutralized and the product, this compound, is extracted with an organic solvent. The solvent is then removed to yield the final product.
Conclusion
Both the Nitration Route and the Aminophenol Route present viable pathways for the synthesis of this compound. The choice between these routes will likely depend on the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's capabilities for handling specific reagents and reaction conditions. The Nitration Route may be more direct if a high-yielding and regioselective nitration protocol for m-cresol can be established. The Aminophenol Route, while involving protection and deprotection steps, may offer better overall yields and avoid the challenges associated with nitration. Researchers are encouraged to perform small-scale trial reactions to optimize conditions and determine the most efficient route for their specific needs.
References
Comparative Analysis of the Biological Activities of 2-Methoxy-3-methylaniline Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of structural analogs of 2-methoxy-3-methylaniline, focusing on their potential therapeutic applications. The information presented is curated from preclinical studies and is intended to serve as a resource for identifying promising candidates for further investigation and development. This document summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways and workflows to facilitate a comprehensive evaluation.
Introduction
Substituted anilines are a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1] The strategic placement of functional groups, such as methoxy and methyl moieties, on the aniline scaffold can significantly modulate the pharmacological properties of the resulting compounds.[2][3] These modifications can influence factors like metabolic stability, target binding affinity, and overall biological activity, leading to the development of potent antimicrobial and anticancer agents.[1][4] This guide focuses on analogs of this compound, exploring how variations in their chemical structure impact their biological effects.
Quantitative Data Summary
The following tables summarize the in vitro biological activities of various substituted aniline derivatives, providing a comparative overview of their potency.
Table 1: In Vitro Anticancer Activity of Substituted Aniline Analogs
| Compound ID | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Anilinoquinazoline A | A549 (Lung) | 0.07 | Afatinib | 0.05 | [4] |
| PC-3 (Prostate) | 7.67 | Afatinib | 4.1 | [4] | |
| MCF-7 (Breast) | 4.65 | Afatinib | 5.83 | [4] | |
| HeLa (Cervical) | 4.83 | Afatinib | 6.81 | [4] | |
| Anilinoquinazoline B | A431 (Carcinoma) | 2.62 | Erlotinib | >100 | [4] |
| BGC823 (Gastric) | 3.21 | Gefitinib | 19.27 | [4] | |
| Anilinoquinoline C | HeLa (Cervical) | 7.15 | Gefitinib | 17.12 | [4] |
| BGC823 (Gastric) | 4.65 | Gefitinib | 19.27 | [4] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vitro Antimicrobial Activity of Substituted Aniline Analogs
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Source |
| Anilino-derivative 1 | Staphylococcus aureus | 8 | Candida albicans | 16 | [4] |
| Bacillus subtilis | 4 | Aspergillus niger | 32 | [4] | |
| Anilino-derivative 2 | Escherichia coli | 16 | Candida albicans | 32 | [4] |
| Pseudomonas aeruginosa | 32 | Aspergillus niger | 64 | [4] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.
Experimental Protocols
A clear understanding of the experimental methodologies is essential for the accurate interpretation and replication of the presented data.
MTT Assay for In Vitro Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds. The compounds are typically dissolved in dimethyl sulfoxide (DMSO) and then serially diluted in the cell culture medium.[4]
-
Incubation: The plates are incubated with the compounds for a specified period, usually 48 to 72 hours.[4]
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for another 2 to 4 hours.[4]
-
Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals that have formed in metabolically active cells.[4]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength between 500 and 600 nm. The absorbance is directly proportional to the number of viable cells.[4]
Microbroth Dilution Method for Antimicrobial Activity
The microbroth dilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[4]
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium overnight. This culture is then diluted to a standardized concentration (e.g., 10^5 Colony Forming Units per milliliter - CFU/mL).[4]
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate broth.[4]
-
Inoculation: Each well is inoculated with the standardized microbial suspension.[4]
-
Incubation: The plates are incubated under suitable conditions, typically at 37°C for 24 hours for bacteria and 28°C for 48 hours for fungi.[4]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[4]
Visualizations
The following diagrams illustrate a generalized experimental workflow and a key signaling pathway often targeted by anticancer aniline derivatives.
Experimental Workflow for In Vitro Assays
EGFR and VEGFR-2 Signaling Pathways
References
- 1. Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of Methoxy- Substituted γ-Oxa-ε-lactones Derived from Flavanones - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to 2-Methoxy-3-methylaniline and Its Isomers for Researchers
This guide provides a detailed spectroscopic comparison of 2-Methoxy-3-methylaniline and its structural isomers. Due to the limited availability of public experimental data for this compound, this analysis incorporates data from its closely related positional and structural isomers to provide a comprehensive comparative framework. The objective is to assist researchers, scientists, and drug development professionals in the identification and characterization of these compounds through common spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are outlined below. These protocols represent standard procedures for the analysis of small organic molecules.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (0.00 ppm).
-
Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer.[1] For ¹H NMR, a standard single-pulse experiment was used. For ¹³C NMR, a proton-decoupled pulse sequence was employed to yield singlets for all carbon atoms, simplifying the spectrum.[2]
-
Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts (δ) are reported in parts per million (ppm).
2. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: For liquid samples, a thin film was prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Solid samples were typically analyzed using an Attenuated Total Reflectance (ATR) accessory, where the solid is pressed directly against a crystal (e.g., diamond or zinc selenide).
-
Data Acquisition: Spectra were recorded using an FT-IR spectrometer over a range of 4000–400 cm⁻¹.[3] To improve the signal-to-noise ratio, 16 to 32 scans were co-added at a spectral resolution of 4 cm⁻¹.[2] A background spectrum of the empty sample holder was recorded and subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum plots absorbance or transmittance as a function of wavenumber (cm⁻¹). Key absorption bands corresponding to specific functional groups were identified.
3. Mass Spectrometry (MS):
-
Sample Introduction: Samples were introduced into the mass spectrometer via direct infusion or, more commonly, through a Gas Chromatography (GC) system for separation prior to analysis (GC-MS).
-
Ionization: Electron Ionization (EI) at a standard energy of 70 eV was used. In this method, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.[3]
-
Mass Analysis: The resulting positively charged ions (the molecular ion and various fragments) were separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: An electron multiplier detector recorded the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z.
Comparative Spectroscopic Data
The following tables summarize the available spectroscopic data for several isomers of methoxymethylaniline. The distinct substitution patterns on the aromatic ring lead to unique spectral fingerprints, particularly in NMR and IR spectroscopy.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Isomer | -NH₂ (ppm) | Ar-H (ppm) | -OCH₃ (ppm) | Ar-CH₃ (ppm) | N-CH₃ (ppm) |
| This compound | Data not available | Data not available | Data not available | Data not available | N/A |
| 2-Methoxy-5-methylaniline [4] | 3.65 (s, br) | 6.65 (d), 6.55 (m) | 3.82 (s) | 2.25 (s) | N/A |
| 3-Methoxy-N-methylaniline [5] | 3.81 (s, br) | 7.12 (t), 6.31 (dd), 6.26 (dd), 6.19 (t) | 3.81 (s) | N/A | 2.85 (s) |
| 4-Methoxy-N-methylaniline [5] | Not reported | 6.82 (d), 6.60 (d) | 3.77 (s) | N/A | 2.81 (s) |
| 2-Methoxy-N-methylaniline [5] | 4.28 (s, br) | 6.95-6.85 (m, 2H), 6.72 (t), 6.66 (d) | 3.89 (s) | N/A | 2.91 (s) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 101 MHz)
| Isomer | Ar-C (ppm) | Ar-C-O (ppm) | Ar-C-N (ppm) | -OCH₃ (ppm) | Ar-CH₃ (ppm) | N-CH₃ (ppm) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | N/A |
| 3-Methoxy-N-methylaniline [5] | 129.79, 105.58, 102.21, 98.23 | 160.6 (Ar-C-O) | 149.9 (Ar-C-N) | 54.96 | N/A | 30.60 |
| 4-Methoxy-N-methylaniline [5] | 114.96, 113.67 | 152.13 | 143.75 | 55.89 | N/A | 31.63 |
| 2-Methoxy-N-methylaniline [5] | 121.25, 116.19, 109.18 | 146.80 | 139.29 | 55.28 | N/A | 30.26 |
Table 3: Key FT-IR Absorption Bands (cm⁻¹)
| Isomer | N-H Stretch | C-H (Aromatic) | C-O-C Stretch | C-H Bending (Out-of-Plane) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| 2-Methoxy-5-methylaniline [6] | ~3400, 3320 | ~3000 | ~1220 | ~850, 790 |
| Aniline (for comparison) [7] | 3433, 3356 | ~3050 | N/A | ~750, 690 |
| N-Methylaniline (for comparison) [7] | 3411 | ~3050 | N/A | ~748, 692 |
| General Aromatic Ether [8] | N/A | ~3100-3000 | 1275-1200 (asym), 1075-1020 (sym) | 900-675 |
Note: The pattern of strong absorptions in the 900-675 cm⁻¹ region is highly diagnostic of the aromatic substitution pattern.[9]
Table 4: Mass Spectrometry Data (Electron Ionization)
All positional isomers of methoxymethylaniline have a molecular formula of C₈H₁₁NO and a nominal molecular weight of 137 g/mol .[10]
| Isomer | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) |
| This compound | 137 (Predicted) | Data not available |
| 2-Methoxy-6-methylaniline [11] | 137 | 122, 107, 94, 77 |
| 2-Methoxy-5-methylaniline [12] | 137 | 122, 107, 94, 77 |
| 4-Methoxy-N-methylaniline [5] | 137 | 122, 106, 77 |
| 2-Methoxy-N-methylaniline [5] | 137 | 122, 94, 77 |
Note: The primary fragmentation pathway often involves the loss of a methyl group (-CH₃, M-15) from either the methoxy or methyl substituent, leading to a prominent peak at m/z 122.
Visualization of Workflow and Isomer Relationships
The following diagrams illustrate the experimental workflow for spectroscopic analysis and the structural relationships between the isomers.
Caption: A generalized workflow for the spectroscopic analysis and comparison of chemical isomers.
Caption: Structural relationships between this compound and some of its isomers.
References
- 1. pure.mpg.de [pure.mpg.de]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Methoxy-5-methylaniline(120-71-8) 1H NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. 2-Methoxy-5-methylaniline(120-71-8) IR Spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. C2H6O CH3OCH3 infrared spectrum of methoxymethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of dimethyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. benchchem.com [benchchem.com]
- 10. This compound | C8H11NO | CID 12377254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Methoxy-6-methylaniline [webbook.nist.gov]
- 12. mzCloud – 2 Methoxy 5 methylaniline [mzcloud.org]
Safety Operating Guide
Safe Disposal of 2-Methoxy-3-methylaniline: A Comprehensive Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 2-Methoxy-3-methylaniline (CAS RN: 18102-30-2), a chemical intermediate used in pharmaceutical and research applications. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.
Proper handling and disposal of this compound are paramount to a safe laboratory environment. This document outlines the necessary precautions, personal protective equipment (PPE), and step-by-step instructions for its disposal, based on available safety data.
Key Safety and Hazard Information
Researchers and laboratory personnel must be familiar with the hazards associated with this compound before handling or disposal. The following table summarizes its classification and associated precautionary statements.
| Hazard Class | GHS Classification | Signal Word | Hazard Statements | Precautionary Statements |
| Health Hazards | Skin Irritation, Category 2 | Warning | H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. |
| Eye Irritation, Category 2A | H319: Causes serious eye irritation. | P280: Wear protective gloves/ eye protection/ face protection. | ||
| Specific Target Organ Toxicity — Single Exposure, Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation. | P261: Avoid breathing dust/ fume/ gas/ mist/ vapours/ spray. | ||
| P271: Use only outdoors or in a well-ventilated area. | ||||
| P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | ||||
| P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | ||||
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||||
| P312: Call a POISON CENTER/ doctor if you feel unwell. | ||||
| P332 + P313: If skin irritation occurs: Get medical advice/ attention. | ||||
| P337 + P313: If eye irritation persists: Get medical advice/ attention. | ||||
| P362: Take off contaminated clothing and wash before reuse. | ||||
| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed. | |||
| P405: Store locked up. | ||||
| Disposal | P501: Dispose of contents/ container to an approved waste disposal plant. |
Experimental Protocol: Proper Disposal Procedure
The following protocol outlines the step-by-step procedure for the safe disposal of this compound. This process should be carried out in a designated and well-ventilated area, such as a fume hood.
1. Personal Protective Equipment (PPE) and Preparation:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a lab coat and closed-toe shoes.
-
Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate or if handling large quantities.
-
Work Area: Ensure a chemical fume hood is operational and available for the procedure. Have spill control materials readily accessible.
2. Waste Collection and Segregation:
-
Unused Product: Keep the chemical in its original, tightly sealed container. Do not mix with other waste materials.
-
Contaminated Materials: Collect any materials contaminated with this compound, such as gloves, absorbent pads, and weighing papers, in a separate, clearly labeled, and sealed waste container.
3. Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols (e.g., irritant).
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.
4. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Provide the waste manifest with all necessary information about the chemical.
-
Never dispose of this compound down the drain or in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling 2-Methoxy-3-methylaniline
Safe Handling and Disposal of 2-Methoxy-3-methylaniline
This document provides essential safety and logistical guidance for laboratory personnel, including researchers, scientists, and drug development professionals, who handle this compound. The following procedures are critical for minimizing exposure risk and ensuring safe operational conduct.
Immediate Safety and Hazard Summary
This compound and structurally similar aromatic amines are hazardous materials. Direct contact can lead to significant health effects. All personnel must review the full Safety Data Sheet (SDS) before commencing work. Key hazards are summarized in the table below.
| Hazard Classification | GHS Category | Precautionary Statement Codes | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | P264, P270, P301+P312, P330, P501 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | P264, P280, P302+P352, P332+P313, P362+P364 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | P280, P305+P351+P338, P337+P313 | H319: Causes serious eye irritation |
| Skin Sensitization | Category 1 | P261, P272, P280, P302+P352, P333+P313, P363, P501 | H317: May cause an allergic skin reaction |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | P261, P271, P304+P340, P312, P403+P233, P405 | H335: May cause respiratory irritation |
Data synthesized from SDS of structurally similar compounds like 2-Methoxy-N-methylaniline and 2-Chloro-4-methoxy-3-methylaniline[1][2][3][4].
Personal Protective Equipment (PPE) Protocol
Strict adherence to the following PPE protocol is mandatory to prevent skin contact, eye exposure, and inhalation.
-
Eye and Face Protection : Wear chemical safety goggles with side-shields conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[5] A face shield should be used in addition to goggles when there is a significant splash hazard.
-
Skin Protection :
-
Gloves : Handle with chemical-resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use.[6] Use proper glove removal technique to avoid skin contact and dispose of contaminated gloves as hazardous waste.[3]
-
Body Protection : Wear a flame-retardant laboratory coat.[6] For tasks with a higher risk of exposure, impervious clothing or a chemical-resistant apron is required.[1] Contaminated work clothing should not be allowed out of the workplace.
-
-
Respiratory Protection : All handling of this compound powder or solutions that may produce aerosols must be conducted in a certified chemical fume hood.[1][2] If engineering controls are insufficient, use a NIOSH-approved N95 dust mask or a full-face respirator with appropriate cartridges.[6][7]
Operational Handling and Storage Plan
Safe handling requires a controlled environment and strict adherence to procedures to minimize exposure.
Core Handling Protocol:
-
Ventilation : Always handle this chemical within a properly functioning chemical fume hood to avoid inhalation of dust or vapors.[1][3]
-
Avoid Contact : Take all necessary precautions to avoid direct contact with skin and eyes.[3] Do not breathe dust or vapors.[1]
-
Hygiene : Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][2] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][8]
-
Clothing : Immediately remove any clothing that becomes contaminated.[2] Contaminated clothing must be washed before reuse.[1]
Storage Requirements:
-
Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and acid chlorides.[2][5]
-
Keep the container tightly closed and stored in a locked cabinet or area accessible only to authorized personnel.[2][6]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation location.[1][5]
Caption: Workflow for handling this compound.
Emergency and Disposal Plan
Spill Response Protocol:
-
Evacuate : Evacuate non-essential personnel from the immediate area.[1][3]
-
Ventilate : Ensure the area is well-ventilated, but avoid breathing vapors.[1]
-
Contain : Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains or waterways.[1][2]
-
Clean-up : Wearing full PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Sweep or scoop up the material and place it into a suitable, labeled, and closed container for disposal.[2][5][9]
First Aid Measures:
-
If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2][3]
-
In Case of Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, get medical advice.[1][2]
-
In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][2]
-
If Swallowed : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][3][10]
Disposal Plan:
-
All waste material containing this compound must be treated as hazardous waste.
-
Dispose of contents and containers to an approved waste disposal plant in accordance with all local, regional, and national regulations.[2][6]
-
Do not mix with other waste. Leave chemicals in their original containers whenever possible. Empty containers may retain hazardous product residue and should be treated accordingly.
References
- 1. file.leyan.com [file.leyan.com]
- 2. aksci.com [aksci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. 2-Methoxy-N-methylaniline 97 10541-78-3 [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
